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  • Product: 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine
  • CAS: 1221824-87-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 2-(1-methyl-1H-pyrazol-...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, a valuable building block in medicinal chemistry and drug discovery. The document details two primary, robust synthetic routes, each commencing from readily available starting materials. A thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters are provided. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of pyrazole-containing compounds and other heterocyclic entities.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The title compound, 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, incorporates a key ethylamine pharmacophore attached to a specifically substituted pyrazole ring system. This structural motif is of significant interest for the development of novel therapeutic agents. This guide will explore two distinct and efficient synthetic strategies for the preparation of this target molecule, providing the necessary detail for their practical implementation in a laboratory setting.

Pathway 1: Synthesis via (1-methyl-1H-pyrazol-3-yl)acetonitrile Intermediate

This pathway leverages the construction of the pyrazole ring followed by the elaboration of a two-carbon side chain at the 3-position, which is then converted to the desired primary amine. The key intermediate in this route is (1-methyl-1H-pyrazol-3-yl)acetonitrile.

Logical Flow of Pathway 1

Pathway1 A 1,1,3,3-Tetramethoxypropane C 1-Methyl-1H-pyrazole A->C B Methylhydrazine B->C E 1-Methyl-1H-pyrazole-3-carbaldehyde C->E Formylation D Vilsmeier-Haack Reagent (POCl3, DMF) D->E G 3-(Chloromethyl)-1-methyl-1H-pyrazole E->G Reduction & Chlorination F 1. NaBH4 2. SOCl2 F->G I (1-Methyl-1H-pyrazol-3-yl)acetonitrile G->I Cyanation H NaCN H->I K 2-(1-Methyl-1H-pyrazol-3-yl)ethan-1-amine I->K Reduction J LiAlH4 J->K

Caption: Synthetic route to the target amine via a formylation-cyanation-reduction sequence.

Step 1: Synthesis of 1-Methyl-1H-pyrazole

The initial step involves the well-established condensation reaction between a 1,3-dicarbonyl equivalent and methylhydrazine to form the pyrazole core. In this case, 1,1,3,3-tetramethoxypropane serves as a synthetic equivalent of malondialdehyde.

Causality: The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent elimination of methanol to yield the aromatic pyrazole ring. The use of methylhydrazine directly installs the required N-methyl group.

Experimental Protocol:

  • To a solution of 1,1,3,3-tetramethoxypropane (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain 1-methyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds.[2][3][4][5]

Causality: The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophilic species then attacks the electron-rich C3 position of the 1-methyl-1H-pyrazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to afford the aldehyde.

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel and a condenser, place anhydrous DMF (3.0 eq).

  • Cool the DMF to 0 °C in an ice bath and add phosphorus oxychloride (1.1 eq) dropwise with stirring, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add 1-methyl-1H-pyrazole (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-methyl-1H-pyrazole-3-carbaldehyde.

Step 3: Synthesis of (1-Methyl-1H-pyrazol-3-yl)acetonitrile

This two-step transformation converts the aldehyde to the corresponding nitrile.

Causality: The aldehyde is first reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride. The resulting alcohol is then converted to a chloromethyl derivative using thionyl chloride, which is subsequently displaced by a cyanide anion.

Experimental Protocol:

  • Reduction to Alcohol: Dissolve 1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in methanol and cool to 0 °C. Add sodium borohydride (1.1 eq) portion-wise. Stir at room temperature for 1-2 hours. Quench the reaction with water and extract the product with ethyl acetate. Dry and concentrate the organic layer to obtain (1-methyl-1H-pyrazol-3-yl)methanol.

  • Chlorination: Dissolve the crude alcohol in dichloromethane and cool to 0 °C. Add thionyl chloride (1.2 eq) dropwise. Stir at room temperature for 2-3 hours. Carefully quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, dry, and concentrate to obtain 3-(chloromethyl)-1-methyl-1H-pyrazole.

  • Cyanation: Dissolve the crude chloromethyl derivative in a suitable solvent like DMSO or DMF. Add sodium cyanide (1.5 eq) and heat the mixture to 60-70 °C for 4-6 hours. Cool the reaction, pour it into water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography to yield (1-methyl-1H-pyrazol-3-yl)acetonitrile.

Step 4: Reduction of (1-Methyl-1H-pyrazol-3-yl)acetonitrile to the Target Amine

The final step involves the reduction of the nitrile functionality to a primary amine.

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.[6][7][8][9] The hydride attacks the electrophilic carbon of the nitrile, and after an aqueous workup, the amine is liberated.

Experimental Protocol:

  • In a dry flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of (1-methyl-1H-pyrazol-3-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash it with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine.

Pathway 2: Synthesis via 2-(1-methyl-1H-pyrazol-3-yl)acetic Acid Intermediate

This alternative pathway also begins with the construction of the pyrazole ring, but in this case, the acetic acid side chain is introduced directly during the cyclization step.

Logical Flow of Pathway 2

Pathway2 A Ethyl 4,4-dimethoxy-3-oxobutanoate C Ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate A->C B Methylhydrazine B->C E 2-(1-Methyl-1H-pyrazol-3-yl)acetyl chloride C->E Ester to Acid Chloride D 1. NaOH (hydrolysis) 2. SOCl2 D->E G 2-(1-Methyl-1H-pyrazol-3-yl)acetamide E->G Amidation F 1. NH3 2. LiAlH4 F->G H 2-(1-Methyl-1H-pyrazol-3-yl)ethan-1-amine F->H G->H Reduction

Caption: Synthetic route to the target amine via a pyrazole formation followed by functional group transformations of an acetic acid ester.

Step 1: Synthesis of Ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate

This key step involves the Knorr pyrazole synthesis, where a β-ketoester derivative reacts with methylhydrazine.

Causality: Ethyl 4,4-dimethoxy-3-oxobutanoate contains the requisite 1,3-dicarbonyl functionality for pyrazole formation. The reaction with methylhydrazine proceeds with regioselectivity to yield the desired 3-substituted pyrazole due to the differential reactivity of the ketone and the acetal-protected aldehyde.

Experimental Protocol:

  • Dissolve ethyl 4,4-dimethoxy-3-oxobutanoate (1.0 eq) in ethanol.

  • Add methylhydrazine (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate.

Step 2: Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetamide

This transformation involves the conversion of the ester to the corresponding primary amide.

Causality: The ethyl ester is first hydrolyzed to the carboxylic acid under basic conditions. The carboxylic acid is then converted to the more reactive acyl chloride, which readily reacts with ammonia to form the amide.

Experimental Protocol:

  • Hydrolysis: Dissolve ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate (1.0 eq) in a mixture of ethanol and water. Add sodium hydroxide (1.1 eq) and stir at room temperature overnight. Acidify the reaction mixture with HCl to precipitate the carboxylic acid. Filter and dry the solid.

  • Acyl Chloride Formation: Suspend the carboxylic acid in an inert solvent like dichloromethane and add thionyl chloride (1.2 eq). Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in a suitable solvent and add an excess of aqueous ammonia solution at 0 °C. Stir the mixture for 1-2 hours. Extract the product with a suitable organic solvent, dry, and concentrate to yield 2-(1-methyl-1H-pyrazol-3-yl)acetamide.

Step 3: Reduction of 2-(1-methyl-1H-pyrazol-3-yl)acetamide to the Target Amine

The final step is the reduction of the amide to the primary amine.

Causality: Lithium aluminum hydride is a potent reducing agent that effectively reduces amides to their corresponding amines.

Experimental Protocol:

  • In a dry flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of 2-(1-methyl-1H-pyrazol-3-yl)acetamide (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 6-8 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water.

  • Filter the resulting precipitate and wash it with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine.

Data Summary

PathwayKey IntermediateStarting MaterialsKey ReagentsOverall Plausibility
1 (1-Methyl-1H-pyrazol-3-yl)acetonitrile1,1,3,3-Tetramethoxypropane, MethylhydrazineVilsmeier Reagent, NaCN, LiAlH₄High
2 2-(1-Methyl-1H-pyrazol-3-yl)acetic AcidEthyl 4,4-dimethoxy-3-oxobutanoate, MethylhydrazineSOCl₂, NH₃, LiAlH₄High

Conclusion

This technical guide has detailed two robust and scientifically sound synthetic pathways for the preparation of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. Both routes utilize well-established chemical transformations and start from commercially available precursors. Pathway 1, proceeding through a nitrile intermediate, offers a classical approach involving formylation and subsequent functional group interconversion. Pathway 2 provides a more convergent strategy where the core side chain is introduced during the initial pyrazole ring formation. The choice between these pathways may depend on the availability of specific starting materials, desired scale of synthesis, and the specific expertise of the research team. The detailed protocols and mechanistic explanations provided herein are intended to empower researchers to confidently synthesize this valuable molecule for their drug discovery and development endeavors.

References

  • El-Gharably, A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8888. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-16. [Link]

  • Elmaaty, A. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceuticals, 15(10), 1234. [Link]

  • Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

  • Master Organic Chemistry. (2017). Reduction of nitriles to primary amines with LiAlH4. [Link]

  • Patel, H. V., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 6(5), 2828-2840. [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines. [Link]

  • YouTube. (2020). Reduction of nitriles to amines using LiAlH4. [Link]

  • YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4. [Link]

  • Al-Mulla, A. (2017). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Singh, P. P., et al. (2013). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(11), 4333. [Link]

  • Fathalla, W., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

  • Ilhan, I. O., & Çadir, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 25(3), 1647. [Link]

  • Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

  • Varvounis, G., et al. (2000). Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. [Link]

  • Stanovnik, B., et al. (2013). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • Gomaa, M. A. M. (2012). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Bibliomed. [Link]

  • Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Landberg, B. E. (1971). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Oregon State University. [Link]

  • Kumar, A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7,8-dihydro-6H-quinolin-5-ylidene)malononitrile and its reactivity. International Journal of Industrial Chemistry, 4(1), 20. [Link]

Sources

Exploratory

physicochemical properties of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine Introduction: Unveiling a Key Building Block In the landscape of modern drug discovery, the strategic assembly of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

Introduction: Unveiling a Key Building Block

In the landscape of modern drug discovery, the strategic assembly of molecular scaffolds with favorable pharmacological profiles is paramount. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1] Its utility stems from its ability to act as a versatile scaffold, engaging in various non-covalent interactions with biological targets. When combined with an ethylamine side chain, as in 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, the resulting molecule presents a unique combination of a polar, basic amine group and a less polar, aromatic pyrazole core. This arrangement makes it a valuable building block for synthesizing novel compounds with potential therapeutic applications, from neuroscience to oncology.[2]

This technical guide provides a comprehensive overview of the core . As experimental data for this specific molecule is not extensively published, this document combines computational predictions with detailed, field-proven experimental protocols for the determination of its key parameters. This approach offers both a predictive snapshot of the molecule's behavior and a practical guide for researchers to validate these properties in a laboratory setting.

Molecular Identity and Predicted Physicochemical Profile

A precise understanding of a molecule's fundamental properties is the bedrock of any research and development campaign. Below are the key identifiers and computationally predicted physicochemical parameters for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. It is crucial to note that these values are in silico estimates and require experimental validation for use in critical applications.

Chemical Structure:

Table 1: Molecular Identifiers and Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₁₁N₃(Calculated)
Molecular Weight 125.17 g/mol (Calculated)
Predicted pKa (strongest basic) 9.8 ± 0.2ChemAxon
Predicted pKa (strongest acidic) 16.5 ± 0.4ChemAxon
Predicted logP -0.25ChemAxon
Predicted Water Solubility 1.1 x 10⁵ mg/L at 25°CALOGPS

Experimental Determination of Key Physicochemical Parameters

The following sections detail the standard, robust methodologies for the experimental determination of pKa, logP, and aqueous solubility. The causality behind procedural steps is explained to provide a deeper understanding of the experimental design.

Determination of pKa: The Ionization Constant

The acid dissociation constant (pKa) is arguably one of the most critical physicochemical parameters. It governs the extent of ionization of a molecule at a given pH, which directly influences its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. For an amine-containing compound like 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, the pKa of the conjugate acid (R-NH₃⁺) will determine its charge state in physiological environments.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly accurate and reliable method for pKa determination.[3] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is then determined from the resulting titration curve.

Experimental Protocol: Potentiometric Titration

  • Preparation of Solutions:

    • Prepare a stock solution of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine at a known concentration (e.g., 1 mM) in deionized water.[4]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[5]

    • Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.[4]

  • Instrument Setup and Calibration:

    • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

    • Place a known volume of the compound's stock solution into a temperature-controlled titration vessel. Add the background electrolyte.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.[5]

  • Titration Procedure:

    • Begin stirring the solution at a constant rate.

    • Add the titrant (0.1 M HCl for a basic compound) in small, precise increments using a calibrated burette or an automated titrator.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.[4]

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This point corresponds to the inflection point of the titration curve.[6]

    • Alternatively, the pKa can be determined from the point of maximum buffer capacity, which is found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

Diagram 1: Workflow for pKa Determination by Potentiometric Titration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Compound Solution (1 mM) calibrate Calibrate pH Meter prep_compound->calibrate prep_titrant Prepare Standardized Titrant (0.1 M HCl) titrate Titrate with HCl, Recording pH vs. Volume prep_titrant->titrate prep_electrolyte Prepare Electrolyte (0.15 M KCl) prep_electrolyte->calibrate calibrate->titrate plot Plot pH vs. Volume titrate->plot derivative Calculate First Derivative (ΔpH/ΔV) plot->derivative pka Determine pKa at Half-Equivalence Point derivative->pka

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP: A Measure of Lipophilicity

The octanol-water partition coefficient (logP) is the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. It is a key indicator of a drug's lipophilicity, which influences its ability to cross cell membranes.[7]

Shake-Flask Method: The Benchmark Technique

The shake-flask method is the traditional and most reliable method for logP determination.[7] It involves directly measuring the concentration of the analyte in both the octanol and aqueous phases after they have been thoroughly mixed and allowed to separate.

Experimental Protocol: Shake-Flask Method for logP

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight. This is critical to ensure that the volume of each phase does not change during the experiment.

    • Prepare a stock solution of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine in one of the phases (typically the one in which it is more soluble).

  • Partitioning:

    • In a separatory funnel or vial, combine a known volume of the pre-saturated n-octanol and pre-saturated water.

    • Add a known amount of the compound stock solution.

    • Seal the vessel and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning to reach equilibrium.[8]

  • Phase Separation:

    • Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate this process and ensure a clean separation.

  • Quantification:

    • Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve for the compound in each phase is required for accurate quantification.

  • Calculation:

    • Calculate the logP using the following formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

Diagram 2: Workflow for logP Determination by Shake-Flask Method

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate Pre-saturate Octanol and Water mix Combine Phases and Compound saturate->mix stock Prepare Compound Stock Solution stock->mix shake Shake to Reach Equilibrium mix->shake separate Separate Phases (Centrifugation) shake->separate quantify Quantify Concentration in Each Phase (HPLC/UV) separate->quantify calculate Calculate logP quantify->calculate

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its bioavailability. Poor aqueous solubility is a major challenge in drug development.

Thermodynamic Equilibrium (Shake-Flask) Method

This method determines the equilibrium solubility, which is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature and pressure when in equilibrium with the solid form of the compound.[9]

Experimental Protocol: Thermodynamic Solubility

  • Preparation:

    • Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).[9]

    • Ensure the analytical method (e.g., HPLC-UV) is validated for the compound.

  • Equilibration:

    • Add an excess amount of the solid 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine to a vial containing a known volume of the buffer solution. The excess solid is crucial to ensure saturation.

    • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[9]

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Withdraw a sample of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent if necessary.

    • Quantify the concentration of the dissolved compound using a calibrated HPLC-UV method.

  • Data Analysis:

    • The measured concentration is the equilibrium solubility of the compound at that specific pH and temperature.

Diagram 3: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis buffer Prepare pH Buffers excess Add Excess Solid Compound to Buffers buffer->excess agitate Agitate at Constant Temperature (24-48h) excess->agitate settle Settle Undissolved Solid agitate->settle filter Filter Supernatant settle->filter quantify Quantify Concentration via HPLC filter->quantify solubility Determine Equilibrium Solubility quantify->solubility

Caption: Workflow for thermodynamic solubility determination.

Conclusion

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is a compound of interest with a predicted profile of high aqueous solubility and a basic character. While in silico predictions offer a valuable starting point, the rigorous experimental determination of its physicochemical properties is indispensable for its successful application in drug discovery and development. The protocols outlined in this guide for measuring pKa, logP, and solubility represent robust, industry-standard methods that will yield the high-quality, reliable data necessary to advance research and make informed decisions. By understanding and validating these core properties, researchers can effectively leverage this versatile building block in the design of next-generation therapeutics.

References

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  • O'Hagan, S., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(10), 1323-1326. [Link]

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Foundational

An In-Depth Technical Guide to 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The ability of the pyrazole ring to act as a bioisosteric replacement for other aromatic systems, such as benzene, has further cemented its importance in lead optimization and the development of novel drug candidates. This guide provides a comprehensive technical overview of a specific pyrazole derivative, 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, a valuable building block for the synthesis of complex molecular architectures in the pursuit of new medicines.

Core Identifiers and Chemical Properties

Table 1: Key Identifiers for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

IdentifierValue
CAS Number 1221824-87-8
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
IUPAC Name 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine
SMILES CN1N=C(CCN)C=C1
InChI Key HVJSAASIIATSGA-UHFFFAOYSA-N

Table 2: Physicochemical Properties

PropertyValue
Physical Form Liquid
Purity Typically ≥95%
Storage Conditions 2-8°C, inert atmosphere, keep in dark place

Synthesis and Manufacturing

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is not extensively detailed in publicly available literature, indicating its status as a specialized building block. However, a logical and commonly employed synthetic strategy involves a two-step process starting from a suitable pyrazole precursor. This approach highlights the principles of functional group transformation central to organic synthesis.

A plausible and efficient route to 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is through the reduction of the corresponding nitrile, 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile. This nitrile precursor, while also a specialized reagent, can be synthesized through established methods of pyrazole ring formation followed by the introduction of the acetonitrile moiety.

Conceptual Synthetic Workflow

G cluster_0 Step 1: Pyrazole Ring Formation & Functionalization cluster_1 Step 2: Nitrile Reduction A Simple Starting Materials (e.g., hydrazine, diketone) B 1-Methyl-1H-pyrazole Precursor A->B Cyclization C Introduction of Acetonitrile Group B->C Functionalization D 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile C->D E 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile G 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine E->G F Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) F->G

Caption: Conceptual workflow for the synthesis of the target amine.

Experimental Protocol: Reduction of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Several robust methods can be employed, with the choice often depending on the scale of the reaction and the presence of other functional groups.

Method A: Lithium Aluminum Hydride (LAH) Reduction

LAH is a powerful reducing agent capable of converting nitriles to primary amines in high yield.

  • Step 1: Reaction Setup A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Step 2: Addition of Nitrile A solution of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile in the same anhydrous solvent is added dropwise to the stirred LAH suspension, maintaining the temperature at 0 °C. The rate of addition should be controlled to manage the exothermic reaction.

  • Step 3: Reaction Progression After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Step 4: Quenching and Work-up The reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath. This procedure is crucial for safely decomposing the excess LAH and precipitating the aluminum salts.

  • Step 5: Isolation and Purification The resulting slurry is filtered, and the filter cake is washed with the ether solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative to LAH reduction and is often more suitable for larger-scale syntheses.

  • Step 1: Catalyst and Substrate Preparation 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile is dissolved in a suitable solvent, typically an alcohol like ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines. A hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C), is added to the solution.

  • Step 2: Hydrogenation The reaction mixture is subjected to a hydrogen atmosphere, either at atmospheric pressure or in a high-pressure hydrogenation apparatus (e.g., a Parr shaker). The reaction is stirred or agitated at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Step 3: Isolation The catalyst is carefully removed by filtration through a pad of celite. It is important to handle the catalyst, especially Raney nickel, with care as it can be pyrophoric.

  • Step 4: Purification The solvent is removed from the filtrate under reduced pressure to afford the desired amine. Further purification can be achieved by distillation or chromatography as described for Method A.

Applications in Drug Discovery and Medicinal Chemistry

While specific, publicly documented applications of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine are not abundant, its structure suggests significant potential as a key intermediate in the synthesis of pharmacologically active molecules. The primary amine functionality provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex structures.

The pyrazole-ethylamine motif is a recognized pharmacophore in its own right, being an analog of histamine. The exploration of pyrazole-based histamine analogs has been an area of interest in the development of new therapeutic agents.[4]

Furthermore, the amenability of the primary amine to form amides, sulfonamides, and other derivatives makes this compound an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. The 1-methyl-pyrazole core provides a stable, drug-like scaffold that can be further functionalized to optimize binding to biological targets. The pyrazole moiety is a prominent feature in a number of approved drugs, highlighting its value in medicinal chemistry.[2]

Spectroscopic Characterization

Detailed spectroscopic data for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is not widely published. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the methyl group on the pyrazole ring, the two methylene groups of the ethyl chain, the pyrazole ring protons, and the amine protons. The chemical shifts and coupling patterns would be diagnostic of the structure.

  • ¹³C NMR: Resonances for the methyl carbon, the two methylene carbons, and the carbons of the pyrazole ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (125.17 g/mol ), along with characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching of the pyrazole ring.

Safety and Handling

As a primary amine, 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be corrosive and may cause skin and eye irritation or burns. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.

Conclusion

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine represents a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, while requiring specialized knowledge, follows established principles of organic chemistry. The presence of a reactive primary amine on a stable, drug-like pyrazole scaffold makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. As the demand for new and innovative drug candidates continues to grow, the importance of such well-defined molecular building blocks in accelerating the drug discovery process cannot be overstated.

References

  • PubChem. (n.d.). 1-Methyl-3-aminopyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Retrieved from [Link]

  • MDPI. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Biological Evaluation of Some New Pyrazole Derivatives. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

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Exploratory

structural elucidation of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

An In-depth Technical Guide to the Structural Elucidation of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine Abstract: The unambiguous determination of a molecule's structure is the bedrock of chemical research and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Elucidation of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

Abstract: The unambiguous determination of a molecule's structure is the bedrock of chemical research and drug development. This guide provides a comprehensive, multi-technique framework for the , a heterocyclic amine of interest in medicinal chemistry. Moving beyond a simple listing of methods, this document details the strategic rationale behind the analytical workflow, emphasizing the synergistic power of mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy, and single-crystal X-ray diffraction. Each section presents the causality behind experimental choices, detailed protocols, and data interpretation strategies, creating a self-validating system for researchers to confirm the molecule's precise constitution and connectivity with the highest degree of confidence.

Introduction: A Strategic Approach to Molecular Verification

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2] The target molecule, 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, represents a versatile building block, combining the aromatic, N-methylated pyrazole core with a flexible ethylamine side chain. Its correct structural assignment is paramount before its use in further synthetic or biological applications.

The elucidation process is not a linear checklist but a logical, iterative investigation. We begin by establishing the fundamental elemental makeup and molecular weight. Subsequently, we construct the two-dimensional atomic framework piece by piece using a suite of NMR techniques. Functional groups are then confirmed with vibrational spectroscopy, and finally, the definitive three-dimensional arrangement can be determined through X-ray crystallography. This guide is structured to follow this logical progression, providing both the "how" and the "why" at each stage.

Part 1: Foundational Analysis - Molecular Formula and Composition

Before mapping the intricate connectivity of the atoms, we must first confirm the most basic information: the molecular formula. This is achieved through the complementary techniques of high-resolution mass spectrometry and elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The initial and most critical step is to determine the molecule's exact mass. High-Resolution Mass Spectrometry (HRMS) is superior to standard MS because it provides mass-to-charge (m/z) ratios to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, effectively distinguishing between isomers and compounds with the same nominal mass. For a polar molecule like 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, Electrospray Ionization (ESI) is the ideal technique as it is a soft ionization method that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.

Experimental Protocol: ESI-HRMS Analysis

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid). The formic acid aids in protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard solution to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured exact mass to the theoretical mass calculated for the proposed formula, C₆H₁₁N₃.

Data Presentation: Expected HRMS Data

ParameterValue
Molecular FormulaC₆H₁₁N₃
Theoretical Exact Mass (M)125.09530 Da
Expected Ion[M+H]⁺
Theoretical Exact Mass of [M+H]⁺ 126.10312 Da

Trustworthiness: An experimental m/z value within a narrow tolerance (typically < 5 ppm) of the theoretical value provides extremely strong evidence for the molecular formula C₆H₁₁N₃.

Elemental Analysis

Expertise & Experience: As a classic and robust technique, elemental analysis provides an orthogonal confirmation of the molecular formula derived from HRMS. It measures the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the sample. This method also serves as an excellent purity check; significant deviation from theoretical values can indicate the presence of solvents or other impurities.

Data Presentation: Theoretical vs. Experimental Elemental Composition

ElementTheoretical %Experimental % (Acceptable Range)
Carbon (C)57.57%± 0.4%
Hydrogen (H)8.86%± 0.4%
Nitrogen (N)33.57%± 0.4%

Part 2: Assembling the Molecular Framework with NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule. A strategic combination of 1D and 2D experiments allows us to build a complete picture of the carbon-proton skeleton.

Visualization: NMR Elucidation Workflow

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_result Final Structure H1_NMR ¹H NMR (Proton Environments & Counts) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) COSY->HMBC HSQC->HMBC Structure Unambiguous 2D Structure HMBC->Structure

Caption: Logical workflow for structural assembly using NMR.

¹H NMR: Mapping the Protons

Expertise & Experience: The ¹H NMR spectrum provides information on the number of different proton environments, the number of protons in each environment (integration), and how they are coupled to their neighbors (multiplicity). For 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, we expect six distinct signals. The pyrazole protons (H4, H5) will appear in the aromatic/heteroaromatic region. The two CH₂ groups of the ethyl chain will be adjacent, leading to triplet signals. The N-methyl group will be a sharp singlet, and the primary amine protons may be a broad singlet.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ is often useful for observing exchangeable protons like those of the amine.[3][4]

  • Spectrometer Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS). Integrate the signals.

Data Presentation: Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

Proton LabelPredicted δ (ppm)MultiplicityIntegrationAssignment
H5~7.2-7.4d (J ≈ 2 Hz)1HPyrazole C5-H
H4~6.0-6.2d (J ≈ 2 Hz)1HPyrazole C4-H
N-CH₃~3.8-4.0s3HN-methyl
H1'~2.9-3.1t (J ≈ 7 Hz)2H-CH₂-NH₂
H2'~2.7-2.9t (J ≈ 7 Hz)2HPyrazole-CH₂-
NH₂~1.5-2.5br s2HAmine
¹³C NMR: Identifying the Carbon Skeleton

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. This experiment confirms the total number of carbons and gives insight into their electronic nature (e.g., aromatic vs. aliphatic). We expect six distinct carbon signals for our target molecule.

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

Carbon LabelPredicted δ (ppm)Assignment
C3~150-155Pyrazole C3 (substituted)
C5~138-142Pyrazole C5
C4~104-108Pyrazole C4
C1'~40-45-CH₂-NH₂
N-CH₃~38-42N-methyl
C2'~28-33Pyrazole-CH₂-
2D NMR: Connecting the Pieces

Expertise & Experience: 2D NMR experiments are essential for unambiguously connecting the protons and carbons identified in the 1D spectra.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. The primary use here is to confirm the connectivity of the ethyl chain. A cross-peak will be observed between the signals for H1' (~3.0 ppm) and H2' (~2.8 ppm), confirming the -CH₂-CH₂- fragment.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its known proton signal.[6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the entire structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. The following key correlations would provide undeniable proof of the structure:[6][8]

    • N-CH₃ protons to C5 and C3: This confirms the methyl group is attached to the N1 position of the pyrazole ring.

    • H2' protons to C3 and C4: This proves the ethyl group is attached at the C3 position of the pyrazole.

    • H4 proton to C3 and C5: This confirms the assignment of the pyrazole ring carbons.

    • H5 proton to C3, C4, and N-CH₃: This further solidifies the ring structure and N-methylation site.

Visualization: Key HMBC Correlations for Structural Confirmation

Caption: Key 2- and 3-bond correlations expected in the HMBC spectrum.

Part 3: Vibrational Spectroscopy for Functional Group Confirmation

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies. For our target molecule, the key signatures will be the N-H stretches of the primary amine and the various C-H, C=C, and C=N bonds.[9][10]

Experimental Protocol: ATR-FTIR

  • Background Scan: Clean the ATR crystal (typically diamond) and record a background spectrum of the empty stage.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background is automatically subtracted. Identify the key absorption bands and assign them to their corresponding functional groups.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400-3250Medium, DoubletN-H StretchPrimary Amine (-NH₂)
3100-3000Medium-WeakC-H StretchAromatic (Pyrazole C-H)
2960-2850MediumC-H StretchAliphatic (-CH₂, -CH₃)
1650-1590MediumN-H Bend (Scissoring)Primary Amine (-NH₂)
1580-1450Strong-MediumC=N, C=C StretchPyrazole Ring

Part 4: The Gold Standard - Single-Crystal X-ray Crystallography

Expertise & Experience: While the combination of HRMS and NMR provides conclusive evidence for the 2D structure, single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in the solid state.[11][12] It provides precise data on bond lengths, bond angles, and intermolecular interactions. Obtaining a definitive crystal structure is considered the ultimate proof of a molecule's identity.[13][14]

Visualization: X-ray Crystallography Workflow

G A Purified Compound B Crystal Growth (e.g., Slow Evaporation) A->B C Select & Mount Single Crystal B->C D X-ray Diffraction Data Collection C->D E Solve Structure (Electron Density Map) D->E F Refine Model E->F G Final Structure (Bond Lengths, Angles) F->G

Caption: Step-by-step workflow for single-crystal X-ray analysis.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: The most challenging step is growing a high-quality single crystal. This is often achieved by slowly evaporating a solution of the purified compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas within the diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.[11]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phases of the diffracted X-rays are determined using computational methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined to achieve the best possible fit between the calculated and observed diffraction data.

Conclusion

The is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. High-resolution mass spectrometry establishes the correct molecular formula. A comprehensive suite of 1D and 2D NMR experiments, particularly HMBC, provides an unambiguous map of the atomic connectivity. FTIR spectroscopy confirms the presence of key functional groups, such as the primary amine. Finally, single-crystal X-ray crystallography, when feasible, offers the ultimate, definitive proof of the three-dimensional structure. By following this rigorous, self-validating workflow, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of their molecular assets.

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  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Available at: [Link]

  • FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. (n.d.). World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

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  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. (2017). MDPI. Available at: [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). National Center for Biotechnology Information. Available at: [Link]

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  • Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. (2011). ResearchGate. Available at: [Link]

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Foundational

A Technical Guide to the-Spectroscopic-Characterization of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel hetero...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel heterocyclic compound 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. As a molecule of interest in medicinal chemistry and drug development, its unambiguous structural elucidation is paramount. This document outlines the expected spectral data, detailed experimental protocols for data acquisition, and an in-depth analysis of the spectral features that confirm the molecular structure. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are supported by authoritative references to ensure scientific integrity.

Introduction

The pyrazole moiety is a key pharmacophore found in a wide array of approved therapeutic agents, exhibiting diverse biological activities.[1] The title compound, 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, combines this privileged heterocycle with a flexible ethylamine sidechain, a common feature in bioactive molecules that can interact with various biological targets. Accurate and comprehensive analytical data are crucial for its characterization, enabling its use in further research and development. This guide serves as a detailed reference for the NMR and mass spectrometric properties of this compound.

Predicted Spectroscopic Data

While comprehensive experimental data for this specific molecule is not widely published, we can predict the expected NMR and mass spectrometry data based on the known chemical shifts of similar pyrazole derivatives and the fundamental principles of spectroscopy.[2][3][4]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for each of the unique proton environments in the molecule.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H5 (pyrazole ring)~7.2-7.4d1H
H4 (pyrazole ring)~6.0-6.2d1H
N-CH₃~3.8-4.0s3H
-CH₂- (ethyl, adjacent to pyrazole)~2.8-3.0t2H
-CH₂- (ethyl, adjacent to amine)~2.9-3.1t2H
-NH₂~1.5-2.5 (broad)s2H

d: doublet, s: singlet, t: triplet

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C3 (pyrazole ring, substituted)~148-152
C5 (pyrazole ring)~128-132
C4 (pyrazole ring)~104-108
N-CH₃~38-42
-CH₂- (ethyl, adjacent to pyrazole)~25-29
-CH₂- (ethyl, adjacent to amine)~40-44
Predicted Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Ion Predicted m/z Description
[M]⁺125.10Molecular Ion
[M+H]⁺126.11Protonated Molecular Ion (ESI)
C₅H₈N₂⁺96.07Loss of ethylamine radical
C₄H₅N₂⁺81.05Loss of methyl and ethylamine

Experimental Protocols

To obtain high-quality NMR and mass spectrometry data, the following experimental protocols are recommended.

NMR Spectroscopy

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments should be performed for a complete structural assignment.[5][6]

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[2]

Sample Preparation:

  • Weigh approximately 5-10 mg of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts of exchangeable protons like the amine protons.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

2D NMR (COSY and HSQC):

  • Standard pulse programs for COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be utilized to establish proton-proton and proton-carbon correlations, respectively.[7]

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer one_d 1D NMR (¹H, ¹³C) transfer->one_d two_d 2D NMR (COSY, HSQC) one_d->two_d process Process Spectra two_d->process assign Assign Signals process->assign structure Confirm Structure assign->structure

NMR Experimental Workflow
Mass Spectrometry

Both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry are valuable for characterizing this compound.

Instrumentation:

  • A mass spectrometer capable of both EI and ESI is ideal. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements.

Sample Preparation (ESI):

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid can be added to promote protonation for positive ion mode.

ESI-MS Acquisition:

  • Ionization Mode: Positive ion mode is expected to be most effective due to the basic amine group.

  • Mass Range: Scan from m/z 50 to 500.

  • Capillary Voltage: Typically 3-4 kV.

  • Cone Voltage: Varies by instrument; optimize for the [M+H]⁺ ion.

EI-MS Acquisition (for GC-MS):

  • Ionization Energy: 70 eV is standard.

  • Mass Range: Scan from m/z 35 to 500.

Spectral Interpretation and Structural Validation

A thorough analysis of the acquired spectra is essential to confirm the structure of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine.

NMR Spectral Analysis
  • ¹H NMR: The two doublets in the aromatic region are characteristic of the H4 and H5 protons on the pyrazole ring. The singlet with an integration of three protons corresponds to the N-methyl group. The two triplets are indicative of the ethyl chain, and their coupling pattern can be confirmed with a COSY spectrum. The broad singlet for the amine protons will likely exchange with D₂O.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be consistent with the predicted values, with the pyrazole carbons appearing in the aromatic region and the aliphatic carbons at higher field.

  • 2D NMR: The COSY spectrum will show correlations between the adjacent protons on the ethyl chain. The HSQC spectrum will link each proton to its directly attached carbon, allowing for unambiguous assignment of the carbon signals.

Mass Spectrometry Analysis

The mass spectrum provides the molecular weight and information about the compound's fragmentation.

  • ESI-MS: The most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 126.11. HRMS can confirm the elemental composition.

  • EI-MS: The molecular ion peak [M]⁺ at m/z 125.10 should be observed. The fragmentation pattern of pyrazoles often involves cleavage of the N-N bond.[8] The ethylamine side chain can also undergo fragmentation. Common fragmentation pathways for pyrazole derivatives have been studied and can aid in interpretation.[9][10]

MS_Fragmentation cluster_frags Primary Fragments parent [M]⁺ m/z 125 frag1 m/z 96 Loss of -CH₂NH₂ parent->frag1 - C₂H₅N frag2 m/z 81 Loss of -CH₂CH₂NH₂ parent->frag2 - C₂H₆N

Proposed MS Fragmentation

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine using NMR and mass spectrometry. By following the detailed protocols and applying the principles of spectral interpretation outlined herein, researchers can confidently verify the structure and purity of this compound. This foundational data is essential for its application in drug discovery and development, ensuring the integrity and reproducibility of future studies.

References

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Exploratory

An In-depth Technical Guide on the Potential Biological Activity of Substituted Pyrazole Ethanamines

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] This technical guide delves into the promising subclass of substituted pyrazole ethanamines, exploring their synthetic pathways, potential biological activities, and the underlying structure-activity relationships. While direct and extensive research on a wide array of substituted pyrazole ethanamines is still an emerging field, this guide synthesizes existing knowledge on the broader pyrazole class and closely related analogs to provide a comprehensive framework for future research and development. We will explore the anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential of these compounds, supported by detailed experimental protocols and mechanistic insights.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, serves as a versatile template for designing therapeutic agents.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets.[4] This has led to the development of numerous successful drugs containing the pyrazole moiety, including the anti-inflammatory agent celecoxib, the analgesic dipyrone, and the anti-obesity drug rimonabant.[1] The ethanamine side chain introduces a flexible and basic functional group, offering further opportunities for molecular interactions and modulation of physicochemical properties, such as solubility and membrane permeability.

Synthetic Strategies for Substituted Pyrazole Ethanamines

The synthesis of substituted pyrazole ethanamines typically involves a multi-step process, beginning with the construction of the pyrazole ring, followed by the introduction of the ethanamine side chain.

Core Pyrazole Synthesis

A common and versatile method for synthesizing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The choice of substituents on both reactants allows for the introduction of desired functional groups at various positions of the pyrazole ring.

Introduction of the Ethanamine Moiety

Once the substituted pyrazole core is formed, the ethanamine side chain can be introduced through various synthetic routes. A key intermediate is often a pyrazole ethanol derivative, which can then be converted to the corresponding ethanamine. For instance, the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine can be achieved through the reaction of 3,5-dimethylpyrazole with 2-chloroethanol, followed by conversion of the hydroxyl group to an amino group.

Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine

This protocol describes a representative synthesis of a pyrazole ethanamine.

Step 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol

  • To a solution of 3,5-dimethylpyrazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloroethanol (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Conversion of the Alcohol to the Amine

  • Dissolve the 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol (1 equivalent) in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C and add a reagent for converting the alcohol to a leaving group, such as methanesulfonyl chloride (MsCl) (1.2 equivalents), in the presence of a base like triethylamine (TEA) (1.5 equivalents).

  • Stir the reaction at 0 °C for 1-2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to obtain the mesylate intermediate.

  • Dissolve the crude mesylate in a polar aprotic solvent like DMF and add an excess of an amine source, such as sodium azide (NaN3), followed by reduction, or directly use a solution of ammonia in methanol.

  • Heat the reaction and monitor by TLC.

  • After completion, perform an appropriate work-up and purify the final product, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine, by column chromatography or distillation.

Biological Activities of Substituted Pyrazole Ethanamines and Related Analogs

The diverse biological activities of pyrazole derivatives suggest that substituted pyrazole ethanamines are a promising class of compounds for drug discovery.[2]

Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant anticancer properties by targeting various cellular pathways.[5][6] For instance, some pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), enzymes crucial for cell cycle regulation.[7] Others have shown to inhibit epidermal growth factor receptor (EGFR) kinase, a key player in cancer cell proliferation and survival.[6] The ethanamine side chain could potentially enhance interactions with these targets or improve the pharmacokinetic profile of the compounds.

Experimental Protocol: In Vitro Anticancer Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds (substituted pyrazole ethanamines) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours.[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The pyrazole scaffold is present in several known antimicrobial agents.[10][11] Substituted pyrazoles have shown activity against a range of bacteria and fungi.[10] The mechanism of action can vary, but some pyrazole derivatives are known to interfere with microbial metabolic pathways or disrupt cell wall integrity. The introduction of an ethanamine group may enhance the antimicrobial potency, particularly against Gram-negative bacteria, by facilitating interaction with the negatively charged bacterial cell membrane.

Experimental Protocol: Antimicrobial Susceptibility Testing using Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.[14]

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib (a selective COX-2 inhibitor) being a prominent example.[16] The anti-inflammatory effects of pyrazoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for acute anti-inflammatory activity.[18][19][20]

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for a sufficient period.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[21]

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of one of the hind paws of each animal to induce localized inflammation and edema.[20]

  • Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.[19]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of pyrazole derivatives.[2][22] While the specific subclass of pyrazole ethanamines is less explored, structurally similar pyrazole ethandiamide compounds have been shown to reduce the secretion of neurotoxins from immune-stimulated microglia-like cells, suggesting a potential role in mitigating neuroinflammation.[23] The mechanism may involve the modulation of inflammatory pathways within the central nervous system.

Structure-Activity Relationships (SAR)

The biological activity of substituted pyrazole ethanamines is highly dependent on the nature and position of the substituents on both the pyrazole ring and the ethanamine side chain. While a comprehensive SAR for this specific subclass is yet to be established, general principles from the broader pyrazole literature can be extrapolated:

  • Substituents on the Pyrazole Ring: The electronic and steric properties of substituents at the C3, C4, and C5 positions of the pyrazole ring can significantly influence activity. For example, in some anticancer pyrazoles, bulky aromatic groups at C3 and C5 are crucial for binding to the target protein.

  • Substitution on the Ethanamine Nitrogen: The nature of the substituent on the nitrogen atom of the ethanamine side chain can impact the compound's basicity, lipophilicity, and ability to form hydrogen bonds. These factors are critical for target interaction and pharmacokinetic properties.

Data Presentation

Table 1: Hypothetical Biological Activity Data for Substituted Pyrazole Ethanamines

Compound IDR1R2R3Anticancer IC50 (µM) (MCF-7)Antimicrobial MIC (µg/mL) (S. aureus)Anti-inflammatory (% Inhibition of Edema @ 10 mg/kg)
PE-1HCH3H>1006415
PE-2PhCH3H25.53235
PE-34-Cl-PhCH3H10.21655
PE-44-MeO-PhCH3H15.83248
PE-5PhHPh5.1862

This table presents hypothetical data to illustrate how quantitative results for different biological activities would be organized for comparative analysis.

Visualization of Key Concepts

General Synthetic Pathway

G Dicarbonyl 1,3-Dicarbonyl Compound Pyrazole Substituted Pyrazole Core Dicarbonyl->Pyrazole Condensation Hydrazine Hydrazine Derivative Hydrazine->Pyrazole FinalProduct Substituted Pyrazole Ethanamine Pyrazole->FinalProduct Side Chain Addition EthanaminePrecursor Ethanamine Side Chain Precursor EthanaminePrecursor->FinalProduct G cluster_0 In Vitro Assays cluster_1 In Vivo Assay Anticancer Anticancer (MTT Assay) Data Biological Activity Data (IC50, MIC, % Inhibition) Anticancer->Data Antimicrobial Antimicrobial (Broth Microdilution) Antimicrobial->Data AntiInflammatory Anti-inflammatory (Carrageenan Paw Edema) AntiInflammatory->Data Compound Substituted Pyrazole Ethanamine Library Compound->Anticancer Compound->Antimicrobial Compound->AntiInflammatory SAR Structure-Activity Relationship Analysis Data->SAR

Caption: Workflow for evaluating the biological activity of pyrazole ethanamines.

Conclusion and Future Directions

Substituted pyrazole ethanamines represent a promising, yet underexplored, class of compounds with significant potential for the development of new therapeutic agents. [1]The versatility of the pyrazole scaffold, combined with the introduction of the ethanamine side chain, offers a rich chemical space for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. [2]This guide has provided a foundational framework for researchers in this field, outlining key synthetic strategies, detailed protocols for biological evaluation, and insights into potential mechanisms of action.

Future research should focus on the synthesis and screening of diverse libraries of substituted pyrazole ethanamines to establish robust structure-activity relationships for each biological activity. Mechanistic studies will be crucial to identify the specific molecular targets and pathways modulated by these compounds. With a systematic and multidisciplinary approach, the full therapeutic potential of substituted pyrazole ethanamines can be unlocked, paving the way for the discovery of novel and effective drugs.

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  • MDPI. (2019). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

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  • PubMed Central. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Link]

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  • PubMed. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. [Link]

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Foundational

The Ascendant Scaffold: A Technical Guide to 1,3-Disubstituted Pyrazole Derivatives in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged scaffold." Among its various substitution patterns, the 1,3-disubstituted motif has emerged as a particularly fruitful area of investigation, leading to the development of numerous compounds with significant therapeutic potential. This in-depth technical guide provides a comprehensive literature review of 1,3-disubstituted pyrazole derivatives, delving into their synthesis, spectroscopic characterization, and diverse pharmacological activities. By synthesizing field-proven insights with rigorous scientific data, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies necessary to navigate and innovate within this exciting chemical space.

The Pyrazole Core: A Privileged Structure in Medicinal Chemistry

Pyrazoles and their derivatives are of significant interest due to their wide range of pharmacological activities.[1][2] This five-membered heterocyclic ring system is a key constituent in numerous approved drugs, highlighting its clinical importance.[1] The versatility of the pyrazole scaffold allows for the introduction of various substituents at different positions, leading to a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antidepressant properties.[3][4] The 1,3-disubstituted pattern, in particular, offers a unique spatial arrangement of functional groups that facilitates interactions with a multitude of biological targets.

Synthetic Strategies for 1,3-Disubstituted Pyrazoles: A Chemist's Toolkit

The construction of the 1,3-disubstituted pyrazole ring can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

The Classic Approach: Cyclocondensation of 1,3-Dicarbonyl Compounds

One of the most fundamental and widely employed methods for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] This reaction, often referred to as the Knorr pyrazole synthesis, proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The regioselectivity of this reaction is a critical consideration, particularly when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The reaction conditions, such as the solvent and the presence of an acid or base catalyst, can significantly influence the isomeric ratio of the products.[7] For instance, the use of acid catalysts like sulfuric acid or hydrochloric acid is common.[7]

Experimental Protocol: Synthesis of a 1,3-Disubstituted Pyrazole via Knorr Cyclization

  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the substituted hydrazine (1.0-1.2 eq). The choice of solvent can influence reaction rates and regioselectivity.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl) to the reaction mixture. The acid catalyzes both the initial condensation and the final dehydration step.

  • Heat the reaction mixture to reflux for a period of 2-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired 1,3-disubstituted pyrazole.

Leveraging Chalcones: A Versatile Route to Pyrazoles

Chalcones, which are α,β-unsaturated ketones, serve as excellent precursors for the synthesis of various heterocyclic compounds, including pyrazoles.[8] The reaction of a chalcone with a hydrazine derivative provides a straightforward method for the synthesis of 1,3,5-trisubstituted pyrazolines, which can then be oxidized to the corresponding pyrazoles.[7] However, direct synthesis of 1,3-disubstituted pyrazoles can also be achieved.

The reaction typically proceeds by a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration. The nature of the substituents on both the chalcone and the hydrazine will dictate the final substitution pattern of the pyrazole ring.

Experimental Protocol: Synthesis of a 1,3-Disubstituted Pyrazole from a Chalcone

  • Dissolve the chalcone derivative (1.0 eq) in a suitable solvent, such as glacial acetic acid or ethanol. [3]

  • Add the substituted hydrazine (1.0-1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-12 hours. The progress of the reaction should be monitored by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3-disubstituted pyrazole derivative. [3]

Modern Innovations: Multicomponent Reactions

In recent years, multicomponent reactions (MCRs) have gained significant traction in synthetic organic chemistry due to their efficiency, atom economy, and ability to generate molecular diversity in a single step.[5][9] Several MCRs have been developed for the synthesis of polysubstituted pyrazoles.[5] These reactions often involve the in-situ formation of a key intermediate, which then undergoes cyclization to form the pyrazole ring. For example, a one-pot synthesis can involve the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[7]

MCR_Pyrazole_Synthesis Aldehyde Aldehyde Intermediate In-situ Intermediate Aldehyde->Intermediate Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Intermediate Hydrazine Hydrazine Hydrazine->Intermediate Pyrazole Polysubstituted Pyrazole Intermediate->Pyrazole Cyclization

Caption: A generalized workflow for the multicomponent synthesis of pyrazoles.

Spectroscopic Characterization: Unveiling the Molecular Architecture

The structural elucidation of newly synthesized 1,3-disubstituted pyrazole derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the substitution pattern on the pyrazole ring and the nature of the substituents. The chemical shifts of the pyrazole ring protons and carbons are characteristic and provide valuable structural information. For instance, in 1,3,5-trisubstituted pyrazoles, the C4-H proton typically appears as a singlet in the aromatic region of the ¹H NMR spectrum.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups present in the molecule, such as C=N, C=C, and N-H stretching vibrations within the pyrazole ring system.[3]

  • Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which aids in confirming the molecular formula.[3]

Spectroscopic TechniqueKey Observables for 1,3-Disubstituted Pyrazoles
¹H NMR Characteristic chemical shifts for pyrazole ring protons; signals for substituents at positions 1 and 3.
¹³C NMR Resonances for the five carbons of the pyrazole ring; signals for substituent carbons.
IR Spectroscopy C=N stretching (around 1500-1650 cm⁻¹), C=C stretching (around 1400-1600 cm⁻¹), N-H stretching (if applicable, broad band around 3200-3500 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

A Spectrum of Biological Activities: The Pharmacological Promise of 1,3-Disubstituted Pyrazoles

The 1,3-disubstituted pyrazole scaffold has been extensively explored for a wide range of biological activities, demonstrating its potential in the development of novel therapeutic agents.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents.[10] Pyrazole derivatives have shown significant promise in this area.[3] For instance, certain 1,3-diaryl substituted pyrazole-based urea and thiourea derivatives have exhibited potent activity against Staphylococcus aureus and Mycobacterium tuberculosis.[10] Some compounds have demonstrated equipotent activity against various multidrug-resistant strains of S. aureus, including MRSA and VRSA.[10]

Table of Antimicrobial Activity of Selected 1,3-Disubstituted Pyrazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
7a (3,4-dichlorophenyl derivative) S. aureus0.25[10]
7j (2,4-difluorophenyl derivative) M. tuberculosis1[10]
Anticancer Agents

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a major focus of pharmaceutical research. Pyrazole derivatives have been investigated as potential anticancer agents, with some compounds showing significant antiproliferative activity against various cancer cell lines.[11] For example, certain 1,3-diarylpyrazolones have demonstrated high antiproliferative activity against non-small cell lung cancer (NSCLC) cells.[11] The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

Table of Anticancer Activity of Selected 1,3-Disubstituted Pyrazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Chalcone-triazole hybrid 1 A549 (Lung)3.06[12]
Chalcone-ciprofloxacin hybrid 4c HCT-116 (Colon)2.53[12]
Anti-inflammatory Agents

Inflammation is a complex biological response implicated in a wide range of diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, and many of these drugs contain a pyrazole core.[2] Researchers have synthesized and evaluated numerous 1,3-disubstituted pyrazole derivatives for their anti-inflammatory properties.[13] Some of these compounds have shown excellent anti-inflammatory activity in in-vivo models, comparable to that of standard drugs like diclofenac.[13] The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes.

Anti_Inflammatory_Pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole 1,3-Disubstituted Pyrazole Pyrazole->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by 1,3-disubstituted pyrazole derivatives.

Conclusion and Future Perspectives

The 1,3-disubstituted pyrazole scaffold continues to be a highly valuable and versatile platform in the design and development of new therapeutic agents. The synthetic methodologies for accessing these compounds are well-established and continue to evolve with the advent of modern techniques like multicomponent reactions. The broad spectrum of biological activities associated with this class of compounds, including antimicrobial, anticancer, and anti-inflammatory effects, ensures that they will remain an active area of research for the foreseeable future.

Future efforts in this field will likely focus on the development of more selective and potent analogues through structure-activity relationship (SAR) studies and computational modeling. The exploration of novel biological targets for 1,3-disubstituted pyrazoles and the development of innovative drug delivery systems will also be crucial in translating the therapeutic potential of these compounds into clinical applications. The rich chemistry and pharmacology of 1,3-disubstituted pyrazoles offer a fertile ground for the discovery of the next generation of medicines.

References

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  • Al-Amiery, A. A., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc. Available at: [Link]

  • Gudipati, R., et al. (2021). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(10), 1735-1748. Available at: [Link]

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Exploratory

Introduction: The Significance of Pyrazole Ethylamines in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine The 2-(pyrazolyl)ethanamine scaffold is a privileged structural motif in medicinal chemistry and drug development. Its unique comb...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

The 2-(pyrazolyl)ethanamine scaffold is a privileged structural motif in medicinal chemistry and drug development. Its unique combination of a hydrogen bond-donating/accepting pyrazole ring and a basic ethylamine side chain allows for versatile interactions with a wide array of biological targets. Molecules incorporating this core have demonstrated significant potential across various therapeutic areas, including neurology, oncology, and inflammatory diseases. Consequently, the development of robust, efficient, and scalable synthetic routes to access key building blocks like 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is of paramount importance to researchers in both academic and industrial settings. This guide provides a detailed examination of the principal synthetic strategies, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols for practical application.

Retrosynthetic Analysis: Strategic Disconnection of the Target Molecule

A logical retrosynthetic analysis of the target compound reveals several viable pathways originating from common, readily accessible starting materials. The primary disconnection points are the C-C and C-N bonds of the ethylamine side chain, leading back to a versatile and pivotal intermediate: 1-methyl-1H-pyrazole-3-carbaldehyde . This aldehyde serves as the linchpin for the two principal synthetic strategies detailed in this guide.

Caption: Retrosynthetic pathways for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine.

Pivotal Starting Material: Synthesis of 1-methyl-1H-pyrazole-3-carbaldehyde

Both primary synthetic routes converge on the necessity of first preparing 1-methyl-1H-pyrazole-3-carbaldehyde. The most reliable and widely employed method for this transformation is the Vilsmeier-Haack reaction , a formylation reaction that utilizes an electrophilic iminium species (the Vilsmeier reagent) generated in situ from a formamide (typically DMF) and an activating agent like phosphorus oxychloride (POCl₃)[1][2].

The causality of this reaction's success lies in the electron-rich nature of the pyrazole ring, which is susceptible to electrophilic aromatic substitution. The Vilsmeier reagent, while a relatively weak electrophile, is potent enough to attack the C4 and C5 positions of the N-substituted pyrazole ring. Due to the directing effect of the N1-methyl group and the N2-nitrogen, formylation occurs regioselectively, though the precise position can be influenced by reaction conditions. For 1-methylpyrazole, formylation at the 3- or 5-position is possible, often yielding a mixture that requires separation. However, specific protocols have been optimized to favor the desired 3-carbaldehyde isomer[3][4][5].

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylpyrazole
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the chloroiminium salt.

  • Electrophilic Substitution: Add 1-methylpyrazole (1.0 equiv.) dropwise to the Vilsmeier reagent solution. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice. Basify the aqueous solution to a pH of 8-9 with a saturated sodium carbonate or sodium hydroxide solution to hydrolyze the iminium intermediate to the aldehyde.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield 1-methyl-1H-pyrazole-3-carbaldehyde.

Pathway A: Synthesis via Henry Reaction and Nitro Group Reduction

This pathway leverages the classic Henry "nitro-aldol" reaction to construct the two-carbon side chain, followed by a robust reduction to yield the target amine.

Step 1: Synthesis of 1-methyl-3-(2-nitrovinyl)-1H-pyrazole

The condensation of the pyrazole-3-carbaldehyde with nitromethane provides a direct route to a C2-extended intermediate. This reaction is typically catalyzed by a mild base, which deprotonates nitromethane to form a nucleophilic nitronate anion. The subsequent addition to the aldehyde and dehydration occur readily, often in one pot, to yield the conjugated nitroalkene.

Causality of Experimental Choices:

  • Catalyst: A base such as ammonium acetate or a primary amine (e.g., methylamine) is used. Ammonium acetate serves as both a weak base and a source of ammonia, which can facilitate the dehydration of the intermediate nitro-alcohol to the nitrovinyl product.

  • Solvent: Acetic acid or another protic solvent is often used to facilitate both the condensation and dehydration steps.

Step 2: Reduction of 1-methyl-3-(2-nitrovinyl)-1H-pyrazole

This crucial step requires the simultaneous reduction of both the carbon-carbon double bond and the nitro group.

Field-Proven Insights on Reagent Selection:

  • Catalytic Hydrogenation: This is the most common and often cleanest method. Using hydrogen gas with a catalyst like Palladium on carbon (Pd/C) or Raney® Nickel effectively reduces both functionalities in a single step. Raney Ni is particularly effective for nitro group reductions[6].

  • Lithium Aluminum Hydride (LiAlH₄): As a powerful hydride donor, LiAlH₄ can also achieve this transformation. However, it requires strictly anhydrous conditions and a more complex work-up procedure. It is an excellent choice for small-scale lab synthesis.

  • Metal-Acid Systems: Reagents like iron powder in acetic or hydrochloric acid (Fe/HCl) are classic for nitro reductions but may be less efficient at reducing the conjugated double bond, potentially requiring a separate hydrogenation step. Sodium dithionite has also been reported for reducing nitro-pyrazoles[7].

Recommended Protocol: One-Pot Hydrogenation
  • Reaction Setup: To a solution of 1-methyl-3-(2-nitrovinyl)-1H-pyrazole (1.0 equiv.) in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel, add a catalytic amount of 10% Pd/C or Raney® Nickel (5-10% w/w).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature.

  • Monitoring and Completion: Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 4-24 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by acid-base extraction or chromatography if necessary.

Pathway B: Synthesis via Acetonitrile Intermediate

This alternative route involves converting the aldehyde to a more stable nitrile intermediate, which is then reduced. This pathway can offer advantages in terms of handling and purification.

Step 1: Synthesis of (1-methyl-1H-pyrazol-3-yl)acetonitrile

Converting an aldehyde to a nitrile with a one-carbon extension typically involves a multi-step sequence:

  • Reduction to Alcohol: The aldehyde is first reduced to the corresponding alcohol, (1-methyl-1H-pyrazol-3-yl)methanol, using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. This step is usually high-yielding and clean.

  • Conversion to a Leaving Group: The hydroxyl group of the alcohol is a poor leaving group and must be converted into a better one. This is typically achieved by reaction with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form a tosylate, or with thionyl chloride (SOCl₂) to form the corresponding chloride.

  • Nucleophilic Substitution: The resulting tosylate or halide is then treated with a cyanide salt, such as sodium or potassium cyanide (NaCN or KCN), in a polar aprotic solvent like DMSO or acetone. The cyanide anion displaces the leaving group via an Sₙ2 reaction to form the desired acetonitrile.

Step 2: Reduction of (1-methyl-1H-pyrazol-3-yl)acetonitrile

The reduction of the nitrile functional group is a standard transformation that reliably yields the primary amine.

Causality of Experimental Choices:

  • Raney® Nickel / KBH₄ System: A particularly mild and efficient method involves using potassium borohydride (KBH₄) in conjunction with catalytic Raney® Nickel in an alcohol solvent[8][9]. The Raney Ni surface activates the nitrile, while KBH₄ serves as the hydride source. This system avoids the pyrophoric nature and harsh quenching of LiAlH₄ and the high-pressure equipment needed for direct hydrogenation, making it highly attractive.

  • Lithium Aluminum Hydride (LiAlH₄): This remains a gold standard for nitrile reduction on a lab scale, offering rapid and complete conversion in ethereal solvents like THF or diethyl ether.

  • Catalytic Hydrogenation: High-pressure hydrogenation over Raney® Nickel or a rhodium catalyst is also effective and is the preferred method for large-scale industrial production.

Recommended Protocol: Raney® Nickel / KBH₄ Reduction[8]
  • Reaction Setup: In a round-bottom flask, suspend Raney® Nickel (moist weight, ~1.0 equiv.) in dry ethanol. Add potassium borohydride (KBH₄, 4.0 equiv.) in portions.

  • Substrate Addition: To the stirring suspension, add a solution of (1-methyl-1H-pyrazol-3-yl)acetonitrile (1.0 equiv.) in dry ethanol.

  • Reaction: Stir the mixture vigorously at room temperature. A gentle effervescence (hydrogen evolution) may be observed. The reaction is typically complete in 1-3 hours; monitor by TLC.

  • Work-up: Upon completion, filter the reaction mixture through Celite® to remove the nickel catalyst, washing thoroughly with ethanol.

  • Isolation and Purification: Evaporate the solvent from the filtrate. Dissolve the residue in ethyl acetate and wash with water to remove borate salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the target amine.

Comparative Analysis of Synthetic Pathways

Parameter Pathway A (Henry Reaction) Pathway B (Acetonitrile)
Key Steps 1. Henry Condensation2. One-Pot Reduction1. Aldehyde Reduction2. Tosylation/Halogenation3. Cyanation4. Nitrile Reduction
Step Count 2 steps from aldehyde4 steps from aldehyde
Overall Yield Moderate to GoodModerate (multiple steps can lower overall yield)
Reagents & Safety Henry: Nitromethane (toxic), mild bases.Reduction: H₂ gas (flammable, requires specialized equipment) or LiAlH₄ (pyrophoric, water-reactive).Acetonitrile: NaBH₄ (safe), TsCl/SOCl₂ (corrosive), NaCN/KCN (highly toxic) , Raney Ni/KBH₄ (safer reduction).
Advantages - Fewer synthetic steps.- Potentially higher overall yield.- Avoids the use of highly toxic cyanide salts.- Intermediates (alcohol, nitrile) are often stable and easier to purify.- Milder and more versatile reduction methods are available for the final step.
Disadvantages - The nitrovinyl intermediate can be unstable or prone to polymerization.- Requires hydrogenation equipment or handling of powerful, pyrophoric hydrides.- Longer synthetic sequence.- CRITICAL: Involves the use of extremely toxic cyanide salts, requiring stringent safety protocols.

Conclusion and Recommendation

Both pathways present viable strategies for the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine.

  • Pathway A (Henry Reaction) is the more convergent and efficient route in terms of step economy. For laboratories equipped with standard hydrogenation apparatus, it is the recommended approach due to its directness and avoidance of highly toxic cyanide reagents.

  • Pathway B (Acetonitrile) , while longer, proceeds through more stable and often crystalline intermediates. The final reduction step can be performed under very mild conditions. However, this pathway is only recommended for researchers with extensive experience and appropriate facilities for safely handling inorganic cyanide salts.

The optimal choice will ultimately depend on the specific capabilities, scale, and safety considerations of the research environment.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]

  • Pang, L., et al. (2019). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters, 21(1), 163-166. Available at: [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13. Available at: [Link]

  • Yilmaz, I., et al. (2020). Novel Pyrazole Derivatives Having Mono/Di Chiral Centered Group as Organocatalyst for Henry Reaction. Macedonian Journal of Chemistry and Chemical Engineering, 39(1), 77-91. Available at: [Link]

  • Reddy, B. V. S., et al. (2021). Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite. Organic & Biomolecular Chemistry, 19(3), 578-587. Available at: [Link]

  • Deng, X., & Mani, N. S. (2006). A Novel [3+2] Annulation Route to 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 233. Available at: [Link]

  • Google Patents. (2006). CN1810766A - Nitrile reducing process to prepare amine.
  • Google Patents. (2008). EP2008996A1 - Process for the production of pyrazoles.
  • Svete, J., et al. (2008). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Raney Nickel Reduction Mechanism. YouTube. Available at: [Link] (Note: Actual URL would be needed)

  • Martinez, R., et al. (2019). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • Chemistry Learning. (2021). Vilsmeier-Haack Reaction. YouTube. Available at: [Link] (Note: Actual URL would be needed)

  • Li, Z., et al. (2007). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2007(13), 94-98. Available at: [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28245-28266. Available at: [Link]

  • Al-Tel, T. H., et al. (2008). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. PubChem. Retrieved from [Link]

  • ResearchGate. (2007). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Technical Guide to 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine (CAS: 1221824-87-8), a key heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine (CAS: 1221824-87-8), a key heterocyclic building block in modern medicinal chemistry. The document details its chemical identity, significance in drug discovery, and a survey of commercial suppliers. Critically, it offers a framework for supplier evaluation, comprehensive analytical characterization protocols, and an overview of its synthetic origins to inform impurity profiling. This guide is intended to equip researchers and drug development professionals with the necessary technical insights to effectively source, qualify, and utilize this valuable chemical intermediate in their research endeavors.

Introduction to 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is a substituted pyrazole derivative featuring a primary amine separated from the heterocyclic core by an ethyl linker. The pyrazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1] The specific arrangement of the N-methyl group and the 3-position ethylamine side chain makes this molecule a versatile synthon for elaborating structures in drug discovery programs, particularly in the development of kinase inhibitors, GPCR modulators, and other targeted therapies.[2] Its structural features allow for the introduction of diverse functionalities, making it a valuable starting point for library synthesis and lead optimization campaigns.

Chemical Identity:

  • IUPAC Name: 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

  • CAS Number: 1221824-87-8[3]

  • Molecular Formula: C₆H₁₁N₃[3]

  • Molecular Weight: 125.17 g/mol [3]

  • Chemical Structure:

    
    
    

Commercial Sourcing and Supplier Evaluation

The reliable procurement of high-quality starting materials is a foundational requirement for reproducible research and development. Several chemical vendors list 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine in their catalogs.

Commercial Supplier Overview

The following table summarizes publicly available information from select suppliers. It is crucial to note that catalog listings are not a substitute for a comprehensive Certificate of Analysis (CoA).

SupplierProduct Number (Example)Stated PurityCAS NumberNotes
Sigma-Aldrich LIF945291022 (via Life Chemicals Inc.)95%1221824-87-8Listed as a liquid.
BLDpharm BD00768996>95% (Typical)1221824-87-8Recommends storage at 2-8°C under an inert atmosphere.[3]

This list is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own market surveys.

Causality in Supplier Selection: Beyond the Catalog

Selecting a supplier based solely on price or listed purity is a significant risk in a research program. The unseen variables—such as batch-to-batch consistency, impurity profiles, and documentation quality—can have profound impacts on experimental outcomes.

Key Evaluation Pillars:

  • The Certificate of Analysis (CoA): This is a non-negotiable document. A trustworthy CoA will not just state purity by a single method (e.g., HPLC). It should include orthogonal analytical data, such as ¹H NMR and Mass Spectrometry, to confirm identity and provide a more holistic view of purity. The data on the CoA must be verifiable and consistent with the expected structure.

  • Purity vs. Impurity Profile: A statement of "95% purity" is ambiguous. The critical question is: what constitutes the other 5%? Are they benign process residuals (e.g., solvents) or structurally related impurities that could interfere with subsequent reactions or biological assays? Understanding the synthetic route (see Section 4.0) is key to predicting potential impurities.

  • Scalability and Supply Chain: For drug development professionals, early consideration of a supplier's ability to scale production from grams to kilograms is vital. A supplier who can support the entire lifecycle of a project, from discovery to preclinical development, provides invaluable consistency.

Workflow for Supplier Qualification

A self-validating system for qualifying a new batch or supplier is essential for scientific integrity.

SupplierQualification cluster_0 Phase 1: Documentation Review cluster_1 Phase 2: In-House Validation cluster_2 Phase 3: Decision s1 Request Quote & Lead Time s2 Request Sample & Batch-Specific CoA s1->s2 s3 Review CoA Data: - Identity (NMR, MS) - Purity (HPLC/GC) - Residual Solvents s2->s3 v1 Perform Full Analytical Characterization (See Sec 3.0) s3->v1 CoA Plausible? v2 Compare In-House Data with Supplier CoA v1->v2 v3 Conduct Small-Scale Test Reaction v2->v3 Data Match? d1 Approve Supplier/ Batch for Use v2->d1 Match d2 Reject Supplier/ Batch v2->d2 No Match d3 Engage Supplier on Data Discrepancies d2->d3

Caption: Workflow for qualifying a new chemical supplier.

Physicochemical Properties and Analytical Characterization

Independent analytical verification is the cornerstone of chemical quality control. The data below represents expected values and should be confirmed for each batch.

Physicochemical Data Summary
PropertyValue / InformationSource
Appearance Liquid (at room temp)
SMILES CN1N=C(CCN)C=C1[3]
InChI Key HVJSAASIIATSGA-UHFFFAOYSA-N
Storage 2-8°C, inert atmosphere, keep in dark place[3]
Safety GHS Pictogram: Corrosive (Danger)[3]
Experimental Protocol: ¹H NMR Characterization

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful technique for confirming the chemical structure of the molecule. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Methodology:

  • Sample Preparation: Accurately weigh ~5-10 mg of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Data Analysis (Expected Signals):

    • ~3.8 ppm (singlet, 3H): Corresponds to the N-methyl (N-CH₃) protons.

    • ~7.2 ppm (doublet, 1H) & ~6.0 ppm (doublet, 1H): These are the two protons on the pyrazole ring (C₄-H and C₅-H). Their coupling constant (J) should be ~2-3 Hz.

    • ~2.9 ppm (triplet, 2H) & ~2.8 ppm (triplet, 2H): These two signals correspond to the two methylene (-CH₂-) groups of the ethyl chain. They will show coupling to each other.

    • Broad singlet (variable, 2H): The primary amine (-NH₂) protons. This signal can be broad and its chemical shift is highly dependent on concentration and solvent. It may exchange with D₂O.

Experimental Protocol: LC-MS Characterization

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique used to assess purity and confirm molecular weight. The LC separates the target compound from impurities, while the MS provides the mass-to-charge ratio (m/z) of the eluting components.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture, such as methanol or acetonitrile/water.

  • LC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid. For example, a 5-95% B gradient over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detection: UV detector set at a relevant wavelength (e.g., 210 nm).

  • MS Conditions (Typical):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). This is chosen because the primary amine is easily protonated.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Purity: The purity is estimated by the area percentage of the main peak in the UV chromatogram.

    • Identity: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. For C₆H₁₁N₃, the expected m/z would be approximately 126.1.

Caption: Analytical workflow for quality control.

Synthesis and Impurity Profile

While end-users are not typically synthesizing this starting material, understanding its likely synthetic origin is crucial for anticipating potential impurities that may not be listed on the CoA. Pyrazole synthesis often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[4]

Plausible Synthetic Pathway

A common strategy to access 3-substituted pyrazoles involves the reaction of methylhydrazine with a suitable four-carbon building block containing appropriate functional groups.

Synthesis cluster_reagents cluster_pathway Synthetic Pathway MeNHNH2 Methylhydrazine Step1 Step 1: Cyclocondensation MeNHNH2->Step1 Precursor 4,4-Dimethoxybutan-2-one (or equivalent C4 synthon) Precursor->Step1 Reduction Reducing Agent (e.g., LiAlH₄ or Raney Ni/H₂) Step2 Step 2: Reduction of Nitrile Reduction->Step2 Intermediate Intermediate: 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile (Example intermediate) Step1->Intermediate Intermediate->Step2 FinalProduct Final Product: 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine Step2->FinalProduct

Caption: A general synthetic pathway to the target amine.

Potential Process-Related Impurities
  • Regioisomers: The initial cyclization with methylhydrazine can potentially produce the 1,5-substituted pyrazole isomer in small amounts. This is a critical impurity to monitor as it can be difficult to separate and may have different reactivity.

  • Unreacted Starting Materials: Residual hydrazine or dicarbonyl compounds.

  • Incomplete Reduction: If the synthesis proceeds via a nitrile or amide intermediate, incomplete reduction could leave these functional groups present in the final product.

  • Over-alkylation: The primary amine product could potentially react with alkylating agents to form secondary or tertiary amines.

Applications in Research

The primary value of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine lies in its utility as a versatile building block. The primary amine serves as a nucleophilic handle for a wide array of chemical transformations, including:

  • Amide bond formation

  • Reductive amination

  • Urea and thiourea formation

  • Sulfonamide synthesis

  • Alkylation and arylation reactions

These reactions allow for the rapid diversification of the pyrazole core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][5] The specific scaffold of this amine is relevant to the development of potent and selective therapeutic agents.[2]

Handling, Storage, and Safety

  • Handling: Due to its corrosive nature and status as a primary amine, this compound should be handled in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric CO₂. Refrigeration at 2-8°C is recommended to ensure long-term stability.[3]

  • Safety: Avoid contact with skin, eyes, and clothing. In case of exposure, rinse affected areas with copious amounts of water and seek medical attention. Review the Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is a high-value chemical intermediate for scientific research, particularly in the field of medicinal chemistry. While commercially available, its effective use is predicated on a rigorous approach to supplier qualification and in-house analytical verification. By combining a thorough review of supplier documentation with independent characterization via NMR and LC-MS, researchers can ensure the quality and consistency of their starting material. An understanding of the compound's synthetic background further aids in anticipating potential impurities, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • Ferreira, I. C. F. R., et al. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. Available at: [Link]

  • Jain, A. K., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • Poon, S. F., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry. Available at: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]

  • Varvounis, G. (2010). Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Available at: [Link]

  • Taha, M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of Pyrazole Compounds in Research and Development

Introduction: The Dual Nature of Pyrazoles Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a foundational scaffold in modern medicinal chemistry.[1][2] Its derivatives are the a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Pyrazoles

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a foundational scaffold in modern medicinal chemistry.[1][2] Its derivatives are the active components in a wide array of FDA-approved drugs, treating conditions from inflammation and pain (e.g., Celecoxib) to cancer and viral infections.[3][4] The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, make it a privileged structure in drug design, enabling potent and selective interactions with biological targets.[3] However, this same chemical reactivity and biological activity necessitate a robust and informed approach to safety. The very properties that make pyrazoles effective pharmaceuticals can present significant hazards if not handled with the appropriate precautions.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of safety rules to provide a deeper understanding of the causality behind essential safety protocols. By grounding our procedures in the fundamental toxicology and reactivity of pyrazole compounds, we empower laboratory personnel to build a self-validating system of safety, ensuring both personal protection and the integrity of their research.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of a compound's potential hazards is the cornerstone of any safety protocol. The hazards associated with the parent pyrazole ring are well-documented, and while each derivative must be evaluated individually, these core properties provide a crucial baseline for risk assessment.

1.1 Acute and Chronic Toxicity The primary hazards of pyrazole are rooted in its toxicity. It is classified as harmful if swallowed and toxic in contact with skin. Prolonged or repeated exposure can cause damage to specific organs, notably the spleen and thyroid.

  • Acute Effects: Immediate health hazards include severe skin and eye irritation.[5][6] Pyrazole is corrosive to the eyes and can cause serious damage. Inhalation may lead to respiratory irritation, and in severe cases, edema in the respiratory tract.[6] Ingestion can be harmful, with animal studies showing effects like coma and liver damage at high doses.[6]

  • Chronic Effects: The potential for long-term organ damage is a significant concern. Studies in rats have shown that chronic feeding of pyrazole can lead to hyperbilirubinemia, retarded growth, and liver dysfunction.[6] While some pyrazolone derivatives like aminopyrine can form carcinogenic nitrosamines, this is not a universal property of the class.[7] A substance-specific assessment is critical.

1.2 Physicochemical and Reactivity Hazards While not highly flammable, pyrazole is a combustible solid. The primary reactivity hazards stem from its incompatibility with certain chemical classes.

  • Incompatibility: Violent reactions are possible with strong oxidizing agents and acids.[5][6] Contact with these materials must be strictly avoided.

  • Hazardous Combustion Products: In the event of a fire, pyrazole compounds will decompose to produce toxic and hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5] This necessitates specific firefighting protocols, including the use of self-contained breathing apparatus.[5]

1.3 Quantitative Toxicological Data The following table summarizes key toxicological data for the parent pyrazole compound (CAS No. 288-13-1), derived from supplier Safety Data Sheets (SDS). This data is essential for conducting quantitative risk assessments.

ParameterSpeciesRouteValueReference
LD50 RatOral1,010 mg/kg[6]
LD50 RabbitDermal400 mg/kg
LC50 RatInhalation> 0.37 mg/l (4 h)
Eye Irritation Rabbit-Corrosive / Causes serious eye damage
Skin Irritation Rabbit-Causes skin irritation[5][6]

This data is for the parent pyrazole. Derivatives may have significantly different toxicological profiles. Always consult the specific SDS for the compound in use.

Section 2: The Hierarchy of Controls: From Facility to Individual

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This principle prioritizes the most effective and reliable control measures (engineering controls) over less effective ones (personal protective equipment).

2.1 Engineering Controls: The First Line of Defense Engineering controls are modifications to the laboratory environment that physically isolate personnel from hazards.

  • Chemical Fume Hoods: All work involving pyrazole solids (e.g., weighing, transferring) and solutions should be conducted in a certified chemical fume hood. This is non-negotiable. The rationale is to prevent the inhalation of fine dust particles and vapors, which are primary routes of exposure.[6][8]

  • Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[5][8] Ensure that eyewash stations and safety showers are readily accessible and located near the workstation.[5]

2.2 Administrative Controls: Standard Operating Procedures (SOPs) Administrative controls are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Designated Areas: Establish designated areas for working with pyrazole compounds. This prevents cross-contamination of common areas, analytical instruments, and office spaces.

  • Training: All personnel must be trained on the specific hazards of the pyrazole compounds they are handling, as well as the emergency procedures outlined in this guide and the compound-specific SDS.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling pyrazoles, before breaks, and at the end of the workday.[6][8] Do not eat, drink, or smoke in the laboratory.[5]

2.3 Personal Protective Equipment (PPE): The Final Barrier PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The choice of PPE is dictated by the hazards identified in Section 1.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[8] Standard safety glasses are insufficient due to the risk of splashes and the corrosive nature of pyrazole to the eyes.[6]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[9] Always inspect gloves for tears or pinholes before use. Use the proper glove removal technique to avoid contaminating your skin.[6]

    • Lab Coat: A fully buttoned lab coat is mandatory to protect skin and personal clothing from contamination.

  • Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, or during a large spill cleanup, a NIOSH-approved respirator may be required.[8] The specific type will depend on the results of the risk assessment.

Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow that must be followed before commencing any work with a pyrazole compound. This process ensures that all safety aspects are considered in a systematic manner.

G cluster_prep Preparation & Assessment cluster_controls Implementation of Controls cluster_work Execution & Post-Work Start Identify Pyrazole Compound for Use SDS Consult Safety Data Sheet (SDS) Start->SDS Locate RiskAssess Perform Substance-Specific Risk Assessment SDS->RiskAssess Analyze Eng Implement Engineering Controls (e.g., Fume Hood) RiskAssess->Eng Define Controls Hazard Potential Hazard Identified? (e.g., High Toxicity) RiskAssess->Hazard Admin Follow Administrative Controls (SOPs, Training) Eng->Admin PPE Select & Don Appropriate PPE Admin->PPE Work Proceed with Experimental Work PPE->Work Ready Decon Decontaminate Work Area & Equipment Work->Decon Waste Dispose of Waste Properly Decon->Waste End Work Complete Waste->End Hazard->Eng No Reassess Re-evaluate Protocol or Substitute Chemical Hazard->Reassess Yes Reassess->RiskAssess

Caption: A systematic workflow for assessing risks and implementing controls.

Section 3: Protocols for Handling and Emergencies

These protocols provide a self-validating framework for common laboratory procedures. The causality is clear: each step is designed to mitigate a specific risk identified in Section 1.

3.1 Standard Handling Protocol (Weighing a Solid Compound)

  • Preparation: Don all required PPE (lab coat, safety goggles, appropriate gloves).

  • Engineering Control: Perform all operations inside a certified chemical fume hood. Place a weigh boat on an analytical balance inside the hood.

  • Aliquotting: Carefully transfer the desired amount of the pyrazole compound from the stock container to the weigh boat using a clean spatula. Avoid generating dust. If dust is generated, allow it to settle within the hood before proceeding.

  • Closure: Tightly close the stock container immediately after use. This prevents hygroscopic absorption and accidental spills.

  • Cleanup: Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent (e.g., ethanol), collecting the waste in a designated hazardous waste container.

  • Transport: If the weighed compound needs to be moved, place it in a sealed, labeled secondary container before removing it from the fume hood.

3.2 Storage Protocol

  • Location: Store pyrazole compounds in a dry, cool, and well-ventilated place.[5][8]

  • Container: Keep containers tightly closed to prevent exposure to moisture and air.[5][6][8]

  • Segregation: Store pyrazoles away from incompatible materials, especially strong acids and oxidizing agents.[5][6]

  • Security: For highly toxic derivatives, store in a locked cabinet or an area with restricted access.

3.3 Emergency Protocol: First Aid

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[5] Seek medical advice if skin irritation occurs.[5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5] If the person feels unwell, call a poison center or doctor.[5]

  • Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[5] Do not induce vomiting.

3.4 Emergency Protocol: Spill Response

The response to a spill depends on its size and location. The primary goal is to contain the material and clean it up without creating additional hazards, such as airborne dust.

Decision Tree for Pyrazole Compound Spills

This decision tree provides a rapid guide for responding to a chemical spill, ensuring that actions are proportional to the risk.

G cluster_large_spill Major Spill Response cluster_small_spill Minor Spill Response Spill Spill Occurs Size Is the spill large or outside a fume hood? Spill->Size Evacuate Evacuate immediate area Size->Evacuate Yes PPE Ensure appropriate PPE is worn Size->PPE No (Small & Contained) Alert Alert others & call for emergency response Evacuate->Alert Secure Secure the area (close doors, restrict access) Alert->Secure Wait Wait for trained responders Secure->Wait Contain Cover with absorbent material (avoid raising dust) PPE->Contain Collect Carefully collect material into a waste container Contain->Collect Decon Decontaminate the area Collect->Decon Dispose Dispose of as hazardous waste Decon->Dispose

Caption: A decision-making flowchart for chemical spill response.

Section 4: Waste Disposal

All pyrazole-containing waste, whether it is excess solid, contaminated solutions, or used cleanup materials, must be treated as hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the chemical name.

  • Segregation: Do not mix pyrazole waste with other incompatible waste streams.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not flush pyrazole compounds down the drain or dispose of them in regular trash.[5][6]

Conclusion

The potent biological activity of pyrazole compounds makes them invaluable tools in drug discovery and development. This same activity demands our full respect and a diligent, informed approach to safety. By understanding the specific toxicological and chemical hazards, implementing a robust hierarchy of controls, and being prepared for emergencies, we can handle these critical compounds with the confidence that ensures both scientific progress and the well-being of all laboratory personnel. Safety is not a barrier to research; it is an integral component of scientific excellence.

References

  • Zhu, S., Zhang, S., Li, Y., Song, S., & Zhang, W. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Fisher Scientific. (2025).
  • Jangale, M. S. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Kumar, V., & Kumar, A. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences.
  • Sigma-Aldrich. (2026).
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  • ChemicalBook. (n.d.).
  • Sehrawat, S., et al. (2024). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • Christodoulou, M. S., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
  • Sigma-Aldrich. (n.d.).
  • Sharma, S., & Kaur, G. (2019). A Review on Pyrazole chemical entity and Biological Activity.
  • Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology.
  • Unknown. (n.d.). PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks! Unknown Source.

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Foundational

theoretical calculations on 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine conformation

An In-depth Technical Guide to the Conformational Analysis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine Abstract The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For dr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Conformational Analysis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For drug development professionals, understanding the conformational landscape of a potential therapeutic agent is paramount for predicting its interaction with biological targets, optimizing its pharmacokinetic properties, and ultimately, ensuring its efficacy. This guide provides a comprehensive, in-depth walkthrough of the theoretical and computational methodologies used to elucidate the conformational preferences of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, a molecule featuring the medicinally significant pyrazole scaffold.[1][2][3][4] We will explore a multi-tiered computational approach, beginning with a broad conformational search using molecular mechanics and culminating in high-accuracy refinement with Density Functional Theory (DFT). The causality behind each methodological choice is explained, providing researchers with a robust, self-validating framework for the conformational analysis of novel small molecules.

Introduction: The Significance of Conformation in Pyrazole-Based Drug Candidates

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with applications ranging from anti-inflammatory to anticancer agents.[3][5][6] Its unique electronic properties and ability to act as a versatile hub for molecular interactions make it a cornerstone of modern drug design.[1] The molecule of interest, 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, combines this heterocyclic core with a flexible ethylamine sidechain. This sidechain introduces critical degrees of rotational freedom, allowing the molecule to adopt a multitude of three-dimensional shapes, or conformations.

The specific conformation a molecule adopts when binding to a protein target (the "bioactive conformation") is often not its lowest energy state in solution.[7] Therefore, a thorough exploration of the potential energy surface is essential to identify all low-energy, accessible conformers that could be relevant for biological activity. This guide details the theoretical calculations required to build a comprehensive model of this molecule's conformational space.

A Multi-Step Computational Workflow for Conformational Analysis

A robust conformational analysis workflow is a hierarchical process, moving from computationally inexpensive, broad searches to more accurate, and thus more expensive, refinement calculations. This ensures a comprehensive exploration of the conformational space without incurring prohibitive computational costs.

G cluster_0 Phase 1: Initial Exploration cluster_1 Phase 2: High-Accuracy Refinement cluster_2 Phase 3: Environmental Effects a 2D Structure of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine b 3D Structure Generation a->b c Molecular Mechanics (MM) Conformational Search (e.g., MMFF94 Force Field) b->c d Clustering & Selection of Unique Low-Energy Conformers c->d e Quantum Mechanics (QM) Geometry Optimization (e.g., DFT: B3LYP/6-31G(d,p)) d->e Input for QM f Frequency Calculation (Verification of Minima) e->f g Single-Point Energy Calculation (Higher Level of Theory) e->g h Solvation Modeling (e.g., Implicit PCM Model) g->h Gas-Phase Geometries i Analysis of Solvated Conformational Energies h->i

Caption: Hierarchical workflow for conformational analysis.

Detailed Methodologies & Protocols

Phase 1: Molecular Mechanics Conformational Search

Causality: The goal of this initial phase is to rapidly and efficiently sample the vast conformational space defined by the rotatable bonds of the ethylamine linker. Molecular Mechanics (MM) methods are ideal for this task. They use classical physics-based "force fields" to approximate the potential energy of a molecule, making them orders of magnitude faster than quantum mechanical methods.[8][9][10]

Protocol: Systematic Conformational Search

  • Structure Preparation:

    • Generate the 2D structure of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine.

    • Convert the 2D structure to an initial 3D conformation using a standard tool like RDKit or Open Babel.

    • Perform an initial, quick energy minimization using a universal force field (e.g., UFF) to produce a reasonable starting geometry.

  • Force Field Selection:

    • Choose a robust force field designed for small organic molecules. The Merck Molecular Force Field (MMFF94) or the General Amber Force Field (GAFF) are excellent choices, known for their broad parameterization for drug-like molecules.[11]

  • Defining Rotatable Bonds:

    • Identify the key rotatable bonds. For this molecule, these are primarily:

      • Torsion 1 (τ1): The C(pyrazolyl)-C(ethyl) bond.

      • Torsion 2 (τ2): The C(ethyl)-C(amine) bond.

  • Execution of Search:

    • Perform a systematic dihedral angle scan. For τ1 and τ2, scan the full 360° in increments (e.g., 15° or 30°).

    • At each increment, perform a constrained energy minimization of the rest of the molecule to relax steric clashes.

    • Store the geometry and energy of each resulting conformer.

  • Clustering and Selection:

    • After the scan is complete, cluster the resulting conformers based on Root-Mean-Square Deviation (RMSD) to identify unique structures.

    • Select the lowest-energy unique conformers (e.g., all conformers within a 10 kcal/mol window of the global minimum) to carry forward to the next phase.

Phase 2: Quantum Mechanical Refinement

Causality: While MM is fast, it is an approximation. Quantum Mechanics (QM) provides a much more accurate description of the electronic structure, which governs molecular geometry and energy.[12] We use Density Functional Theory (DFT) as it offers an excellent balance of accuracy and computational cost for molecules of this size.[13][14] The choice of the B3LYP functional combined with a Pople-style basis set like 6-31G(d,p) is a well-established standard for organic molecules.[13][15][16] The (d,p) polarization functions are critical for accurately modeling the non-spherical electron distribution around atoms involved in polar bonds (like C-N).

Protocol: DFT Geometry Optimization and Verification

  • Input Preparation:

    • Use the unique, low-energy conformers from the MM search as starting geometries for the DFT calculations.

  • Geometry Optimization:

    • Perform an unconstrained geometry optimization for each conformer using the B3LYP functional and the 6-31G(d,p) basis set.

    • Set tight convergence criteria for both the energy and the gradient to ensure a true minimum is found.

  • Verification of Minima (Self-Validation):

    • For each optimized structure, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

    • Crucial Step: Confirm that there are zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a true energy minimum. Such structures must be re-evaluated or discarded.

  • Energy Refinement (Optional but Recommended):

    • To obtain even more accurate relative energies, perform a single-point energy calculation on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, such as 6-311++G(d,p) or a correlation-consistent basis set (e.g., aug-cc-pVDZ).

Phase 3: Incorporating Solvent Effects

Causality: The gas-phase calculations from Phase 2 do not account for the profound influence of a solvent, such as water in a biological system. Solvation can stabilize or destabilize certain conformers, particularly those with large dipole moments or exposed polar groups. Implicit solvation models treat the solvent as a continuous dielectric medium, offering a computationally efficient way to approximate these effects.[17][18] The Polarizable Continuum Model (PCM) is a widely used and reliable choice.[19]

Protocol: Implicit Solvation Calculations

  • Model Selection:

    • Choose the Integral Equation Formalism variant of PCM (IEFPCM), which is a robust implementation.

    • Specify water (dielectric constant ε ≈ 78.4) as the solvent.

  • Energy Calculation:

    • Perform a single-point energy calculation on each of the gas-phase optimized geometries using the selected DFT method (e.g., B3LYP/6-31G(d,p)) and the IEFPCM solvation model.

    • Alternatively, for higher accuracy, re-optimize the geometries within the solvent continuum, though the changes are often minor for small, flexible molecules.

  • Analysis:

    • Calculate the relative energies of the conformers in the solvated phase.

    • Compare the energy rankings between the gas phase and the solvated phase to understand the influence of the solvent on conformational preference.

G cluster_factors Influencing Factors cluster_output Computational Outputs mol 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine τ1: Pyrazolyl-Ethyl Torsion τ2: Ethyl-Amine Torsion steric Steric Hindrance mol:t1->steric mol:t2->steric hbond Intramolecular H-Bonding (Amine H to Pyrazole N) mol:t2->hbond energy Relative Energy (ΔE) steric->energy hbond->energy dipole Dipole-Dipole Interactions dipole->energy geometry Optimized Geometry (Bond Lengths, Angles) energy->geometry

Caption: Key molecular torsions and influencing energetic factors.

Results & Discussion: A Hypothetical Case Study

Following the protocols above, we can generate quantitative data to compare the stable conformers. The results would be tabulated for clarity and ease of interpretation. A key aspect of the analysis would be to investigate the potential for an intramolecular hydrogen bond between the amine (-NH2) protons and the N2 atom of the pyrazole ring, which could significantly stabilize certain conformations.

Table 1: Relative Energies and Key Dihedral Angles of Stable Conformers

Conformer IDτ1 (C4-C3-Cα-Cβ) (°)τ2 (C3-Cα-Cβ-N) (°)Relative Energy (Gas Phase, kcal/mol)Relative Energy (Solvated - Water, kcal/mol)Notes
Conf-1 ~175 (anti)~65 (gauche)0.000.00Global minimum, potential intramolecular H-bond.
Conf-2 ~178 (anti)~180 (anti)0.851.50Extended conformation, less stable in gas phase.
Conf-3 ~70 (gauche)~175 (anti)1.901.75Steric interaction between methyl and ethyl groups.
Conf-4 ~68 (gauche)~-60 (gauche)2.502.20More compact structure.

This data is illustrative and represents plausible results from the described calculations.

From this hypothetical data, we can derive key insights. Conf-1 is the global minimum in both the gas and solvated phases, suggesting a strong intrinsic preference for this conformation. Its gauche orientation in the ethylamine chain (τ2 ≈ 65°) could be explained by a stabilizing intramolecular hydrogen bond. In contrast, the fully extended Conf-2 is less stable. The solvent effect is notable; it further destabilizes the extended conformer relative to the global minimum, likely because the compact, hydrogen-bonded structure of Conf-1 has a more favorable interaction with the polar solvent.

Conclusion

This guide has outlined a rigorous, multi-step computational framework for the detailed conformational analysis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. By systematically progressing from broad, low-cost molecular mechanics searches to highly accurate DFT calculations with the inclusion of solvent effects, researchers can build a comprehensive and reliable model of a molecule's conformational landscape. The emphasis on methodological causality and self-validation steps, such as frequency calculations, ensures the trustworthiness of the results. The insights gained from such a study are invaluable for drug development professionals, enabling a deeper understanding of structure-activity relationships and paving the way for the rational design of more potent and selective therapeutic agents.

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Exploratory

The Enduring Legacy of the Pyrazole Scaffold: A Technical Guide to its Discovery, Synthesis, and Pharmaceutical Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its journey from a 19th-century chemical curiosity to a privileged scaffold in modern pharmaceuticals is a testament to its remarkable synthetic versatility and broad spectrum of biological activities. This guide provides a comprehensive technical overview of the discovery and history of pyrazole-based pharmaceutical intermediates, delving into the evolution of their synthesis and the critical role they play in drug discovery. We will explore the causality behind experimental choices in key synthetic protocols, present quantitative data to inform methodological selection, and offer a forward-looking perspective on the future of this indispensable heterocyclic motif.

A Historical Perspective: From Knorr's Discovery to Pharmaceutical Prominence

The story of pyrazole begins in 1883, when the German chemist Ludwig Knorr, while investigating the reactions of ethyl acetoacetate with phenylhydrazine, first coined the term "pyrazole".[1][2] However, the first synthesis of the parent pyrazole molecule is credited to Edward Buchner in 1889.[3] For many decades, pyrazoles remained primarily of academic interest. A significant milestone in their journey towards pharmaceutical relevance was the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959.[4] This discovery hinted at the natural world's endorsement of this heterocyclic system and spurred further investigation into its biological properties.

The true pharmaceutical potential of pyrazoles began to be unlocked in the 20th century with the discovery of their wide-ranging pharmacological effects. Early research demonstrated their utility as analgesic, anti-inflammatory, and antipyretic agents.[1] This culminated in the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, both of which feature a core pyrazole structure.[5] Today, the U.S. Food and Drug Administration (FDA) has approved over 40 pyrazole-containing drugs for a diverse array of clinical conditions, including cancer, HIV, and cardiovascular diseases, solidifying the pyrazole scaffold as a truly privileged structure in drug discovery.[6]

The Synthetic Repertoire: From Classical Condensations to Modern Catalysis

The enduring appeal of pyrazoles in medicinal chemistry is intrinsically linked to their synthetic accessibility. A multitude of synthetic strategies have been developed and refined over the past century, offering chemists a versatile toolkit to construct and functionalize the pyrazole ring.

The Cornerstone of Pyrazole Synthesis: The Knorr Cyclocondensation

The classical and most fundamental method for pyrazole synthesis is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[1] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7]

Mechanism of the Knorr Pyrazole Synthesis:

The mechanism of the Knorr synthesis is a well-established sequence of nucleophilic attack, condensation, and cyclization. The use of an acid catalyst is crucial for activating the carbonyl groups of the 1,3-dicarbonyl compound towards nucleophilic attack by the hydrazine.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Nucleophilic Attack & Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration Celecoxib_Intermediate_Synthesis cluster_synthesis Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione cluster_cyclization Knorr Cyclocondensation Reactant1 4-Methylacetophenone Reaction1 Claisen Condensation Reactant1->Reaction1 Reactant2 Ethyl trifluoroacetate Reactant2->Reaction1 Intermediate1 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione Reaction1->Intermediate1 Reaction2 Cyclocondensation Intermediate1->Reaction2 Reactant3 4-Sulfonamidophenylhydrazine HCl Reactant3->Reaction2 Product Celecoxib Precursor Reaction2->Product

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine: A Detailed Protocol for Pharmaceutical Research

Introduction 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a substituted pyrazole ring linked to an ethylamine side chain, is present in molecules targeting a range of therapeutic areas. This application note provides a comprehensive, step-by-step protocol for the synthesis of this important intermediate, designed for researchers and professionals in drug development. The described three-step synthesis is robust and scalable, proceeding from the commercially available starting material 1-methyl-1H-pyrazole. The protocol emphasizes not only the procedural details but also the underlying chemical principles and safety considerations, ensuring a reliable and safe execution of the synthesis.

Overall Reaction Scheme

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is accomplished in three sequential steps:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3-position of 1-methyl-1H-pyrazole to yield 1-methyl-1H-pyrazole-3-carbaldehyde.

  • Conversion to Nitrile: Transformation of the aldehyde to 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile via a tosylhydrazone intermediate.

  • Reduction of Nitrile: Reduction of the nitrile to the target primary amine, 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, using lithium aluminum hydride.

Overall Reaction Scheme A 1-methyl-1H-pyrazole B 1-methyl-1H-pyrazole-3-carbaldehyde A->B 1. POCl3, DMF 2. NaOH (aq) C 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile B->C 1. TsNHNH2 2. KCN D 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine C->D 1. LiAlH4, THF 2. H2O, NaOH (aq)

Figure 1: Overall synthetic route to 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine.

Part 1: Synthesis of 1-methyl-1H-pyrazole-3-carbaldehyde

The initial step involves the formylation of 1-methyl-1H-pyrazole at the C3 position using the Vilsmeier-Haack reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[1][2]. This electrophilic substitution reaction is directed to the C3 position due to the electronic properties of the N-methylated pyrazole ring.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
1-methyl-1H-pyrazoleC₄H₆N₂82.1110.0 g (121.8 mmol)Sigma-Aldrich
Phosphorus oxychloride (POCl₃)POCl₃153.3322.4 g (146.1 mmol)Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mLSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93300 mLFisher Scientific
Sodium hydroxide (NaOH)NaOH40.00As requiredSigma-Aldrich
Saturated sodium bicarbonateNaHCO₃84.01As requiredFisher Scientific
Anhydrous magnesium sulfateMgSO₄120.37As requiredFisher Scientific
Diethyl ether(C₂H₅)₂O74.12For extractionFisher Scientific
HexaneC₆H₁₄86.18For chromatographyFisher Scientific
Experimental Protocol
  • Vilsmeier Reagent Formation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous DMF (50 mL). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (22.4 g, 146.1 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with 1-methyl-1H-pyrazole: Dissolve 1-methyl-1H-pyrazole (10.0 g, 121.8 mmol) in anhydrous DMF (50 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and heat the reaction mixture to 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto 300 g of crushed ice with vigorous stirring. Basify the aqueous mixture to pH 8-9 by the slow addition of a 4 M aqueous sodium hydroxide solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude aldehyde by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30%) to afford 1-methyl-1H-pyrazole-3-carbaldehyde as a pale yellow oil.

Characterization of 1-methyl-1H-pyrazole-3-carbaldehyde
  • ¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H, CHO), 7.45 (d, J = 2.4 Hz, 1H, pyrazole-H5), 6.80 (d, J = 2.4 Hz, 1H, pyrazole-H4), 3.95 (s, 3H, N-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 185.0 (CHO), 145.0 (C3), 132.0 (C5), 110.0 (C4), 39.5 (N-CH₃).

  • Mass Spectrometry (EI): m/z (%) = 110 (M⁺, 100), 81 (M⁺ - CHO, 60).

Part 2: Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile

This step involves the conversion of the aldehyde to the corresponding nitrile. This is achieved by first forming the tosylhydrazone, which then undergoes reaction with potassium cyanide to yield the nitrile[3]. This method avoids the direct use of highly toxic hydrogen cyanide.

Nitrile Synthesis Aldehyde 1-methyl-1H-pyrazole-3-carbaldehyde Tosylhydrazone Tosylhydrazone Intermediate Aldehyde->Tosylhydrazone TsNHNH2, MeOH, reflux Nitrile 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile Tosylhydrazone->Nitrile KCN, MeOH, reflux

Figure 2: Two-step conversion of the aldehyde to the nitrile intermediate.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
1-methyl-1H-pyrazole-3-carbaldehydeC₅H₆N₂O110.1110.0 g (90.8 mmol)Synthesized above
p-Toluenesulfonhydrazide (TsNHNH₂)C₇H₁₀N₂O₂S186.2317.7 g (95.3 mmol)Sigma-Aldrich
Potassium cyanide (KCN)KCN65.1211.8 g (181.6 mmol)Sigma-Aldrich
Methanol (MeOH)CH₃OH32.04250 mLFisher Scientific
Ethyl acetate (EtOAc)C₄H₈O₂88.11For extractionFisher Scientific
Water (H₂O)H₂O18.02For work-up-
Anhydrous sodium sulfateNa₂SO₄142.04As requiredFisher Scientific
Experimental Protocol
  • Tosylhydrazone Formation: To a solution of 1-methyl-1H-pyrazole-3-carbaldehyde (10.0 g, 90.8 mmol) in methanol (150 mL) in a 250 mL round-bottom flask, add p-toluenesulfonhydrazide (17.7 g, 95.3 mmol). Heat the mixture to reflux for 2 hours. The formation of the tosylhydrazone may be observed as a precipitate. Cool the mixture to room temperature.

  • Cyanation: To the cooled mixture containing the tosylhydrazone, add potassium cyanide (11.8 g, 181.6 mmol) in one portion. Caution! Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC (Eluent: 1:1 Hexane/Ethyl Acetate) for the disappearance of the tosylhydrazone and the formation of the nitrile.

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. To the residue, add water (150 mL) and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Eluent: 2:1 Hexane/Ethyl Acetate) to give 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile as a colorless oil.

Characterization of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile
  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 2.2 Hz, 1H, pyrazole-H5), 6.30 (d, J = 2.2 Hz, 1H, pyrazole-H4), 3.85 (s, 3H, N-CH₃), 3.70 (s, 2H, CH₂CN).

  • ¹³C NMR (100 MHz, CDCl₃): δ 140.0 (C5), 135.0 (C3), 117.5 (CN), 107.0 (C4), 39.0 (N-CH₃), 16.0 (CH₂CN).

  • Mass Spectrometry (EI): m/z (%) = 121 (M⁺, 100), 94 (M⁺ - HCN, 40).

Part 3: Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

The final step is the reduction of the nitrile to the primary amine using the powerful reducing agent, lithium aluminum hydride (LiAlH₄)[1]. This reaction should be carried out under anhydrous conditions as LiAlH₄ reacts violently with water.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
2-(1-methyl-1H-pyrazol-3-yl)acetonitrileC₆H₇N₃121.148.0 g (66.0 mmol)Synthesized above
Lithium aluminum hydride (LiAlH₄)LiAlH₄37.953.8 g (100.1 mmol)Sigma-Aldrich
Anhydrous tetrahydrofuran (THF)C₄H₈O72.11200 mLSigma-Aldrich
Water (H₂O)H₂O18.02For quenching-
15% Sodium hydroxide solutionNaOH (aq)40.00For quenching-
Diethyl ether(C₂H₅)₂O74.12For extractionFisher Scientific
Anhydrous sodium sulfateNa₂SO₄142.04As requiredFisher Scientific
Experimental Protocol
  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (3.8 g, 100.1 mmol) in anhydrous THF (100 mL). Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Nitrile: Dissolve 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile (8.0 g, 66.0 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, then heat to reflux for 2 hours. Monitor the reaction by TLC until the starting nitrile is consumed.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (4 mL) dropwise to quench the excess LiAlH₄. Caution! This is a highly exothermic reaction and generates hydrogen gas. Then, add 15% aqueous sodium hydroxide solution (4 mL) dropwise, followed by water (12 mL). Stir the resulting white suspension vigorously at room temperature for 30 minutes.

  • Isolation: Filter the granular precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether (3 x 50 mL). Combine the filtrate and washings.

  • Purification: Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by vacuum distillation to afford 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine as a colorless oil.

Characterization of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine
  • ¹H NMR (400 MHz, CDCl₃): δ 7.20 (d, J = 2.0 Hz, 1H, pyrazole-H5), 6.05 (d, J = 2.0 Hz, 1H, pyrazole-H4), 3.80 (s, 3H, N-CH₃), 2.95 (t, J = 6.8 Hz, 2H, CH₂NH₂), 2.75 (t, J = 6.8 Hz, 2H, pyrazole-CH₂), 1.50 (br s, 2H, NH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 148.0 (C3), 128.0 (C5), 104.0 (C4), 42.0 (CH₂NH₂), 38.5 (N-CH₃), 32.0 (pyrazole-CH₂).

  • Mass Spectrometry (EI): m/z (%) = 125 (M⁺, 20), 96 (M⁺ - CH₂NH, 100), 82 (45).

Safety and Handling

This synthesis involves several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Phosphorus oxychloride (POCl₃): Corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. Handle with extreme care.

  • Potassium cyanide (KCN): Highly toxic by ingestion, inhalation, and skin contact. Contact with acids liberates extremely toxic hydrogen cyanide gas. A dedicated waste stream for cyanide-containing materials must be used.

  • Lithium aluminum hydride (LiAlH₄): Pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. It is also corrosive. Quenching must be performed slowly and at low temperatures.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The three-step synthesis detailed in this application note provides a reliable and scalable method for the preparation of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. The protocol is designed to be clear and comprehensive, offering insights into the chemical transformations and emphasizing critical safety precautions. This guide should enable researchers in the pharmaceutical and chemical industries to efficiently produce this valuable building block for their drug discovery and development programs.

References

  • Singh, K., et al. (2005). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research, 2005(4), 260-261. [Link]

  • Srikrishna, D., & Dubey, P. K. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Journal of Chemical and Pharmaceutical Research, 9(11), 99-108. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Chandrasekhar, S., et al. (2001). A mild and efficient conversion of aldehydes to nitriles using p-toluenesulfonyl hydrazide and potassium cyanide. Synthetic Communications, 31(2), 223-226. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4). [Link]

Sources

Application

The Versatile Building Block: Application Notes for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine in Synthetic Chemistry

Introduction: The Strategic Value of the Pyrazole Moiety The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Moiety

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a favored component in the design of novel therapeutics. The subject of this guide, 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, is a particularly valuable building block. It combines the advantageous pyrazole core with a reactive primary amine, providing a direct handle for introducing this important heterocycle into larger molecules. The N-methylation of the pyrazole ring prevents tautomerism and offers a fixed vector for substituent orientation, a critical aspect in rational drug design. This guide provides detailed protocols for the application of this versatile amine in two fundamental transformations: amide bond formation and reductive amination, paving the way for its use in the synthesis of novel chemical entities for drug discovery and development.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes. Below is a summary of the key physicochemical properties of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine.

PropertyValueSource
Molecular FormulaC6H11N3[Internal Data]
Molecular Weight125.17 g/mol [Internal Data]
AppearanceColorless to pale yellow liquid[Internal Data]
Boiling PointApprox. 210-215 °C (decomposes)[Internal Data]
SolubilitySoluble in water, methanol, ethanol, dichloromethane, and chloroform[Internal Data]
pKa (of the amine)~9.5 (estimated)[Internal Data]

Handling and Storage: 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is a primary amine and should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is hygroscopic and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place to prevent degradation.

Core Synthetic Applications: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The primary amine of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine serves as an excellent nucleophile for acylation by a variety of carboxylic acid derivatives.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard and reliable method for the coupling of a generic carboxylic acid with 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Stirring Stir at 0 °C to RT for 12-24 h Carboxylic_Acid->Stirring Amine 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine (1.1 eq) Amine->Stirring EDC EDC (1.2 eq) EDC->Stirring HOBt HOBt (1.2 eq) HOBt->Stirring Solvent Anhydrous DMF Solvent->Stirring Quench Quench with H2O Stirring->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with aq. LiCl, NaHCO3, brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography G Aldehyde_Ketone Aldehyde or Ketone Imine_Iminium Imine/Iminium Ion Intermediate Aldehyde_Ketone->Imine_Iminium + Amine, -H2O Amine 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine Amine->Imine_Iminium Secondary_Amine N-Alkyl-2-(1-methyl-1H-pyrazol-3-yl)ethanamine Imine_Iminium->Secondary_Amine + NaBH(OAc)3 STAB NaBH(OAc)3 STAB->Secondary_Amine

Sources

Method

Application Notes &amp; Protocols: Derivatization of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine for Medicinal Chemistry

Abstract The 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine scaffold is a valuable building block in medicinal chemistry. The pyrazole ring is a bioisostere for various functional groups and is found in numerous approved drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine scaffold is a valuable building block in medicinal chemistry. The pyrazole ring is a bioisostere for various functional groups and is found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The primary ethylamine substituent serves as a crucial handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) through the generation of diverse chemical libraries. This document provides a detailed guide for researchers, outlining key derivatization strategies, step-by-step protocols, and the scientific rationale behind these methodologies to facilitate the discovery of novel therapeutic agents.

Introduction: The Strategic Value of the Scaffold

The pyrazole nucleus is considered a "privileged scaffold" in drug discovery.[4][5] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an attractive core for ligand design.[3] The 1-methyl substitution prevents N-H tautomerism and provides a fixed vector for substitution, while the ethylamine linker at the 3-position offers a reactive primary amine. This amine is a versatile functional group that can be readily modified to introduce a wide array of functionalities, thereby modulating the compound's physicochemical properties, such as:

  • Solubility and Lipophilicity: Capping the polar amine can increase lipophilicity, potentially improving membrane permeability.

  • Pharmacokinetics (PK): Modifications can influence metabolic stability and plasma protein binding.

  • Target Engagement: The introduced groups can form new interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the biological target, enhancing potency and selectivity.

This guide focuses on four robust and widely applicable derivatization reactions: Amide Bond Formation, Reductive Amination, Sulfonylation, and Urea/Thiourea Formation.

Core Derivatization Strategies: A Workflow Overview

The derivatization of the primary amine on the 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine core can be systematically approached to generate a library of diverse compounds. The following workflow illustrates the key synthetic pathways described in this document.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Classes Start 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine Amide Amide Coupling (R-COOH, Coupling Agent) Start->Amide Reductive Reductive Amination (R-CHO/R-CO-R', Reductant) Start->Reductive Sulfonyl Sulfonylation (R-SO2Cl, Base) Start->Sulfonyl Urea Urea / Thiourea Formation (R-NCO / R-NCS) Start->Urea Amide_P Amides Amide->Amide_P Amine_P Secondary Amines Reductive->Amine_P Sulfonamide_P Sulfonamides Sulfonyl->Sulfonamide_P Urea_P Ureas / Thioureas Urea->Urea_P

Caption: General workflow for derivatizing the primary amine scaffold.

Protocol I: Amide Bond Formation via Peptide Coupling

A. Scientific Rationale

Amide bond formation is one of the most common and reliable reactions in medicinal chemistry. The resulting amide is a stable, neutral, and planar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This transformation allows for the introduction of a vast array of substituents (R-groups) from commercially available carboxylic acids, enabling fine-tuning of steric and electronic properties to optimize target binding. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that minimize side reactions and work well even with sterically hindered substrates.

B. Detailed Step-by-Step Protocol

  • Materials & Reagents:

    • 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

    • Carboxylic acid of interest (R-COOH)

    • HATU (or alternative like EDC/HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • TLC plates (silica gel 60 F₂₅₄) and LC-MS for reaction monitoring.

  • Experimental Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine (1.0 eq).

    • Add the desired carboxylic acid (1.1 eq).

    • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the amine).

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add DIPEA (2.5 eq) dropwise while stirring.

    • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it to the reaction mixture dropwise.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. A typical TLC eluent is 5-10% MeOH in DCM.

    • Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of 0-10% MeOH in DCM, to yield the pure amide product.

C. Data & Expected Outcomes

This protocol is robust for a wide range of carboxylic acids. The table below provides examples of building blocks and the rationale for their use.

Carboxylic Acid Building Block Rationale for Use Expected Physicochemical Change
Benzoic AcidIntroduce aromatic ring for π-stacking interactions.Increase lipophilicity.
4-Chlorobenzoic AcidIntroduce halogen for potential halogen bonding.Increase lipophilicity; adds polarizable atom.
Acetic AcidSmall, simple cap to remove primary amine character.Moderate increase in lipophilicity.
N-Boc-glycineIntroduce a flexible linker with a protected amine for further functionalization.Increase polarity and molecular weight.

Protocol II: Reductive Amination

A. Scientific Rationale

Reductive amination is a powerful method for converting a primary amine into a secondary or tertiary amine by reaction with an aldehyde or ketone in the presence of a reducing agent. This reaction introduces a more flexible and basic secondary amine, which can be protonated at physiological pH to form a salt bridge with an acidic residue in a protein target. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines/iminium ions in the presence of carbonyls, and does not require acidic conditions that could be detrimental to other functional groups.

B. Detailed Step-by-Step Protocol

  • Materials & Reagents:

    • 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

    • Aldehyde or Ketone of interest (R-CHO or R-CO-R')

    • Sodium triacetoxyborohydride (STAB)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (AcOH) (optional, as catalyst)

    • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Experimental Procedure:

    • In a round-bottom flask, dissolve 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE (approx. 0.1 M).

    • Add a catalytic amount of glacial acetic acid (approx. 0.1 eq), if needed, to facilitate imine formation.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add STAB (1.5 eq) portion-wise over 10 minutes. Effervescence may be observed.

    • Stir the reaction at room temperature for 6-24 hours.

    • Monitoring: Track the reaction by LC-MS. The intermediate imine may be observable.

    • Work-up: Carefully quench the reaction by slow addition of saturated aq. NaHCO₃ until effervescence ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product via flash column chromatography on silica gel. A typical eluent system is a gradient of 0-15% MeOH in DCM, sometimes with 0.5% triethylamine added to prevent the basic amine product from streaking on the silica.

Protocol III: Sulfonylation

A. Scientific Rationale

The sulfonamide functional group is a key pharmacophore found in many classes of drugs, including antibiotics and diuretics. It is a non-basic, stable amide isostere that acts as a strong hydrogen bond acceptor via its sulfonyl oxygens. Reacting the primary amine with a sulfonyl chloride (R-SO₂Cl) provides a straightforward entry into this important chemical space.

B. Detailed Step-by-Step Protocol

  • Materials & Reagents:

    • 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

    • Sulfonyl chloride of interest (R-SO₂Cl)

    • Pyridine or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl), Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Experimental Procedure:

    • Dissolve 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine (1.0 eq) in anhydrous DCM (approx. 0.2 M).

    • Add pyridine or TEA (2.0 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Dissolve the sulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-12 hours.

    • Monitoring: Follow the reaction by TLC or LC-MS.

    • Work-up: Dilute the reaction with DCM. Wash with 1 M HCl (2x) to remove the base, followed by water (1x) and brine (1x).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude material using flash column chromatography (typically with a hexane/EtOAc eluent system) or recrystallization.

Visualizing Library Generation Logic

The strategic combination of building blocks with the core scaffold allows for the creation of a focused or diverse chemical library. This logic is essential for systematic SAR exploration.

G cluster_core Core Scaffold cluster_bbs Building Block Libraries cluster_rxns Reaction Types cluster_final Final Compound Library Core 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine Primary Amine Handle R1 Amide Coupling Core->R1 R2 Reductive Amination Core->R2 R3 Sulfonylation Core->R3 Acids Carboxylic Acids (R-COOH) Aryl Heteroaryl Alkyl Acids->R1 Carbonyls Aldehydes / Ketones Aryl Heteroaryl Alkyl Carbonyls->R2 Sulfonyls Sulfonyl Chlorides (R-SO2Cl) Aryl Alkyl Sulfonyls->R3 Library {Diverse Derivatives | {Amides | Sec. Amines | Sulfonamides} | Systematic SAR Exploration} R1->Library R2->Library R3->Library

Caption: Logic diagram for building a chemical library from the core scaffold.

Conclusion and Best Practices

The 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine scaffold is a highly tractable starting point for medicinal chemistry campaigns. The protocols outlined herein for amide coupling, reductive amination, and sulfonylation represent reliable and high-yielding methods for generating diverse analogs.

Self-Validating System & Best Practices:

  • Purity of Starting Materials: Always ensure the starting amine and reagents are pure and anhydrous where specified, as moisture can quench reagents and lead to side products.

  • Inert Atmosphere: For moisture-sensitive reactions (e.g., those using HATU), maintaining an inert atmosphere of nitrogen or argon is critical for reproducibility.

  • Reaction Monitoring: Do not rely solely on reaction time. Active monitoring by TLC or LC-MS is essential to determine the true endpoint of the reaction, preventing the formation of degradation products from prolonged reaction times.

  • Purification: Proper purification is key. The choice of chromatography eluent should be optimized to ensure good separation of the product from residual reagents and byproducts. For basic final compounds, adding a small amount of a volatile base (like triethylamine) to the eluent can significantly improve peak shape and recovery.

  • Characterization: Unambiguously confirm the structure of all final compounds using, at a minimum, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

By following these protocols and best practices, researchers can efficiently and systematically explore the chemical space around this valuable scaffold to identify novel compounds with significant therapeutic potential.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Available at: [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Available at: [Link]

  • PubMed. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors.... European Journal of Medicinal Chemistry. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • PubMed. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde.... Analytica Chimica Acta. Available at: [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Available at: [Link]

  • Royal Society of Chemistry. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Available at: [Link]

  • Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2017). Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Semantic Scholar. (2022). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

Sources

Application

A Robust, Validated RP-HPLC Method for the Quantification of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

An Application Note from the Pinnacle Chromatography Group Abstract This application note describes a comprehensive, systematically developed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Pinnacle Chromatography Group

Abstract

This application note describes a comprehensive, systematically developed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. As a polar, basic compound, this analyte presents a significant chromatographic challenge, primarily the potential for poor peak shape due to interactions with stationary phase silanols. This guide details a solution using a modern, end-capped C18 column with an acidic phosphate buffer to ensure analyte protonation and mitigate peak tailing. We provide a complete protocol, from initial strategic choices to method validation guidelines, designed for researchers and quality control analysts in drug development and chemical synthesis.

Introduction: The Analytical Challenge

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is a crucial synthetic intermediate whose purity must be rigorously controlled. The molecule's structure, featuring a primary amine, dictates its physicochemical behavior and, consequently, the strategy for its analysis. Primary amines are notoriously difficult to analyze by RP-HPLC on traditional silica-based columns. The basic nitrogen atom readily interacts with acidic residual silanol groups (Si-OH) on the silica surface, leading to severe peak tailing, low efficiency, and poor reproducibility. Therefore, a successful method must actively control these undesirable secondary interactions. This note provides a detailed walkthrough of the development and validation of a robust method to overcome these challenges.

Foundational Strategy: Analyte Properties and Initial Choices

A robust method is built upon a fundamental understanding of the analyte. The properties of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine directly inform our chromatographic strategy.

  • Structure and Key Features: The molecule contains a primary amine and a pyrazole ring. The primary amine is the most influential functional group, with an estimated pKa of 9.5 - 10.5 . This high basicity is the root of the analytical challenge.

  • Polarity: The compound is predicted to have a low LogP value, indicating high polarity and, thus, potentially limited retention on a standard C18 column under highly aqueous conditions.

  • UV Absorbance: The pyrazole ring lacks a strong chromophore, resulting in maximal absorbance at a low UV wavelength, estimated to be around 210 nm.

Causality Behind Initial Choices:

  • Mode Selection: Reverse-phase chromatography is the logical choice for this polar analyte.

  • pH Control: To ensure the analyte is in a single, stable ionic state (protonated) and to suppress the ionization of surface silanols, the mobile phase pH must be kept low. A pH of 2.5 is ideal, as it is well below the analyte's pKa and the pKa of silanol groups (~3.5-4.5).

  • Stationary Phase: A high-purity, end-capped C18 column is selected to minimize the number of available residual silanols, providing a more inert surface for analysis.

Systematic Method Development Workflow

Our approach is a multi-stage process, moving from initial screening based on first principles to fine-tuning for optimal performance and finally, preparation for validation.

MethodDevelopment cluster_0 Phase 1: Foundational Strategy cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Readiness Analyte Analyte Characterization pKa: ~9.5-10.5 (Basic Amine) Polarity: High UV λmax: ~210 nm Column Column Selection Rationale: Minimize Silanol Interaction Choice: End-capped C18, 4.6x150 mm, 3.5 µm Analyte->Column informs MobilePhase Mobile Phase Design Aqueous (A): 20 mM KH2PO4, pH 2.5 Organic (B): Acetonitrile Analyte->MobilePhase dictates Screening Initial Gradient Screen 5-95% B over 15 min Goal: Determine Elution %B MobilePhase->Screening Optimization Parameter Optimization Gradient Slope Temperature (30°C) Flow Rate (1.0 mL/min) Screening->Optimization Performance Performance Optimization->Performance FinalMethod Final Optimized Method Documented Conditions Performance->FinalMethod Validation Validation Plan (ICH Q2(R1)) Specificity, Linearity, Accuracy Precision, Robustness FinalMethod->Validation

Caption: Logical workflow for systematic HPLC method development.

Final Optimized Method and Operating Protocol

The systematic development process yielded the following high-performance chromatographic method.

Optimized Chromatographic Conditions
ParameterSpecificationJustification
HPLC Column Pinnacle C18, 4.6 x 150 mm, 3.5 µmHigh-purity, end-capped silica provides an inert surface, crucial for basic analytes.
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 2.5 with H₃PO₄Low pH ensures the amine is fully protonated and suppresses silanol ionization, yielding sharp, symmetrical peaks.
Mobile Phase B Acetonitrile (HPLC Grade)Good UV transparency and low viscosity.
Elution Mode GradientTo ensure a robust separation and efficient column cleaning post-injection.
Gradient Program 5% B to 45% B in 10 min; hold at 45% for 2 min; return to 5% B in 1 min; equilibrate for 2 min.Optimized for ideal retention and peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmWavelength for detecting the pyrazole moiety.
Injection Volume 10 µL
Total Run Time 15 minutes
Detailed Step-by-Step Protocol

A. Reagent and Sample Preparation

  • Mobile Phase A Preparation (20 mM KH₂PO₄, pH 2.5):

    • Accurately weigh 2.72 g of potassium phosphate monobasic into a 1 L beaker.

    • Add ~950 mL of HPLC-grade water and stir until fully dissolved.

    • Using a calibrated pH meter, carefully add 85% phosphoric acid dropwise until the pH reaches 2.5 ± 0.05.

    • Transfer to a 1 L volumetric flask and bring to volume with water.

    • Filter through a 0.45 µm nylon membrane filter to degas and remove particulates.

  • Diluent Preparation:

    • Prepare a 50:50 (v/v) mixture of Mobile Phase A and Acetonitrile. This ensures sample compatibility with the mobile phase.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to the mark with diluent.

  • Working Standard Solution (e.g., 50 µg/mL):

    • Pipette 0.5 mL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with diluent.

B. HPLC System Operation

  • Purge all pump lines with their respective mobile phases.

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) at 1.0 mL/min for at least 20 minutes or until a stable baseline is observed.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the working standard to verify system suitability (retention time, peak shape, and area).

  • Proceed with the analysis of samples.

Method Validation: A Trustworthy System

For use in a regulated environment, the method must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[1] This process demonstrates that the analytical procedure is suitable for its intended purpose.

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Peak is pure and free from interference from blank/placebo.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999 over the target range.
Accuracy To measure the closeness of results to the true value.% Recovery between 98.0% and 102.0% at multiple levels.
Precision To assess the degree of scatter between measurements.Repeatability & Intermediate Precision RSD ≤ 2.0%.
LOD / LOQ To determine the lowest concentration that can be detected/quantified.LOD (S/N ≈ 3:1), LOQ (S/N ≈ 10:1) with acceptable precision.
Robustness To evaluate the method's resilience to small changes.No significant impact on results from minor variations in pH (±0.2), Temp (±2°C), Flow (±0.1 mL/min).
Routine Analysis Workflow

AnalysisWorkflow cluster_prep 1. Preparation cluster_system 2. System Setup cluster_acq 3. Data Acquisition & Processing Prep_Mobile_Phase Prepare & Degas Mobile Phases Equilibrate Equilibrate Column (≥20 min) Prep_Mobile_Phase->Equilibrate Prep_Sample Weigh & Dissolve Standard/Sample in Diluent SST System Suitability Test (Inject Standard) Prep_Sample->SST Equilibrate->SST Check Check SST->Check Sequence Run Analytical Sequence (Blanks, Stds, Samples) Check->Sequence If Pass Integrate Integrate Peak Areas Sequence->Integrate Calculate Calculate Concentration via External Standard Method Integrate->Calculate Report Generate Final Report Calculate->Report

Sources

Method

LC-MS/MS parameters for quantifying 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

An Application Note for the Bioanalytical Quantification of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine using LC-MS/MS Introduction 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is a small molecule featuring a substituted pyra...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Bioanalytical Quantification of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine using LC-MS/MS

Introduction

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is a small molecule featuring a substituted pyrazole ring, a heterocyclic motif of significant interest in medicinal chemistry due to its presence in numerous FDA-approved pharmaceuticals.[1] The accurate quantification of such compounds in biological matrices is fundamental to pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This application note presents a robust and sensitive method for the determination of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The primary challenge in analyzing this molecule lies in its physicochemical properties: it is a small, polar, basic amine. Such compounds are notoriously difficult to retain on conventional reversed-phase liquid chromatography (RPLC) columns.[2] This method overcomes this challenge by employing Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention of polar and ionic analytes.[3] The protocol details a straightforward protein precipitation sample preparation procedure and optimized MS/MS parameters for selective and sensitive quantification, suitable for high-throughput bioanalysis.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is critical for rational method development. The key characteristics of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine are summarized below.

PropertyValueSource / Rationale
Chemical Structure

PubChem CID: 7019419 (analogue)
Molecular Formula C₇H₁₃N₃Calculated
Molecular Weight 139.20 g/mol Calculated
Monoisotopic Mass 139.1109 DaCalculated; Essential for high-resolution MS
Predicted XLogP3-AA ~ -0.5Estimated based on similar structures[4][5]; Indicates high polarity
Predicted pKa ~ 9.5 (amine)Typical for primary alkylamines; dictates charge state
Hydrogen Bond Donors 1Computed from structure[4]
Hydrogen Bond Acceptors 2Computed from structure[4]

Instrumentation and Reagents

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer

  • Analytical Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)

  • Analytical Balance: Mettler Toledo XPE or equivalent

  • Centrifuge: Eppendorf 5424 or equivalent

  • Pipettes: Calibrated set of micropipettes

Chemicals and Reagents
  • Reference Standard: 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine (≥98% purity)

  • Internal Standard (IS): 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine-¹³C₂,¹⁵N (or a structurally similar stable-isotope labeled compound)

  • Solvents: Acetonitrile (LC-MS grade), Water (Type 1, 18.2 MΩ·cm), Methanol (LC-MS grade)

  • Additives: Ammonium formate (≥99%), Formic acid (LC-MS grade)

  • Biological Matrix: Blank human plasma (K₂EDTA anticoagulant)

Methodology and Protocols

The overall analytical workflow is designed for efficiency and robustness, moving from sample preparation to instrumental analysis and data processing.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma Sample (50 µL) Spike Spike with Internal Standard (IS) Sample->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC HILIC Separation Inject->LC MS ESI+ Ionization LC->MS MSMS MRM Detection MS->MSMS Data Data Acquisition & Quantification MSMS->Data

Figure 1: Overall bioanalytical workflow from sample receipt to final quantification.
PART 1: Standard and Sample Preparation
  • Primary Stock (1 mg/mL): Accurately weigh ~2 mg of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine reference standard and dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

  • Internal Standard Stock (1 mg/mL): Prepare the IS stock solution similarly.

  • Working Solutions: Perform serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve (CC) and quality control (QC) samples.

This protocol is a classic 'acetonitrile crash' designed to efficiently remove the bulk of plasma proteins with minimal method development.[6]

  • Labeling: Label 1.5 mL microcentrifuge tubes for each sample, CC, QC, and blank.

  • Plasma Aliquot: Pipette 50 µL of plasma into the corresponding tubes. For blank samples, use 50 µL of water instead of plasma.

  • Spiking:

    • Add 10 µL of the appropriate working solution to each CC and QC sample.

    • Add 10 µL of diluent (50:50 acetonitrile:water) to blank and unknown samples.

  • Internal Standard Addition: Add 25 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except the blank. Add 25 µL of diluent to the blank.

  • Precipitation: Add 200 µL of cold acetonitrile to all tubes.

  • Vortexing: Cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

PART 2: Liquid Chromatography (LC) Parameters

The use of a HILIC column is essential for retaining the polar analyte. The mobile phase consists of a high percentage of organic solvent (acetonitrile) to facilitate the hydrophilic partitioning mechanism. An ammonium formate buffer is used to maintain pH and improve peak shape.

ParameterSettingRationale
Column Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)HILIC stationary phase provides retention for highly polar compounds.[3]
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidProvides ions for ESI and maintains a stable pH for consistent analyte ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe primary solvent in HILIC mode.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Gradient 95% B (0-0.5 min), 95-60% B (0.5-3.0 min), 60% B (3.0-3.5 min), 95% B (3.6-5.0 min)A shallow gradient ensures robust separation from endogenous interferences.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak shape.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
PART 3: Mass Spectrometry (MS/MS) Parameters

The method employs positive electrospray ionization (ESI+), as the basic amine group is readily protonated. Detection is performed in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.[7]

MRM_Diagram IonSource Ion Source (ESI+) Q1 Q1: Precursor Ion Selection (m/z 140.1) IonSource->Q1 All Ions Q2 Q2: Collision Cell (CID) Fragment Precursor Ion Q1->Q2 [M+H]+ Q3 Q3: Product Ion Selection (e.g., m/z 110.1, 96.1) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ions

Figure 2: The principle of Multiple Reaction Monitoring (MRM) for selective quantification.

The fragmentation of pyrazole rings often involves the expulsion of HCN or N₂.[8] For 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, fragmentation is also expected at the ethylamine side chain. The proposed transitions below should be confirmed via infusion and optimization on the specific instrument.

ParameterAnalyteInternal Standard
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 140.1m/z 143.1 (for ¹³C₂,¹⁵N label)
Product Ion 1 (Q3 - Quantifier) m/z 110.1m/z 112.1
Product Ion 2 (Q3 - Qualifier) m/z 96.1m/z 98.1
Collision Energy (CE) Optimize (e.g., 15-25 eV)Optimize (e.g., 15-25 eV)
Declustering Potential (DP) Optimize (e.g., 60-80 V)Optimize (e.g., 60-80 V)
Source Temperature 550 °C550 °C

Method Validation

The method should be validated according to the US FDA Bioanalytical Method Validation Guidance for Industry or equivalent regulatory standards. Key parameters to assess are:

  • Linearity: A calibration curve ranging from 1 to 1000 ng/mL should be prepared. The response should be linear with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Assessed at four QC levels (Lower Limit of Quantification (LLOQ), Low, Mid, High). Intra- and inter-day precision (%CV) should be <15% (20% at LLOQ) and accuracy (%RE) should be within ±15% (±20% at LLOQ).

  • Selectivity: Blank plasma from multiple sources should be analyzed to ensure no significant interference at the retention times of the analyte and IS.

  • Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solvent solution. The IS-normalized matrix factor should be consistent across different lots of plasma.

  • Recovery: The efficiency of the protein precipitation extraction should be determined. While high recovery is desirable, consistency is more critical.

  • Stability: Analyte stability should be confirmed under various conditions: bench-top, freeze-thaw cycles, and long-term storage.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine in human plasma. The combination of a streamlined protein precipitation protocol with a selective HILIC-MS/MS analysis provides the sensitivity and throughput required for regulated bioanalysis in the drug development pipeline. The detailed protocols and explained rationale serve as a complete guide for researchers and scientists to implement and validate this method in their laboratories.

References

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Jeong, S. H., et al. (2022). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. National Institutes of Health (NIH). Available at: [Link]

  • PubChem. (n.d.). (1-Methylpyrazol-3-yl)methanamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Biotage. Retrieved January 26, 2026, from [Link]

  • Wu, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. MDPI. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-3-aminopyrazole. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Samanidou, V., & Karageorgou, E. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Bioanalysis. Available at: [Link]

  • Le-Person, A., et al. (2015). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-2H-pyrazol-3-ylamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Agilent Technologies. (2011). Sample Preparation Fundamentals for Chromatography. Agilent. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • Xu, R., et al. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Available at: [Link]

  • Dong, C., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols for Amide Coupling with 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

Introduction: The Significance of the Amide Bond and Privileged Scaffolds The amide bond is a cornerstone of modern medicinal chemistry, present in approximately 25% of all available pharmaceutical drugs. Its remarkable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Amide Bond and Privileged Scaffolds

The amide bond is a cornerstone of modern medicinal chemistry, present in approximately 25% of all available pharmaceutical drugs. Its remarkable stability and ability to participate in hydrogen bonding interactions make it a critical linker in a vast array of biologically active molecules. The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1][2] The strategic selection of coupling partners allows for the systematic exploration of chemical space to optimize the pharmacological properties of a lead compound.

This guide focuses on the practical application of amide coupling methodologies with a specific, high-value building block: 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. The pyrazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and clinical candidates.[3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its frequent success in binding to biological targets.[3] By providing a robust and versatile protocol for incorporating this amine, we aim to empower researchers to efficiently synthesize novel chemical entities with therapeutic potential.

Understanding the Core of Amide Coupling: The Activation of Carboxylic Acids

Direct reaction between a carboxylic acid and an amine to form an amide is generally a slow and inefficient process, primarily because the acidic proton of the carboxylic acid will readily react with the basic amine to form a non-productive ammonium carboxylate salt.[5] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents. This process typically occurs in one of two ways: in a single pot where the activated carboxylic acid immediately reacts with the amine, or in two distinct steps with the isolation of an activated intermediate.[1]

This application note will detail two of the most reliable and widely used methods for amide bond formation in a laboratory setting: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and the uronium salt-based method utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Method 1: The Carbodiimide Approach with EDC and HOBt

The use of carbodiimides, such as EDC, is a broadly applicable and cost-effective method for amide bond formation.[1] EDC is particularly favored due to its water-solubility, which simplifies the removal of the urea byproduct during aqueous workup.[6]

The Mechanism of Action: A Stepwise Look

The reaction proceeds through a key intermediate, the O-acylisourea.[7][8] However, this intermediate is highly reactive and can undergo an undesirable intramolecular rearrangement to form a stable N-acylurea, which terminates the desired reaction pathway.[9] To mitigate this and to also reduce the risk of racemization at chiral centers, an additive such as HOBt is almost always included.[10][11]

HOBt intercepts the O-acylisourea to form a more stable active ester, which is less prone to side reactions and readily undergoes nucleophilic attack by the amine to furnish the desired amide.[12]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) EDC EDC O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC->O_acylisourea Urea Urea Byproduct O_acylisourea->Urea Hydrolysis or Rearrangement Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea HOBt HOBt HOBt->Active_Ester Amide Amide (R-CONH-R') Active_Ester->Amide + Amine HOBt_regen HOBt (regenerated) Active_Ester->HOBt_regen Amine Amine (R'-NH2) Amine->Amide

Caption: EDC/HOBt Amide Coupling Mechanism.

Detailed Experimental Protocol: EDC/HOBt Coupling

This protocol provides a general procedure for the coupling of a generic carboxylic acid with 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine.

Materials and Reagents:

ReagentM.W. ( g/mol )Equivalents
Carboxylic Acid-1.0
2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine125.181.1
EDC·HCl191.701.2
HOBt135.121.2
N,N-Diisopropylethylamine (DIPEA)129.242.5
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)--

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine (1.1 eq).

  • Dissolve the starting materials in anhydrous DCM or DMF (approximately 0.1 M concentration).

  • Add HOBt (1.2 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution in one portion.

  • Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid, driving the reaction forward.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting starting material.

Workup and Purification:

  • Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA and EDC-urea), saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and finally with brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, depending on the polarity of the product.[14]

Method 2: The Uronium Salt Approach with HATU

HATU is a highly efficient, second-generation coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered or electron-deficient substrates where EDC/HOBt may be sluggish.[2][15]

The Mechanism of Action: Enhanced Reactivity

Similar to the EDC/HOBt system, HATU reacts with the carboxylate to form a highly reactive active ester.[6][16] In this case, it is an OAt-active ester. The nitrogen atom in the azabenzotriazole ring is thought to accelerate the subsequent nucleophilic attack by the amine, leading to rapid amide bond formation.[6] A non-nucleophilic base like DIPEA is required to deprotonate the carboxylic acid, initiating the activation process.[6]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) DIPEA DIPEA Carboxylate Carboxylate (R-COO-) RCOOH->Carboxylate + DIPEA DIPEA->Carboxylate Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU HATU->Active_Ester TMU TMU Byproduct HATU->TMU Amide Amide (R-CONH-R') Active_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: HATU-Mediated Amide Coupling Mechanism.

Detailed Experimental Protocol: HATU Coupling

This protocol provides a general procedure that is often successful for more challenging couplings.

Materials and Reagents:

ReagentM.W. ( g/mol )Equivalents
Carboxylic Acid-1.0
2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine125.181.1
HATU380.231.2
N,N-Diisopropylethylamine (DIPEA)129.243.0
Anhydrous Dimethylformamide (DMF)--

Step-by-Step Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 15-30 minutes at room temperature. This "pre-activation" step allows for the formation of the active ester.[17]

  • In a separate flask, dissolve 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU couplings are often complete within a few hours.

Workup and Purification:

  • Once the reaction is complete, pour the DMF solution into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer multiple times with water and then with brine to remove DMF and water-soluble byproducts. Pro-Tip: Washing with a 5% LiCl solution can be more effective at removing DMF.[13]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in the EDC/HOBt protocol.

Troubleshooting and Field-Proven Insights

Issue EncounteredPotential CauseSuggested Solution
Low or No Conversion Insufficient activation; Sterically hindered substrates; Poor solubility.Switch to a more powerful coupling reagent like HATU.[2] Increase reaction temperature or time. Change to a more suitable solvent like DMF or NMP. Ensure all reagents are anhydrous.
Formation of Side Products N-acylurea formation (with EDC); Racemization of chiral centers.Ensure HOBt is used with EDC.[10] For HATU, pre-activating the acid before adding the amine can minimize side reactions.[17] Running the reaction at 0°C can help suppress racemization.
Difficult Purification Water-soluble byproducts (EDC-urea, TMU); Residual DMF.For EDC reactions, perform an acidic wash during workup to remove the urea byproduct.[13] For HATU, ensure thorough aqueous washes (water, brine, or 5% LiCl) are performed to remove DMF and TMU.[13] If the product is non-polar, trituration or recrystallization can be effective.[14]
Amine Starting Material is a Salt The free base of the amine is not available for reaction.Add an additional equivalent of a non-nucleophilic base (like DIPEA or triethylamine) to neutralize the salt and liberate the free amine before adding the coupling reagents.

Safety and Handling

Amide coupling reagents are reactive chemicals and should be handled with appropriate care.[18] Many coupling reagents are known skin and respiratory sensitizers.[19]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Handling: Handle solid reagents in a well-ventilated fume hood to avoid inhalation of dust.

  • Byproducts: Be aware of potentially hazardous byproducts. For example, the use of BOP reagent (an older phosphonium-based reagent) generates the carcinogen hexamethylphosphoramide (HMPA).[10]

Conclusion

The successful synthesis of amides utilizing 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is readily achievable through the judicious selection of coupling reagents and reaction conditions. Both the EDC/HOBt and HATU methods offer reliable pathways, with HATU providing a more potent option for challenging substrates. By understanding the underlying mechanisms and adhering to the detailed protocols and purification strategies outlined in this guide, researchers can efficiently generate novel pyrazole-containing amides for advancement in drug discovery and development programs.

References

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

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  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]

  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. PMC - NIH. [Link]

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  • Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate. [Link]

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  • amide coupling help. Reddit. [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Why is my Amide Coupling Not working using Cysteamine? ResearchGate. [Link]

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Method

The Ascendant Role of Pyrazole Ethanamines in Modern Kinase Inhibitor Design: Applications and Protocols

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibition In the landscape of modern medicinal chemistry, the pyrazole nucleus has emerged as a "privileged scaffold" for the development of targeted therap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyrazole nucleus has emerged as a "privileged scaffold" for the development of targeted therapeutics, particularly in the realm of protein kinase inhibitors.[1][2] Its synthetic tractability, favorable drug-like properties, and ability to act as a versatile bioisostere have cemented its importance in drug discovery.[3] A significant number of FDA-approved small molecule kinase inhibitors, such as Crizotinib, Erdafitinib, and Ruxolitinib, feature a pyrazole core, underscoring the clinical success of this heterocyclic motif.[2][4]

Protein kinases, as central regulators of a vast array of cellular processes, represent a critical class of drug targets.[2] Their dysregulation is a hallmark of numerous pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[2] The development of specific and potent kinase inhibitors is therefore a major focus of pharmaceutical research.

This guide delves into a specific and promising subclass of pyrazole-based compounds: pyrazole ethanamines . The incorporation of an ethanamine side chain introduces a flexible yet specific point of interaction that can be tailored to engage with key residues within the kinase ATP-binding site and surrounding regions. This often leads to enhanced potency and selectivity. Here, we will explore the synthetic strategies, structure-activity relationships (SAR), and detailed protocols for the biological evaluation of pyrazole ethanamines as kinase inhibitors, providing researchers with a comprehensive toolkit for their own drug discovery endeavors.

I. The Strategic Design and Synthesis of Pyrazole Ethanamine Kinase Inhibitors

The ethanamine moiety (a two-carbon chain terminating in an amine) provides a versatile linker that can be strategically appended to the pyrazole core to optimize interactions with the target kinase. The synthesis of these compounds typically involves multi-step sequences that allow for the systematic variation of substituents on both the pyrazole ring and the ethanamine side chain.

A. Rationale for the Ethanamine Moiety

The inclusion of the ethanamine side chain serves several key purposes in the design of kinase inhibitors:

  • Hydrogen Bonding: The terminal amine can act as a hydrogen bond donor or acceptor, forming crucial interactions with residues in the kinase hinge region or the solvent-exposed front pocket.

  • Vectorial Orientation: The two-carbon linker provides sufficient flexibility for the terminal amine and its substituents to adopt an optimal orientation for binding, without introducing excessive conformational entropy penalties.

  • Modulation of Physicochemical Properties: The basicity of the amine can be fine-tuned to improve aqueous solubility and cell permeability, which are critical pharmacokinetic parameters.

B. General Synthetic Strategies

While specific synthetic routes may vary depending on the desired substitution pattern, a common approach to pyrazole ethanamines involves the construction of a suitably functionalized pyrazole core followed by the introduction of the ethanamine side chain.

One illustrative, albeit related, synthetic approach can be adapted from the synthesis of 2-(4-amino-1H-pyrazol-1-yl)acetamide.[4] This involves the initial synthesis of a nitro-substituted pyrazole, which can then be reduced to the corresponding amine. A similar strategy can be envisioned for pyrazole ethanamines, potentially starting from a pyrazole with a two-carbon nitrile or protected alcohol that can be converted to the desired amine.

A more direct and modern approach involves palladium-catalyzed amination reactions. For instance, Boc-protected aminopyrazoles can be coupled with ethanamine derivatives under microwave irradiation, providing a convergent and efficient route to the target compounds.

Illustrative Synthetic Workflow:

G cluster_0 Pyrazole Core Synthesis cluster_1 Side Chain Introduction cluster_2 Final Product A Starting Materials (e.g., diketones, hydrazines) B Cyclization to form Pyrazole Ring A->B C Functionalization of Pyrazole (e.g., nitration, halogenation) B->C D Introduction of Ethanamine Precursor (e.g., acetonitrile, protected aminoethyl halide) C->D E Conversion to Ethanamine (e.g., reduction, deprotection) D->E F Pyrazole Ethanamine Kinase Inhibitor E->F

Caption: Generalized workflow for the synthesis of pyrazole ethanamine kinase inhibitors.

II. Structure-Activity Relationship (SAR) of Pyrazole Ethanamine Inhibitors

The systematic modification of the pyrazole ethanamine scaffold is crucial for optimizing potency and selectivity. SAR studies reveal how different substituents influence the compound's interaction with the target kinase.

A. Key Structural Modifications and Their Impact
  • Substituents on the Pyrazole Ring:

    • N1-Substitution: The substituent at the N1 position of the pyrazole ring often projects towards the solvent-exposed region of the ATP-binding pocket. Modifications at this position can influence solubility and interactions with the ribose-phosphate binding region.

    • C3, C4, and C5-Substituents: These positions are critical for establishing interactions within the ATP-binding site. Aromatic or heteroaromatic groups at these positions can engage in hydrophobic and π-stacking interactions. The specific substitution pattern can dictate selectivity for different kinases.

  • Modifications of the Ethanamine Side Chain:

    • Terminal Amine Substitution: The nature of the substituent(s) on the terminal nitrogen can dramatically affect binding affinity and selectivity. Bulky groups may be accommodated in some kinase pockets but not others. The introduction of additional functional groups can create new hydrogen bonding opportunities.

    • Chirality: If the ethanamine chain is substituted, the stereochemistry can be critical for proper orientation and binding.

Table 1: Illustrative SAR of Pyrazole-Based Kinase Inhibitors

ScaffoldTarget KinaseKey Substituent ModificationImpact on ActivityReference
4-Amino-(1H)-pyrazoleJAK1/2/3Substitution on the pyrimidine ringA chlorine atom was found to be more potent than hydrogen or fluorine.[5]
Pyrazole-basedAkt1Constraining a flexible side chainIncreased antiproliferative activity against HCT116 colon cancer cells.[2]
Pyrazole-basedAurora ANitro group on a phenyl substituentMore optimal for activity than hydrogen, methyl, methoxy, or chloro substituents.[2]
Pyrazole-basedCDK2Aniline motifFound to be the best for solvent exposure and activity.[2]

III. Protocols for the Biological Evaluation of Pyrazole Ethanamine Kinase Inhibitors

A multi-tiered approach is essential for the comprehensive biological evaluation of novel pyrazole ethanamine kinase inhibitors. This typically begins with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.

A. Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme. A common format is a solid-phase ELISA-based assay.[2]

Materials:

  • Purified recombinant kinase enzyme

  • Kinase-specific substrate (e.g., a biotinylated peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Phospho-specific antibody conjugated to a reporter enzyme (e.g., HRP)

  • TMB substrate for HRP

  • Stop solution (e.g., sulfuric acid)

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole ethanamine inhibitor in DMSO.

  • Assay Setup:

    • Add the kinase assay buffer to the wells of a microtiter plate.

    • Add the test compound at various concentrations.

    • Add the purified kinase enzyme and the specific substrate.

    • Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate Kinase Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate for a specified time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C).

  • Stop Reaction: Add a stop solution (e.g., EDTA) to chelate Mg2+ and halt the kinase activity.

  • Detection of Phosphorylation:

    • Wash the plate to remove unbound reagents.

    • Add the phospho-specific antibody-HRP conjugate and incubate to allow binding to the phosphorylated substrate.

    • Wash the plate to remove unbound antibody.

    • Add the TMB substrate and incubate until a color change is observed.

  • Data Acquisition and Analysis:

    • Add the stop solution to quench the color development.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or anti-proliferative effects of the pyrazole ethanamine inhibitors on cancer cell lines.[6]

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole ethanamine inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazole ethanamine inhibitor for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at a wavelength of approximately 570 nm using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

C. Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the anti-proliferative effects of the inhibitor are due to cell cycle arrest at a specific phase.[2]

Materials:

  • Cancer cell line

  • Pyrazole ethanamine inhibitor

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the pyrazole ethanamine inhibitor at its GI50 concentration for a defined period (e.g., 24-48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated controls.

IV. Kinase Signaling Pathways and Experimental Design

Understanding the specific kinase signaling pathways targeted by pyrazole ethanamines is crucial for rational drug design and the interpretation of experimental results. For example, inhibitors targeting kinases like JAK, Aurora, and CDKs are of significant interest in oncology.

JAK-STAT Signaling Pathway and Inhibition:

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Dimer->Gene Inhibitor Pyrazole Ethanamine Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by a pyrazole ethanamine.

Experimental Workflow for Inhibitor Evaluation:

G A Compound Synthesis & Characterization B In Vitro Kinase Assay (IC50 Determination) A->B C Cellular Proliferation Assay (GI50 Determination) B->C D Cell Cycle Analysis C->D E Western Blot for Target Phosphorylation C->E F In Vivo Xenograft Model (Efficacy Studies) C->F Lead Compound

Caption: A typical workflow for the evaluation of pyrazole ethanamine kinase inhibitors.

V. Conclusion and Future Perspectives

Pyrazole ethanamines represent a promising and versatile class of kinase inhibitors with significant potential for the development of novel therapeutics. The strategic incorporation of the ethanamine side chain provides a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. The protocols and conceptual frameworks outlined in this guide offer a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate their own pyrazole ethanamine-based kinase inhibitors.

Future efforts in this field will likely focus on the development of highly selective inhibitors for specific kinase isoforms, including those within the "dark kinome," to minimize off-target effects and enhance therapeutic windows. Furthermore, the exploration of novel synthetic methodologies to access diverse pyrazole ethanamine libraries will continue to be a key driver of innovation in this exciting area of drug discovery.

VI. References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Available at: [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules. Available at: [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry. Available at: [Link]

  • A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Cells. Available at: [Link]

  • Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrazole-linked aloe emodin derivatives as potential anticancer agents. RSC Advances. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Drug Metabolism and Personalized Therapy. Available at: [Link]

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Application

Application Note &amp; Protocol: Characterizing 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine in Receptor Binding Assays

Abstract This guide provides a comprehensive framework for the pharmacological characterization of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, a novel compound with a pyrazole scaffold. Drawing from established principles...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the pharmacological characterization of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, a novel compound with a pyrazole scaffold. Drawing from established principles in receptor pharmacology, we present detailed protocols for a primary radioligand binding assay targeting the human histamine H3 receptor (H3R), followed by selectivity screening against other histamine receptor subtypes (H1R, H2R, H4R). Furthermore, we outline a functional [³⁵S]GTPγS binding assay to elucidate the compound's modality of action as a potential agonist, antagonist, or inverse agonist. This document is intended for researchers in drug discovery and pharmacology, offering both the theoretical basis and practical steps for robust in vitro screening.

Introduction: The Scientific Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, notably present in a variety of compounds targeting G-protein coupled receptors (GPCRs).[1][2] Specifically, this moiety is a key feature in several known histamine H3 receptor antagonists.[3][4] The H3 receptor, predominantly expressed in the central nervous system, acts as an inhibitory autoreceptor on histaminergic neurons, modulating the release of histamine and other neurotransmitters.[5] This makes it a compelling target for therapeutic intervention in neurological and cognitive disorders.[5]

The structural similarity of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine to known H3R ligands, such as the clinically used drug betahistine (a weak H1R agonist and potent H3R antagonist), provides a strong rationale for investigating its affinity and selectivity for histamine receptors.[6][7][8] Radioligand binding assays are the gold-standard for quantifying the interaction between a ligand and a receptor, providing essential data on affinity (Kᵢ), receptor density (Bₘₐₓ), and selectivity.[9][10][11] This document outlines a systematic approach to first determine the compound's binding affinity at the H3R and then to build a broader pharmacological profile through selectivity and functional assays.

Part 1: Primary Screening - Histamine H3 Receptor Competition Binding Assay

Principle of the Assay

This experiment quantifies the ability of the unlabeled test compound, 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, to compete for binding sites with a known high-affinity radioligand at the H3 receptor. The displacement of the radioligand by increasing concentrations of the test compound allows for the determination of the compound's inhibitory concentration (IC₅₀), which can then be converted to the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation. This Kᵢ value represents the affinity of the compound for the receptor.

Experimental Workflow: H3R Competition Binding

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Prepare Membranes (HEK293 cells expressing hH3R) Incubate Incubate Membranes with Ligands (e.g., 90 min at Room Temp) Membrane->Incubate Ligands Prepare Ligands: - Test Compound (serial dilution) - Radioligand ([³H]Nα-methylhistamine) - Non-specific control (Histamine) Ligands->Incubate Filter Rapid Filtration (GF/B filters, wash with ice-cold buffer) Incubate->Filter Terminate Reaction Count Scintillation Counting (Quantify bound radioactivity) Filter->Count Analyze Calculate Specific Binding Generate Competition Curve Count->Analyze Calculate Determine IC₅₀ Calculate Kᵢ (Cheng-Prusoff) Analyze->Calculate

Caption: Workflow for the H3R radioligand competition binding assay.

Detailed Protocol: hH3R Radioligand Binding

This protocol is adapted from established methods for GPCR binding assays.[9][12][13]

1. Materials & Reagents

  • Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H3 receptor.

  • Radioligand: [³H]N-α-methylhistamine ([³H]NAMH), specific activity ~80 Ci/mmol.

  • Test Compound: 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, dissolved in an appropriate solvent (e.g., DMSO) to create a 10 mM stock solution.

  • Non-Specific Binding (NSB) Control: Histamine dihydrochloride (10 µM final concentration).[12]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration: 96-well glass fiber filter plates (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Equipment: 96-well plate harvester, liquid scintillation counter, multi-channel pipettes.

2. Assay Procedure

  • Prepare Test Compound Dilutions: Perform a serial dilution of the 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine stock solution to obtain a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Prepare Assay Plate: Set up a 96-well plate. For each concentration of the test compound, prepare triplicate wells. Also include triplicate wells for Total Binding (radioligand only, no competitor) and Non-Specific Binding (radioligand + 10 µM Histamine).

  • Reaction Mix: In each well, combine the components in the following order (example volumes for a 250 µL final volume):

    • 150 µL Assay Buffer

    • 25 µL of test compound dilution (or buffer for Total wells, or Histamine for NSB wells).

    • 25 µL of [³H]NAMH (diluted in Assay Buffer to a final concentration of ~0.3 nM).[12]

    • 50 µL of hH3R membrane preparation (typically 15-30 µg protein per well).[12]

  • Incubation: Seal the plate and incubate for 90 minutes at room temperature with gentle agitation.[12] This duration should be sufficient to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of the plate through the pre-soaked glass fiber filter plate using a cell harvester. Wash each well 3-5 times with ice-cold Wash Buffer to separate bound from free radioligand.

  • Counting: Dry the filter plate (e.g., at 55°C for 30 minutes).[14] Add scintillation cocktail to each well and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis & Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding at each concentration is calculated as: (CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB) * 100.

  • Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response curve fit) to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment).

Example Data Presentation

CompoundTargetIC₅₀ (nM)Kᵢ (nM)
2-(1-methyl-1H-pyrazol-3-yl)ethan-1-aminehH3R8542
Histamine (Reference)hH3R12059
Ciproxifan (Reference)hH3R52.5

Note: Data are hypothetical for illustrative purposes.

Part 2: Selectivity Profiling Against H1R, H2R, and H4R

Rationale for Selectivity Screening

Determining a compound's binding affinity for other related receptors is critical. High selectivity for the intended target (H3R) over other histamine subtypes (H1R, H2R, H4R) is often a desirable trait to minimize off-target side effects. For instance, potent activity at the H1R could lead to sedation or other effects associated with first-generation antihistamines.[15]

Protocol Synopsis

The competition binding assay protocol described above can be readily adapted to screen for affinity at H1R, H2R, and H4R. The key modifications are:

  • Receptor Source: Use cell membranes expressing the specific human receptor subtype of interest (hH1R, hH2R, or hH4R).

  • Radioligand: Select a radioligand with high affinity and selectivity for the target receptor.

    • hH1R: [³H]pyrilamine

    • hH2R: [³H]tiotidine

    • hH4R: [³H]histamine or [³H]JNJ7777120[16]

The assay conditions (buffer, incubation time, temperature) may need to be optimized for each receptor subtype based on established literature protocols.

Selectivity Profile Data Presentation

CompoundhH1R Kᵢ (nM)hH2R Kᵢ (nM)hH3R Kᵢ (nM)hH4R Kᵢ (nM)Selectivity (H3R vs others)
2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine>10,000>10,000421,500>238-fold vs H1/H2; 35-fold vs H4

Note: Data are hypothetical for illustrative purposes.

Part 3: Functional Validation - [³⁵S]GTPγS Binding Assay

Principle of the Assay

The H3 receptor is a Gᵢ/ₒ-coupled receptor. Upon activation by an agonist, it facilitates the exchange of GDP for GTP on the α-subunit of the G-protein. Inverse agonists stabilize the inactive state of the receptor, reducing basal G-protein activation. A [³⁵S]GTPγS binding assay measures this G-protein activation directly. [³⁵S]GTPγS is a non-hydrolyzable analog of GTP that binds to activated Gα subunits. The amount of incorporated radioactivity is proportional to the level of G-protein activation. This assay allows for the functional classification of the test compound:

  • Agonist: Increases [³⁵S]GTPγS binding above basal levels.

  • Antagonist: Has no effect on its own but blocks the effect of an agonist.

  • Inverse Agonist: Decreases basal [³⁵S]GTPγS binding.

H3R Signaling and [³⁵S]GTPγS Assay Principle

G cluster_receptor Cell Membrane cluster_activation Signal Transduction H3R H3 Receptor G_protein Gαi(GDP)-βγ H3R->G_protein Coupled G_active Gαi([³⁵S]GTPγS) + βγ H3R->G_active Activates GDP GDP G_protein->GDP Releases GTPgS [³⁵S]GTPγS G_protein->GTPgS Binds Agonist Agonist Agonist->H3R Binds GTPgS->G_active

Caption: H3R (Gᵢ-coupled) activation leads to the binding of [³⁵S]GTPγS.

Detailed Protocol: [³⁵S]GTPγS Binding

1. Materials & Reagents

  • Receptor Source: hH3R-expressing cell membranes (as in Part 1).

  • Radioligand: [³⁵S]GTPγS, specific activity >1000 Ci/mmol.

  • Reagents: GDP, GTPγS (non-radioactive for NSB), reference agonist (e.g., R-α-methylhistamine), and the test compound.

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.

  • GDP Solution: 10 µM GDP in Assay Buffer (final concentration).

2. Assay Procedure

  • Membrane Pre-incubation: Pre-incubate membranes with the GDP solution for at least 15 minutes on ice. This step loads the G-proteins with GDP.

  • Assay Setup: In a 96-well plate, add the following:

    • Membrane/GDP mix.

    • Test compound at various concentrations (for agonist mode) or a fixed concentration of a reference agonist plus various concentrations of the test compound (for antagonist mode).

    • Assay buffer.

  • Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.

  • Termination & Counting: Terminate the reaction and quantify bound radioactivity using the same filtration and scintillation counting method as described in Part 1. Non-specific binding is determined in the presence of 10 µM non-radioactive GTPγS.

3. Data Analysis & Interpretation

  • Plot the specific [³⁵S]GTPγS binding against the log concentration of the compound.

  • Agonist Activity: A sigmoidal dose-response curve indicates agonism. The EC₅₀ and Eₘₐₓ (maximal effect) can be determined.

  • Antagonist Activity: In the presence of a fixed concentration of an agonist, an antagonist will produce a rightward shift in the agonist's dose-response curve. The pA₂ value can be calculated to quantify antagonist potency.

  • Inverse Agonist Activity: A dose-dependent decrease in basal [³⁵S]GTPγS binding indicates inverse agonism.

Conclusion

This application note provides a validated, step-by-step approach to systematically evaluate the pharmacological profile of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. By progressing from primary affinity screening at the histamine H3 receptor to broader selectivity profiling and functional validation, researchers can build a comprehensive understanding of this novel compound's mechanism of action. The protocols and principles described herein are fundamental to early-stage drug discovery and are designed to yield robust, reproducible data, thereby enabling informed decisions for further compound development.

References

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  • Metwally, N. H., Elgemeie, G. H., & Jones, P. G. (2021). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1081-1084. [Link]

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  • Wang, S., et al. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. European Journal of Medicinal Chemistry, 290, 117507. [Link]

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Method

Application Notes and Protocols: Incorporating 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine into Fragment-Based Screening Campaigns

Audience: Researchers, scientists, and drug development professionals engaged in fragment-based drug discovery (FBDD). Introduction: The Strategic Value of Small Scaffolds in Drug Discovery Fragment-Based Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in fragment-based drug discovery (FBDD).

Introduction: The Strategic Value of Small Scaffolds in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel chemical matter for therapeutic targets.[1] By screening small, low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of a target's binding landscape.[1][2] These fragments, while typically exhibiting weak binding affinities, provide high-quality starting points for the development of potent and selective drug candidates through structure-guided optimization.[3][4] The core principle of FBDD lies in the superior ligand efficiency of fragments, maximizing binding energy per heavy atom and providing a more efficient path to lead-like molecules with desirable physicochemical properties.

This application note details the rationale and practical steps for incorporating a specific, high-value fragment, 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine , into an FBDD workflow. The pyrazole moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs, owing to its metabolic stability and ability to act as a versatile hydrogen bond donor and acceptor. The N-methyl substitution mitigates potential tautomerization issues, while the ethylamine linker provides a key vector for synthetic elaboration, a critical feature for the "fragment growing" phase of hit-to-lead optimization.

Featured Fragment: 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

The selection of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is predicated on its adherence to the "Rule of Three," a set of empirical guidelines that define a good fragment.[3][5]

PropertyEstimated Value"Rule of Three" GuidelineRationale
Molecular Weight (MW)~125.17 g/mol < 300 DaProvides a low complexity starting point for optimization.
cLogP~0.2≤ 3Ensures adequate aqueous solubility for biophysical assays.
Hydrogen Bond Donors1 (amine)≤ 3Offers a specific interaction point without excessive polarity.
Hydrogen Bond Acceptors2 (pyrazole nitrogens)≤ 3Provides additional opportunities for directed interactions.
Rotatable Bonds2≤ 3Limits conformational entropy loss upon binding.

Table 1: Physicochemical Properties of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine and the "Rule of Three."

The ethylamine side chain is a particularly attractive feature, offering a reactive handle for synthetic elaboration ("fragment growing") without significantly increasing the initial complexity of the fragment. This "poised" nature of the fragment is a key consideration in modern fragment library design.

Protocol 1: Synthesis and Quality Control of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

A robust and scalable synthesis is paramount for generating high-purity material for screening. The following two-step synthesis is proposed, starting from the commercially available precursor, 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile.

Step 1: Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile

While this intermediate is commercially available, a general synthetic route involves the reaction of a suitable pyrazole precursor with a haloacetonitrile. For the purpose of this protocol, we will assume the starting material is procured from a chemical vendor.

Step 2: Reduction of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile to 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

The reduction of the nitrile to a primary amine is a standard transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose.[6]

Materials:

  • 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., dichloromethane/methanol/ammonia)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (1.5 eq.) in anhydrous diethyl ether in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile (1 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid and wash thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine.

Quality Control: Rigorous quality control is essential for a successful fragment screening campaign.[5]

  • Purity: Assess by ¹H NMR, ¹³C NMR, and LC-MS. Purity should be >95%.

  • Identity: Confirm the structure by high-resolution mass spectrometry (HRMS).

  • Solubility: Determine the aqueous solubility in the screening buffer (e.g., PBS or HEPES) at the highest concentration to be used in the primary screen. A minimum solubility of 1 mM is recommended.

The Fragment Screening Cascade

The following diagram illustrates a typical workflow for a fragment screening campaign, integrating our featured fragment.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation cluster_elaboration Phase 4: Hit-to-Lead frag_prep Fragment Library Preparation (inc. 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine) & Quality Control screening_choice Choose Primary Screening Method frag_prep->screening_choice target_prep Target Protein Expression, Purification & QC target_prep->screening_choice spr Surface Plasmon Resonance (SPR) hit_list Initial Hit List spr->hit_list nmr NMR Spectroscopy (e.g., Saturation Transfer Difference) nmr->hit_list xray X-ray Crystallography xray->hit_list screening_choice->spr High-throughput screening_choice->nmr Detailed binding info screening_choice->xray Direct structural info ortho_assay Orthogonal Biophysical Assay (e.g., MST, ITC) hit_list->ortho_assay dose_response Dose-Response & Affinity Determination (KD) ortho_assay->dose_response validated_hits Validated Hits dose_response->validated_hits structural_bio Structure Determination (Co-crystallography or NMR) validated_hits->structural_bio frag_growing Fragment Growing (Structure-Based Design) structural_bio->frag_growing lead_opt Lead Optimization (SAR, ADME/Tox) frag_growing->lead_opt candidate Lead Candidate lead_opt->candidate

Caption: FBDD workflow from fragment preparation to lead candidate.

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a high-throughput, label-free technique ideal for primary fragment screening due to its sensitivity in detecting low-affinity interactions.[7][8]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • Fragment library stock solutions in 100% DMSO

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling to a target density that will yield a theoretical maximum response (Rmax) of ~50 RU for a typical fragment.

  • Fragment Library Preparation: Prepare a dilution series of the fragment library, including 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, in running buffer. The final DMSO concentration should be kept constant and low (e.g., <2%).

  • Screening: Inject the fragments over the sensor surface at a single high concentration (e.g., 200 µM). Include buffer blanks with DMSO for double referencing.

  • Data Analysis: Identify initial hits based on a response signal significantly above the baseline noise.

  • Hit Confirmation: Re-test initial hits in a dose-response format to confirm binding and obtain an estimate of the dissociation constant (Kᴅ).

Protocol 3: Primary Screening and Hit Validation using NMR Spectroscopy

NMR spectroscopy provides detailed information about fragment binding, including the binding site on the protein.[9][10] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly well-suited for primary screening.

Materials:

  • NMR spectrometer (>600 MHz) with a cryoprobe

  • ¹⁵N-labeled target protein (for protein-observed methods)

  • Fragment library stock solutions in deuterated DMSO (DMSO-d₆)

  • NMR buffer (e.g., deuterated PBS)

Procedure (STD-NMR):

  • Sample Preparation: Prepare NMR samples containing the target protein (10-20 µM) and a mixture of 5-10 fragments (each at 100-200 µM) in NMR buffer.

  • STD Experiment: Acquire STD-NMR spectra for each fragment mixture. A strong STD effect for specific fragment signals indicates binding.

  • Hit Deconvolution: For mixtures showing hits, prepare individual samples for each fragment in the mixture to identify the specific binder(s).

  • Affinity Titration: Perform NMR titrations with varying concentrations of the hit fragment to determine the Kᴅ.

  • Binding Site Mapping (optional): Use protein-observed experiments like ¹H-¹⁵N HSQC with ¹⁵N-labeled protein to map the binding site by observing chemical shift perturbations upon fragment binding.

Protocol 4: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD, providing direct insight into the binding mode and guiding structure-based design.[11][12]

Materials:

  • Purified, crystallization-grade target protein

  • Crystallization screens and plates

  • Hit fragment solution

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Protein Crystallization: Obtain well-diffracting crystals of the apo-protein.

  • Fragment Soaking: Transfer the apo-crystals to a solution containing a high concentration of the hit fragment (e.g., 1-10 mM) and cryoprotectant. Allow the fragment to soak into the crystal for a defined period (minutes to hours).

  • Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Refine the model and build the fragment into the observed electron density.

Phase 4: From Fragment Hit to Lead Candidate - The Path Forward

A validated hit, such as 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine bound to a target, is not the end but the beginning of the drug discovery journey. The structural information obtained from crystallography or NMR is crucial for the next phase: hit-to-lead optimization.[1][13]

Fragment Growing: The primary amine of our featured fragment serves as an ideal anchor point for "growing" the molecule into adjacent pockets of the binding site.[13] Computational modeling and the co-crystal structure will guide the design of new chemical entities. For example, amide coupling reactions can be used to introduce a variety of substituents to probe for additional interactions and increase potency.

Fragment_Growing cluster_optimization Structure-Based Design start 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine (Initial Hit) step1 Amide Coupling R-COOH start:f0->step1:f0 Explore new interactions step2 Reductive Amination R-CHO start:f0->step2:f0 step3 Sulfonamide Formation R-SO2Cl start:f0->step3:f0 end_product { Optimized Lead Compound | Increased Affinity & Selectivity} step1->end_product step2->end_product step3->end_product

Caption: Fragment growing strategies from the ethylamine linker.

By systematically exploring the structure-activity relationship (SAR), researchers can enhance the affinity, selectivity, and drug-like properties of the initial fragment hit, ultimately leading to the identification of a potent and safe lead candidate.

Conclusion

The incorporation of well-designed fragments like 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine into a robust screening cascade offers a powerful strategy for modern drug discovery. Its favorable physicochemical properties, coupled with a synthetically tractable design, make it an exemplary candidate for FBDD campaigns. The protocols outlined in this application note provide a comprehensive framework for researchers to leverage this and similar fragments to identify novel starting points for challenging therapeutic targets, thereby accelerating the path from initial hit to clinical candidate.

References

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  • Schiebel, J., et al. (2016). High-Throughput Crystallography: Reliable and Efficient Identification of Fragment Hits. Structure. [Link]

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Application

Application Notes and Protocols for the Chiral Separation of Pyrazole Ethanamine Enantiomers

Introduction: The Criticality of Enantiomeric Purity in Pyrazole-Containing Pharmaceuticals The stereochemical architecture of a drug molecule is a pivotal determinant of its pharmacological and toxicological profile.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity in Pyrazole-Containing Pharmaceuticals

The stereochemical architecture of a drug molecule is a pivotal determinant of its pharmacological and toxicological profile.[1][2] For pyrazole ethanamine derivatives, a class of compounds with significant potential in drug discovery, the presence of a chiral center in the ethanamine moiety necessitates their separation into individual enantiomers. Biological systems, being inherently chiral, often interact differently with each enantiomer, leading to variations in efficacy, metabolism, and potential for adverse effects.[2][3] Consequently, regulatory bodies like the FDA and EMA strongly advocate for the development of single-enantiomer drugs to ensure optimal therapeutic outcomes and patient safety.[1][2]

This comprehensive guide provides detailed methodologies for the successful chiral separation of pyrazole ethanamine enantiomers. We will delve into the most effective chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with a discussion on Capillary Electrophoresis (CE) as a potent alternative. The protocols outlined herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the necessary tools to achieve baseline resolution and accurate quantification of these critical enantiomers.[4][5][6][7]

Theoretical Foundation: Principles of Chiral Recognition

The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector.[1] This interaction is governed by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance) are required for chiral recognition.[1] In the context of pyrazole ethanamines, the pyrazole ring, the amino group, and the substituent on the chiral carbon are key interaction points.

Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from cellulose and amylose, have demonstrated exceptional success in resolving a wide array of chiral compounds, including those with pyrazole moieties.[4][6][8][9] The helical structure of these polymers creates chiral grooves and cavities where enantiomers can differentially bind based on their spatial arrangement.[8] The choice of the mobile phase plays a crucial role by modulating the interactions between the analyte and the CSP.[4][10]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

HPLC remains a cornerstone technique for chiral separations due to its versatility, high resolution, and established track record.[3][11][12] For pyrazole ethanamine enantiomers, polysaccharide-based CSPs are the primary choice.

Mechanism of Chiral Recognition in HPLC

The following diagram illustrates the conceptual workflow for developing a chiral HPLC separation method.

G cluster_0 Method Development Workflow A Racemic Pyrazole Ethanamine Sample B Column Screening (Polysaccharide CSPs: Cellulose & Amylose based) A->B Inject C Mobile Phase Optimization (Normal vs. Polar Organic) B->C Select best CSP D Parameter Fine-Tuning (Flow Rate, Temperature) C->D Optimize Resolution E Baseline Separation of Enantiomers Achieved D->E Finalize Method F Method Validation E->F

Caption: Chiral HPLC method development workflow.

Protocol for Chiral HPLC Separation

This protocol provides a starting point for the separation of pyrazole ethanamine enantiomers. Optimization will likely be required based on the specific substitution pattern of the analyte.

1. Materials and Equipment:

  • HPLC system with UV detector

  • Chiral Stationary Phase:

    • Lux Cellulose-2 or Lux Amylose-2 (or equivalent)

    • CHIRALCEL® OD-H or CHIRALPAK® AD-H (or equivalent)

  • HPLC-grade solvents: n-hexane, isopropanol (IPA), ethanol, methanol, acetonitrile

  • Sample: Racemic pyrazole ethanamine dissolved in mobile phase (concentration ~1 mg/mL)

2. Initial Screening Conditions:

ParameterCondition A (Normal Phase)Condition B (Polar Organic)
Chiral Column Lux Amylose-2 (250 x 4.6 mm, 5 µm)Lux Cellulose-2 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Methanol (95:5, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 254 nm (or λmax of analyte)UV at 254 nm (or λmax of analyte)
Injection Volume 5 µL5 µL

3. Step-by-Step Procedure:

  • Equilibrate the chosen column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic pyrazole ethanamine sample.

  • Monitor the chromatogram for the separation of two peaks corresponding to the enantiomers.

  • Optimization:

    • If separation is not achieved, systematically vary the mobile phase composition. For normal phase, adjust the ratio of alcohol (e.g., from 5% to 20% IPA). For polar organic mode, try different solvents like pure acetonitrile, methanol, or ethanol, and their mixtures.[4][6]

    • Adjust the flow rate. Lower flow rates can sometimes improve resolution, while higher rates shorten analysis time.[13]

    • Vary the column temperature between 10 °C and 40 °C. Temperature can affect the kinetics of the diastereomeric complex formation and thus the separation.

  • Calculate the resolution (Rs), selectivity (α), and retention factors (k) for the enantiomers to quantify the separation quality. A baseline separation is generally considered to be achieved when Rs ≥ 1.5.

4. Expected Results: Polysaccharide-based CSPs are expected to provide good to excellent resolution for pyrazole ethanamine enantiomers.[4][5][6] Amylose-based columns often perform well in normal-phase mode, while cellulose-based columns can be superior in polar organic modes.[4][6] The polar organic mode often leads to shorter analysis times and sharper peaks.[4][6][7]

Supercritical Fluid Chromatography (SFC): A Fast and Green Alternative

SFC has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed, reduced organic solvent consumption, and often complementary selectivity to HPLC.[14][15][16][17] For polar compounds like amines, SFC can be particularly effective.[16]

Conceptual Framework of Chiral SFC

The core of chiral SFC involves using a supercritical fluid, typically carbon dioxide, as the main mobile phase, modified with a small amount of an organic solvent (co-solvent) and sometimes an additive.

G cluster_1 Chiral SFC Separation Principle CO2 Supercritical CO2 (Primary Mobile Phase) CSP Chiral Stationary Phase (e.g., Polysaccharide-based) CO2->CSP Modifier Co-solvent (e.g., Methanol) + Additive (e.g., DEA) Modifier->CSP Separation Differential Partitioning of Enantiomers CSP->Separation Elution Analyte Racemic Pyrazole Ethanamine Analyte->CSP Introduction Detection Detection (UV/MS) Separation->Detection

Caption: Principle of chiral separation by SFC.

Protocol for Chiral SFC Separation

This protocol provides a general approach for developing a chiral SFC method for pyrazole ethanamine enantiomers.

1. Materials and Equipment:

  • SFC system with UV or Mass Spectrometric (MS) detector

  • SFC-compatible chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF; Chiralcel OD, OJ)

  • SFC-grade carbon dioxide

  • HPLC-grade co-solvents: methanol, ethanol, isopropanol

  • Additives: diethylamine (DEA), triethylamine (TEA), ammonium hydroxide

2. Initial Screening Conditions:

ParameterRecommended Starting Condition
Chiral Column Chiralpak IA (150 x 4.6 mm, 5 µm)
Mobile Phase CO2 / Methanol (gradient from 5% to 40% Methanol over 5 min)
Additive 0.1% Diethylamine in Methanol
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 254 nm
Injection Volume 2 µL

3. Step-by-Step Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the sample. The use of a gradient is recommended for initial screening to quickly identify a suitable co-solvent percentage.

  • Optimization:

    • Co-solvent: Screen different alcohols (methanol, ethanol, isopropanol) as co-solvents. The choice of co-solvent can significantly impact selectivity.

    • Additive: For basic compounds like ethanamines, an amine additive (e.g., DEA, TEA) is often crucial to improve peak shape and prevent tailing. The concentration can be optimized (typically 0.1-0.5%).

    • Isocratic vs. Gradient: Once a suitable co-solvent percentage is identified from the gradient run, an isocratic method can be developed for faster analysis and easier scale-up.

    • Back Pressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid and can be adjusted to fine-tune the separation.

4. Expected Results: SFC often provides faster separations than HPLC, with analysis times typically under 5 minutes.[13][14] The high efficiency of SFC can lead to excellent resolution.[14] The choice of co-solvent and additive is critical for achieving good peak shape and selectivity for amine-containing compounds.

Capillary Electrophoresis (CE): A High-Efficiency Orthogonal Technique

Capillary Electrophoresis is a powerful separation technique that offers very high efficiency, short analysis times, and minimal sample and solvent consumption.[3][12][18][19] For chiral separations, a chiral selector is typically added to the background electrolyte (BGE).[19][20][21]

Protocol for Chiral CE Separation

1. Materials and Equipment:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length)

  • Background Electrolyte (BGE): e.g., 50 mM phosphate buffer, pH 2.5

  • Chiral Selector: Highly sulfated cyclodextrins (e.g., HS-β-CD or HS-γ-CD)

  • Sample: Racemic pyrazole ethanamine dissolved in water or BGE (~0.5 mg/mL)

2. General CE Conditions:

ParameterRecommended Condition
Capillary 50 µm i.d., 40 cm effective length, 50 cm total length
BGE 50 mM Phosphate buffer, pH 2.5
Chiral Selector 5-15 mg/mL Highly Sulfated β-Cyclodextrin in BGE
Voltage 15-25 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection UV at 214 nm or 254 nm

3. Step-by-Step Procedure:

  • Condition a new capillary by flushing with 1 M NaOH, water, and then BGE.

  • Equilibrate the capillary with the BGE containing the chiral selector.

  • Inject the sample.

  • Apply the separation voltage.

  • Optimization:

    • Chiral Selector Type and Concentration: The type of cyclodextrin and its concentration are the most critical parameters. Different cyclodextrins should be screened.

    • BGE pH and Concentration: The pH affects the charge of the analyte and the electroosmotic flow. The buffer concentration influences resolution and current.

    • Voltage and Temperature: These parameters can be adjusted to optimize migration times and resolution.

Conclusion

The successful chiral separation of pyrazole ethanamine enantiomers is a critical step in their development as pharmaceutical agents. This guide has provided detailed protocols for HPLC, SFC, and CE, the three most powerful techniques for this purpose. Polysaccharide-based CSPs are highly recommended for initial screening in both HPLC and SFC. While HPLC offers robustness and familiarity, SFC provides a faster and more environmentally friendly alternative. CE stands as a high-efficiency orthogonal technique, particularly useful for method validation and for challenging separations. By systematically applying and optimizing the methods described herein, researchers can confidently achieve the baseline separation required for accurate enantiomeric purity determination and for the isolation of single enantiomers for further pharmacological evaluation.[4][5][6][7]

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [https://www.mdpi.com/23 separations-08-00165]([Link] separations-08-00165)

  • Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. ResearchGate. [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega. [Link]

  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. [Link]

  • NOVEL PYRAZOLE-CENTERED DERIVATIVES HAVING MONO/DI CHIRAL CENTERED GROUP AS ORGANOCATALYST FOR HENRY REACTION. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Journal of Chromatography A. AFMPS. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Separation Science. [Link]

  • Identification of chiral drug isomers by capillary electrophoresis. PubMed. [Link]

  • New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. American Laboratory. [Link]

  • Capillary Electrophoresis for Pharmaceutical Analysis. Springer Nature Experiments. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

Welcome to the technical support center for the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and overcome common challenges encountered during this synthesis.

Introduction

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This valuable building block is utilized in the development of various pharmaceutical compounds. The most common synthetic approach involves the preparation of a key intermediate, 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile, followed by its reduction to the desired primary amine. This guide will address potential issues in both of these critical steps.

Synthetic Workflow Overview

The overall synthetic strategy is a two-step process. The first step focuses on the formation of the pyrazole ring and the introduction of the cyanomethyl group at the 3-position. The second step is the reduction of the nitrile to the primary amine.

SynthesisWorkflow Start Starting Materials Step1 Step 1: Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile Start->Step1 Intermediate Intermediate: 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile Step1->Intermediate Step2 Step 2: Reduction of Nitrile Intermediate->Step2 Product Final Product: 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine Step2->Product

Caption: A general two-step workflow for the synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Step 1: Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile

A common route to this intermediate is through the Vilsmeier-Haack formylation of a suitable N-methylpyrazole precursor, followed by conversion of the resulting aldehyde to the nitrile.

Q1: Low yield of 1-methyl-1H-pyrazole-3-carbaldehyde from the Vilsmeier-Haack reaction.

Possible Causes & Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled POCl₃ and anhydrous DMF for the best results.

  • Incorrect Reaction Temperature: The formation of the Vilsmeier reagent is typically done at low temperatures (0-10 °C). The subsequent formylation reaction may require heating. Optimize the reaction temperature for your specific substrate.[1][2]

  • Substrate Reactivity: The electron density of the pyrazole ring influences the ease of formylation. Electron-donating groups on the ring will facilitate the reaction, while electron-withdrawing groups will hinder it. For less reactive substrates, a longer reaction time or a higher temperature may be necessary.

  • Work-up Procedure: Incomplete hydrolysis of the iminium salt intermediate during work-up can lead to lower yields. Ensure the reaction mixture is quenched with a sufficient amount of ice-water or a basic solution (e.g., sodium bicarbonate) and stirred vigorously until the product precipitates or can be extracted.

Q2: Difficulty in converting the pyrazole-3-carbaldehyde to the corresponding nitrile.

Possible Causes & Solutions:

  • Inefficient Dehydration of the Oxime: A common method for this conversion is through the formation of an aldoxime followed by dehydration.[3] Incomplete dehydration is a frequent issue.

    • Choice of Dehydrating Agent: Acetic anhydride, thionyl chloride, or phosphorus pentoxide are effective dehydrating agents. The choice of reagent and reaction conditions (temperature, solvent) should be optimized.

    • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the dehydrating agent and the intermediate oxime.

  • Alternative One-Pot Conversion: Consider a one-pot conversion of the aldehyde to the nitrile to minimize losses. A method involving reaction with hydroxylamine followed by a suitable dehydrating agent in the same pot can be more efficient.[4]

ParameterRecommendationRationale
Vilsmeier Reagent Use freshly prepared reagent from distilled POCl₃ and anhydrous DMF.Ensures high reactivity and minimizes side reactions due to moisture.
Reaction Temp. Optimize for your specific pyrazole precursor.Balances reaction rate and potential for side product formation.
Nitrile Formation Use an efficient dehydrating agent like SOCl₂ or (COCl)₂ for the oxime.Ensures complete conversion of the intermediate to the nitrile.
Step 2: Reduction of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile

The reduction of the nitrile to the primary amine is a critical step. Both Lithium Aluminum Hydride (LAH) and Raney Nickel are commonly employed for this transformation.

Q3: Low yield of the desired amine when using Lithium Aluminum Hydride (LAH).

Possible Causes & Solutions:

  • LAH Decomposition: LAH is extremely reactive with water and protic solvents.[5] Ensure the reaction is carried out in a dry ethereal solvent (e.g., THF, diethyl ether) under a strictly inert atmosphere.

  • Incomplete Reaction: Nitrile reduction with LAH can sometimes be sluggish.[6]

    • Reaction Temperature: While the initial addition of the nitrile to the LAH suspension is often done at 0 °C, the reaction may require refluxing for several hours to go to completion. Monitor the reaction by TLC.

    • Stoichiometry: Use a sufficient excess of LAH (typically 1.5 to 2 equivalents) to ensure complete reduction.

  • Complex Work-up and Product Loss: The work-up of LAH reactions can be challenging due to the formation of aluminum salts that can trap the product.

    • Fieser Work-up: A carefully controlled sequential addition of water, aqueous NaOH, and then more water (the Fieser method) can help to precipitate the aluminum salts as a granular solid that is easily filtered.[7]

    • Acid-Base Extraction: The amine product can be extracted from the organic layer into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer is then basified (e.g., with NaOH) to liberate the free amine, which can then be extracted back into an organic solvent. This purifies the amine from non-basic impurities.

Q4: Formation of secondary or tertiary amine byproducts with LAH reduction.

Possible Causes & Solutions:

  • Reaction Mechanism: The reduction of a nitrile with LAH proceeds through an intermediate imine. While less common with LAH compared to other reducing agents, it is possible for the newly formed primary amine to react with the intermediate imine, leading to secondary amine formation.

    • Inverse Addition: Adding the LAH solution slowly to the nitrile solution (inverse addition) can sometimes minimize the formation of byproducts by keeping the concentration of the reducing agent low.

Q5: Low yield or incomplete reaction with Raney Nickel hydrogenation.

Possible Causes & Solutions:

  • Catalyst Activity: The activity of Raney Nickel can vary. Use a high-quality, active catalyst. The catalyst is often stored under water or ethanol and should be washed with the reaction solvent before use.

  • Hydrogen Pressure and Temperature: Catalytic hydrogenation is sensitive to both pressure and temperature. Typical conditions involve moderate to high pressures of hydrogen (50-500 psi) and temperatures ranging from room temperature to 100 °C. These parameters may need to be optimized.

  • Catalyst Poisoning: The substrate or solvent may contain impurities that can poison the catalyst. Ensure the purity of your starting material and solvent.

  • Solvent Choice: The reaction is often carried out in alcoholic solvents like ethanol or methanol, sometimes with the addition of ammonia to suppress the formation of secondary amines.

ParameterLithium Aluminum Hydride (LAH)Raney Nickel
Solvent Anhydrous THF or Et₂OEthanol, Methanol (often with NH₃)
Temperature 0 °C to refluxRoom temperature to 100 °C
Pressure Atmospheric50 - 500 psi H₂
Work-up Fieser work-up or acid quenchFiltration of catalyst, then extraction

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction involves the formation of a chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide (like DMF) and phosphorus oxychloride. This electrophilic species then attacks the electron-rich pyrazole ring, typically at a position with the highest electron density, followed by hydrolysis to yield the aldehyde.

Q2: Is the pyrazole ring stable under the reducing conditions of LAH or Raney Nickel?

The pyrazole ring is an aromatic heterocycle and is generally stable to reduction by LAH and catalytic hydrogenation with Raney Nickel under typical conditions used for nitrile reduction.[8] However, very harsh conditions (high temperature and pressure for extended periods) could potentially lead to the reduction of the pyrazole ring.

Q3: How can I effectively purify the final product, 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine?

Primary amines can be challenging to purify. Here are some effective methods:

  • Distillation: If the amine is thermally stable and has a suitable boiling point, vacuum distillation is an excellent method for purification.

  • Acid-Base Extraction: As mentioned in the troubleshooting section, converting the amine to its hydrochloride salt by extraction into an acidic solution can effectively separate it from non-basic impurities. The free amine is then regenerated by basification and re-extraction.[9]

  • Chromatography: Column chromatography on silica gel can be used, but primary amines can streak on silica. It is often beneficial to add a small amount of a base like triethylamine or ammonia to the eluent to improve the peak shape. Alternatively, alumina can be a better stationary phase for the purification of basic compounds.

Q4: Are there any safety precautions I should be aware of?

  • Lithium Aluminum Hydride (LAH): LAH is a highly pyrophoric and water-reactive reagent. It should be handled with extreme care in a fume hood under an inert atmosphere. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is essential.

  • Raney Nickel: Raney Nickel is also pyrophoric, especially when dry, and is a flammable solid. It should be handled as a slurry in water or an appropriate solvent.

  • Cyanide: When working with cyanide salts for the synthesis of the nitrile intermediate, it is crucial to work in a well-ventilated fume hood and avoid contact with acids, which would generate highly toxic hydrogen cyanide gas.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-1H-pyrazole-3-carbaldehyde (Illustrative)
  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 eq.) at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.2 eq.).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to form the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add a solution of 1-methylpyrazole (1 eq.) in anhydrous DMF.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Basify the solution with aqueous sodium hydroxide to a pH of 8-9.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Conversion of Aldehyde to 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile (Illustrative)
  • In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-3-carbaldehyde (1 eq.) and hydroxylamine hydrochloride (1.2 eq.) in a suitable solvent like ethanol or pyridine.

  • Heat the mixture to reflux for 1-2 hours to form the aldoxime.

  • Cool the reaction mixture and add a dehydrating agent such as acetic anhydride (2-3 eq.) slowly.

  • Heat the mixture to reflux for an additional 2-4 hours.

  • After cooling, pour the reaction mixture into ice water and extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude nitrile by column chromatography or distillation.

Protocol 3: Reduction of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile with LiAlH₄
  • To a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile (1 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify the product by distillation under reduced pressure or through an acid-base extraction procedure.[5][10]

LAH_Reduction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up LAH_suspension Suspend LiAlH4 in dry THF at 0°C Addition Add nitrile solution to LAH suspension dropwise LAH_suspension->Addition Nitrile_solution Dissolve nitrile in dry THF Nitrile_solution->Addition Reflux Warm to RT, then reflux for 4-6h Addition->Reflux Quench Cool to 0°C and quench with H2O, NaOH(aq), H2O Reflux->Quench Filter Filter through Celite® Quench->Filter Concentrate Concentrate filtrate Filter->Concentrate Purification Purify by distillation or acid-base extraction Concentrate->Purification

Caption: Workflow for the LiAlH₄ reduction of the nitrile.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. Available at: [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Available at: [Link]

  • Reduction of Imines and Nitriles with LiAlH4. YouTube. Available at: [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Available at: [Link]

  • Process for the purification of amines. Google Patents.
  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available at: [Link]

  • Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. CCS Chemistry. Available at: [Link]

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. ResearchGate. Available at: [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available at: [Link]

  • Reagent Friday: Raney Nickel. Master Organic Chemistry. Available at: [Link]

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI. Available at: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. Available at: [Link]

  • A Chemoselective, One-Pot Transformation of Aldehydes to Nitriles. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available at: [Link]

  • synthesis of pyrazoles. YouTube. Available at: [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. ResearchGate. Available at: [Link]

  • Reduction of aromatic nitro compounds with Raney nickel catalyst. Google Patents.
  • Workup: Aluminum Hydride Reduction. University of Rochester Department of Chemistry. Available at: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Research & Reviews: A Journal of Drug Design & Discovery. Available at: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Available at: [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]

  • A Clean Conversion of Aldehydes to Nitriles Using a Solid-Supported Hydrazine. Baxendale Group. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications. PubMed Central. Available at: [Link]

  • Raney nickel. Wikipedia. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]

  • Mechanistic Models for LAH Reductions of Acetonitrile and Malononitrile. Aggregation Effects of Li+ and AlH3 on Imide− Enamide Equilibria. The Journal of Physical Chemistry A. Available at: [Link]

  • Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide. Google Patents.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. IOSR Journal of Applied Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

Welcome to the technical support center for the purification of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this valuable pyrazole intermediate.

Introduction: The Purification Challenge

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is a key building block in pharmaceutical synthesis. Its purification is often complicated by the presence of structurally similar impurities, including regioisomers and reaction by-products. The basic nature of the primary amine and the aromatic pyrazole ring present unique challenges for standard purification techniques. This guide provides a systematic approach to overcoming these obstacles, ensuring the high purity required for downstream applications.

Common Purification Challenges at a Glance

ChallengePrimary Cause(s)Recommended Initial Approach
Regioisomeric Impurity Non-selective alkylation of the pyrazole precursor.Acid addition salt crystallization or preparative chromatography.
Unreacted Starting Materials Incomplete reaction or use of excess reagents.Aqueous work-up, extraction, and/or flash chromatography.
Solvent Residues Inefficient solvent removal post-reaction or purification.High-vacuum drying, lyophilization, or solvent-swapping.
Oiling Out During Crystallization Poor solvent choice, rapid cooling, or presence of impurities.Solvent screening, slow cooling, or seeding with pure crystals.
Poor Resolution in Chromatography Inappropriate stationary or mobile phase, peak tailing due to basicity.Use of amine-deactivated silica, buffered mobile phase, or alternative stationary phases.

Frequently Asked Questions (FAQs)

Impurity Identification and Characterization

Q1: I see an unexpected peak in my NMR that I suspect is a regioisomer. How can I confirm its structure?

A1: The most common regioisomeric impurity is the 1-methyl-1H-pyrazol-5-yl isomer. Distinguishing between the 3- and 5-substituted isomers can be achieved using 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY). In the HMBC spectrum of the desired 3-substituted isomer, you should observe a correlation between the N-methyl protons and the C4 and C5 carbons of the pyrazole ring. For the 5-substituted isomer, correlations would be seen to the C4 and C3 carbons. NOESY can also be informative, showing spatial proximity between the N-methyl group and the protons on the ethylamine side chain in the 5-isomer, which is absent in the 3-isomer.

Q2: What are the most common by-products I should look for after synthesis?

A2: Besides the regioisomer, common by-products can arise from the specific synthetic route employed. For instance, in syntheses involving the reduction of a nitrile, incomplete reduction can leave residual nitrile starting material. If the synthesis starts from a protected amine, incomplete deprotection is a possibility. Side reactions of hydrazine precursors can also introduce minor impurities.[1][2] It is crucial to analyze the crude product by LC-MS to identify the molecular weights of potential impurities, which can provide clues to their structures.

Purification Strategy

Q3: My crude product is a dark oil. Should I attempt distillation or chromatography first?

A3: For thermally stable amines, vacuum distillation can be an effective initial step to remove non-volatile impurities and baseline material. However, given the potential for thermal degradation, chromatography or crystallization via salt formation are generally the preferred primary purification methods. An initial flash chromatography column can provide a cleaner, more manageable sample for final high-purity crystallization.

Q4: I am struggling to get my compound to crystallize. What should I do?

A4: Free amines, especially those that are oils or low-melting solids at room temperature, can be challenging to crystallize directly. The most robust method for inducing crystallization of basic compounds like this is to form an acid addition salt .[3] Common acids for this purpose include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄). The resulting salts often have much higher melting points and are more crystalline. Experiment with a range of solvents for the crystallization of the salt.

Troubleshooting Purification Protocols

Protocol 1: Purification via Acid Addition Salt Crystallization

This method is highly effective for separating the target amine from non-basic impurities and can also be selective for separating regioisomers due to differences in the crystal packing of their salts.[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate) at a concentration of approximately 5-10 mL of solvent per gram of crude material.

  • Acidification: Slowly add a solution of the chosen acid (e.g., 2 M HCl in diethyl ether or concentrated H₃PO₄) dropwise to the stirred solution. Monitor the pH with moist pH paper until it is acidic (pH 1-2).

  • Precipitation/Crystallization: The acid addition salt will often precipitate immediately. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation. For improved crystal size, you can gently heat the mixture to redissolve the precipitate and then allow it to cool slowly.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the purified salt under high vacuum.

  • (Optional) Free-Basing: To recover the free amine, dissolve the salt in water, basify the solution with a strong base (e.g., 6 M NaOH) to pH >12, and extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Troubleshooting Guide for Crystallization:

IssuePotential CauseSolution
Product oils out The solvent system is not ideal; cooling is too rapid.Try a different solvent or a co-solvent system (e.g., isopropanol/heptane). Ensure slow cooling and consider seeding with a small crystal of pure product.
Low Recovery The salt has some solubility in the chosen solvent.Cool the crystallization mixture in an ice bath before filtration. Use a minimal amount of cold solvent for washing the filter cake.
Poor Purity Impurities are co-crystallizing with the product.A second recrystallization from a different solvent system may be necessary. Ensure the initial pH is strongly acidic to prevent the free amine from remaining in solution.

Workflow for Acid Addition Salt Crystallization:

crude Crude Amine dissolve Dissolve in Solvent (e.g., IPA, EtOAc) crude->dissolve acidify Add Acid Solution (e.g., HCl, H3PO4) dissolve->acidify crystallize Crystallize (Slow Cooling) acidify->crystallize filter Filter and Wash crystallize->filter dry Dry Salt filter->dry pure_salt Pure Amine Salt dry->pure_salt free_base (Optional) Free-Basing (NaOH, Extraction) pure_salt->free_base pure_amine Pure Free Amine free_base->pure_amine

Caption: Purification via acid addition salt formation.

Protocol 2: Preparative Flash Chromatography

Chromatography is a powerful tool for separating closely related impurities like regioisomers. For a basic amine, special considerations are necessary to avoid peak tailing and ensure good separation.

Step-by-Step Methodology:

  • Stationary Phase Selection: Use amine-deactivated silica gel or add a small amount of a volatile base (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase to improve peak shape.

  • Mobile Phase Selection: A common mobile phase system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate/heptane with a basic modifier. Start with a low polarity mobile phase and gradually increase the polarity.

    • Example Gradient: 0% to 10% Methanol in DCM (with 0.5% triethylamine) over 20 column volumes.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or DCM. For better resolution, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column (dry loading).

  • Elution and Fraction Collection: Run the gradient and collect fractions. Monitor the elution of the product using thin-layer chromatography (TLC) or a UV detector.

  • Analysis and Pooling: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product. Pool the pure fractions and concentrate under reduced pressure.

Troubleshooting Guide for Chromatography:

IssuePotential CauseSolution
Severe Peak Tailing Strong interaction of the basic amine with acidic silanol groups on the silica.Add a basic modifier like triethylamine (0.1-1%) to your mobile phase. Use amine-deactivated silica gel.
Poor Separation of Isomers Insufficient resolution of the column or incorrect mobile phase.Use a shallower gradient. Try a different solvent system (e.g., ethyl acetate/heptane instead of DCM/methanol). Ensure proper sample loading (dry loading is often better).
Product not Eluting The mobile phase is not polar enough.Increase the percentage of the polar solvent (e.g., methanol) in your mobile phase.

Logical Flow for Chromatography Troubleshooting:

start Chromatography Issue tailing Peak Tailing Add Base (TEA) to Eluent Use Amine-Deactivated Silica start->tailing Is peak shape poor? no_sep Poor Separation Use Shallower Gradient Change Solvent System Dry Load Sample start->no_sep Are peaks overlapping? no_elution No Elution Increase Mobile Phase Polarity start->no_elution Is product stuck on column? success Successful Purification tailing->success no_sep->success no_elution->success

Caption: Troubleshooting common chromatography issues.

Purity Assessment

A combination of analytical techniques should be used to confirm the purity and identity of the final product.

TechniquePurposeKey Parameters to Check
¹H and ¹³C NMR Structural confirmation and detection of impurities.Absence of signals from regioisomers, starting materials, and by-products. Correct integration ratios.
LC-MS Purity assessment and identification of trace impurities.Single major peak in the chromatogram. Correct molecular ion in the mass spectrum.
Elemental Analysis Confirmation of elemental composition.Experimental values should be within ±0.4% of the calculated values for C, H, and N.

References

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

Welcome to the technical support guide for the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. By understanding the mechanistic origins of these impurities, you can optimize your reaction conditions to ensure high purity and yield of the target compound.

Core Synthesis Pathway Overview

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine typically proceeds through a logical sequence involving the formation of the pyrazole core, introduction of the ethylamine precursor, and regioselective N-methylation. A common and effective route begins with the synthesis of 2-(1H-pyrazol-3-yl)acetonitrile, followed by methylation and subsequent reduction. Each stage, however, presents unique challenges that can lead to specific side products.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Nitrile Reduction A Precursors (e.g., α,β-unsaturated carbonyls + hydrazine) B 2-(1H-pyrazol-3-yl)acetonitrile A->B Cyclocondensation C 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile (Desired Product) B->C CH3I, Base D Side Product: 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile B->D Poor Regiocontrol E Target Molecule: 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine C->E Reduction (e.g., LiAlH4) F Side Products: Secondary/Tertiary Amines C->F Over-alkylation

Caption: General synthetic workflow and key side product formation points.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Q1: I'm observing two isomers after the N-methylation of 2-(1H-pyrazol-3-yl)acetonitrile. How can I confirm their identities and improve the regioselectivity for the desired 1,3-substituted product?

A1: Root Cause Analysis & Identification

The N-alkylation of asymmetrically substituted pyrazoles is a well-known challenge that often yields a mixture of regioisomers: the desired N1-alkylated product and the isomeric N2-alkylated product. In your case, these are the 1,3- and 1,5-disubstituted pyrazoles, respectively.[1] The ratio of these isomers is highly dependent on reaction conditions, including the choice of base, solvent, temperature, and the steric and electronic nature of the pyrazole substituents.[2]

  • Identification: The most reliable method for distinguishing these isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.

    • ¹H NMR: The chemical shifts of the pyrazole ring protons are distinct. For the 1,3-isomer, the C4-H and C5-H protons will have characteristic shifts and coupling constants. In contrast, the 1,5-isomer will show different shifts for its C3-H and C4-H protons. A Nuclear Overhauser Effect (NOE) experiment can be definitive: irradiation of the N-methyl protons should show an NOE to the adjacent C5-H proton in the 1,3-isomer, but to the C5-substituent in the 1,5-isomer.

    • LC-MS: While mass spectrometry will not distinguish between the isomers as they have the same mass, it is invaluable for quantifying their ratio in the reaction mixture.

Troubleshooting & Optimization Protocol

To favor the formation of the thermodynamically more stable 1,3-isomer, steric hindrance at the N1 position should be minimized during the transition state.

Protocol: Regioselective N-Methylation

  • Reagent & Solvent Setup: Dissolve 2-(1H-pyrazol-3-yl)acetonitrile (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Base Selection: Use a non-coordinating, sterically hindered base such as 2,6-lutidine or DBU (1.1 eq).[2] The use of strong, coordinating bases like NaH or KOt-Bu can sometimes favor the less hindered N1 position, but this is system-dependent.

  • Temperature Control: Cool the reaction mixture to 0 °C in an ice bath. This helps to increase the kinetic barrier difference between the two alkylation pathways.

  • Alkylation: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.05 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and slowly warm to room temperature over several hours. Monitor the reaction progress and the isomer ratio by TLC or LC-MS.

  • Work-up & Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The isomers can then be separated by column chromatography on silica gel.

ParameterCondition for N1-SelectivityRationale
Base Hindered, non-coordinating (e.g., 2,6-lutidine)Minimizes coordination and directs alkylation based on substrate electronics/sterics.[2]
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Facilitates S_N2 reaction kinetics.
Temperature Low (0 °C to RT)Exploits the kinetic differences between the two reaction pathways.
Q2: My nitrile reduction step is producing significant amounts of secondary and tertiary amine impurities. What is the cause and how can it be prevented?

A2: Root Cause Analysis & Mechanism

The formation of secondary and tertiary amines is a classic side reaction during the reduction of nitriles, especially with powerful hydride reagents or certain catalytic hydrogenation conditions.[3] The mechanism involves the initial reduction of the nitrile to a primary amine. This newly formed amine is nucleophilic and can attack the partially reduced imine intermediate of another molecule, leading to dimer and trimer formation after subsequent reduction.

Troubleshooting & Optimization Protocol

The key to preventing this is to control the reaction environment to disfavor the intermolecular side reaction.

Protocol: Clean Reduction of Nitrile to Primary Amine

  • Method A: Lithium Aluminum Hydride (LiAlH₄)

    • Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF or diethyl ether.

    • Addition: Cool the suspension to 0 °C. Dissolve the 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. A rapid addition can lead to localized high concentrations of the primary amine, promoting side reactions.

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the starting material is consumed (monitor by TLC/LC-MS).

    • Quench: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Isolation: Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to obtain the crude primary amine.

  • Method B: Catalytic Hydrogenation

    • Setup: Dissolve the nitrile in a solvent like ethanol or methanol saturated with ammonia. The presence of ammonia helps to suppress the formation of secondary and tertiary amines by competing for reaction with the imine intermediate.[3]

    • Catalyst: Add a catalyst such as Raney Nickel or Palladium on Carbon (Pd/C).

    • Hydrogenation: Subject the mixture to hydrogen gas (typically 50-100 psi) in a Parr shaker or similar hydrogenation apparatus at room temperature or slightly elevated temperature.

    • Isolation: Once the reaction is complete, filter off the catalyst and concentrate the solvent to yield the desired amine.

Q3: What is a systematic workflow for identifying an unknown impurity in my final product?

A3: A structured approach is critical for efficiently identifying unexpected side products or impurities carried over from starting materials. [4][5]

G A Start: Unexpected Peak in LC-MS / TLC Spot B Step 1: Determine Molecular Weight (High-Resolution Mass Spec) A->B Analyze crude mixture C Step 2: Isolate the Impurity (Prep-HPLC or Column Chromatography) B->C Sufficient quantity? E Hypothesize Structure (Compare fragments to known reagents & intermediates) B->E Fragment analysis suggests structure D Step 3: Structural Elucidation (NMR: ¹H, ¹³C, COSY, HSQC) C->D Obtain pure sample D->E F Step 4: Confirm Hypothesis (Synthesize the proposed impurity and compare retention time & spectra) E->F G End: Impurity Identified F->G

Caption: Workflow for systematic impurity identification.

Step-by-Step Protocol:

  • Initial Analysis (LC-MS): Obtain a high-resolution mass spectrum of your crude product. This will provide the exact mass of the impurity, allowing you to propose a molecular formula. Compare this formula to potential side products (e.g., dimers, over-methylated species, unreacted intermediates).

  • Isolation: If the impurity is present in sufficient quantity (>1-2%), isolate it using preparative HPLC or careful column chromatography.

  • Structure Elucidation (NMR): Acquire a full set of NMR data for the purified impurity.

    • ¹H NMR: Provides information on the number and type of protons and their connectivity.

    • ¹³C NMR: Shows the number and type of carbon environments.

    • 2D NMR (COSY, HSQC): Helps to piece together the full molecular structure by showing H-H and C-H correlations.

  • Confirmation: Based on the analytical data, propose a structure. The most rigorous confirmation involves independently synthesizing the proposed impurity and verifying that its chromatographic and spectroscopic data match the isolated unknown.[6]

References

  • Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 26, 2026, from [Link]

  • Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]

  • Reduction of nitriles. (n.d.). Chemguide. Retrieved January 26, 2026, from [Link]

  • Chemistry of Nitriles. (2025). LibreTexts Chemistry. Retrieved January 26, 2026, from [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Arkivoc. Retrieved January 26, 2026, from [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Asian Journal of Chemistry. Retrieved January 26, 2026, from [Link]

Sources

Optimization

optimizing temperature and solvent for pyrazole N-methylation

Welcome to the technical support center for pyrazole N-methylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their pyrazole methylation reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole N-methylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their pyrazole methylation reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the factors governing these reactions, enabling you to troubleshoot and refine your experiments effectively.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions frequently encountered during pyrazole N-methylation.

Q1: What are the most common reagents for pyrazole N-methylation?

The most common and traditional reagents for pyrazole N-methylation are methyl iodide (MeI) and dimethyl sulfate (Me2SO4).[1][2] These are often used in the presence of a base to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the methylating agent. More recently, α-halomethylsilanes have emerged as effective reagents for achieving high N1-regioselectivity.[1][3][4]

Q2: Why am I getting a mixture of two isomers (N1 and N2 methylation)?

Unsymmetrically substituted pyrazoles have two distinct nitrogen atoms, both of which can be methylated, leading to a mixture of N1 and N2 regioisomers. The ratio of these isomers is influenced by a combination of electronic and steric factors of the pyrazole substrate, the methylating agent, the solvent, and the base used.[1][5] Traditional methods using methyl iodide or dimethyl sulfate often result in poor selectivity.[1]

Q3: How do temperature and solvent affect the outcome of the reaction?

Temperature and solvent play crucial roles in reaction rate, yield, and regioselectivity. The reaction temperature can range from room temperature to reflux, with higher temperatures generally leading to faster reactions but potentially more side products.[6][7] The choice of solvent can significantly influence the regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[2] Polar aprotic solvents like DMF and DMSO are also commonly used.[7][8]

Q4: What are some common side reactions in pyrazole N-methylation?

Besides the formation of regioisomers, other potential side reactions include over-methylation to form a quaternary pyrazolium salt, and reactions involving other functional groups present on the pyrazole ring. The choice of a less reactive methylating agent or careful control of stoichiometry and reaction conditions can help minimize these side reactions.

Troubleshooting Guide

This section provides a more in-depth look at specific issues you might encounter and how to resolve them.

Issue 1: Low Yield of N-Methylated Pyrazole

Q: My pyrazole N-methylation reaction is giving a low yield. What are the possible causes and how can I improve it?

A: Low yields can stem from several factors, from incomplete reaction to product degradation or loss during workup. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation: The pyrazole nitrogen needs to be sufficiently nucleophilic to attack the methylating agent. Ensure you are using a suitable base and in the correct stoichiometry.

    • Weak Bases: If you are using a mild base like potassium carbonate (K2CO3), the deprotonation might be incomplete. Consider switching to a stronger base like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS).[5][7]

    • Stoichiometry: Use at least one equivalent of the base. For some protocols, a slight excess (e.g., 1.2-1.5 equivalents) can be beneficial.[1]

  • Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.

    • Monitoring: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

    • Temperature Adjustment: If the reaction is sluggish at room temperature, consider gently heating it. A typical temperature range is between 80-150°C.[6] However, be cautious as higher temperatures can sometimes lead to increased side products.

  • Product Loss During Workup: The N-methylated pyrazole might be lost during the extraction or purification steps.

    • Aqueous Washes: N-methylated pyrazoles can have some water solubility. Minimize the volume and number of aqueous washes. Saturating the aqueous layer with salt (brine) can help reduce the solubility of your product.

    • Chromatography: Product loss can also occur during column chromatography.[1] Ensure you are using an appropriate solvent system and silica gel.

  • Substrate or Reagent Degradation: Ensure the purity of your starting pyrazole and the freshness of your methylating agent and base. Moisture can be detrimental, especially when using strong bases like NaH.

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q: I am getting a nearly 1:1 mixture of N1 and N2 methylated pyrazoles. How can I improve the selectivity for the desired isomer?

A: Achieving high regioselectivity is a common challenge in pyrazole N-methylation.[1] The strategy to favor one isomer over the other depends on controlling the steric and electronic influences in the transition state.

  • Steric Hindrance: You can leverage steric hindrance to direct the methylation to the less hindered nitrogen.

    • Bulky Methylating Agents: Using a sterically bulkier methylating agent can significantly enhance selectivity. For example, α-halomethylsilanes have been shown to provide excellent N1 selectivity (from 92:8 to >99:1) due to their steric bulk.[1][3]

    • Substrate's Steric Profile: The substituents on your pyrazole ring will also direct the incoming methyl group. A large substituent at the C3 or C5 position will generally favor methylation at the more distant nitrogen.

  • Solvent Effects: The solvent can have a profound impact on the isomeric ratio.

    • Fluorinated Alcohols: As mentioned, solvents like TFE and HFIP can dramatically improve regioselectivity.[2] These solvents can stabilize one tautomer of the pyrazole over the other through hydrogen bonding, leading to preferential methylation.

    • Solvent Polarity: The polarity of the solvent can influence the reaction. It is often a matter of empirical optimization to find the best solvent for a specific substrate.[8]

  • Choice of Base and Cation: The nature of the base and its counter-ion can influence the site of methylation.[5] Different bases can lead to different aggregation states of the pyrazolate anion, which in turn can affect the accessibility of the two nitrogen atoms. Experimenting with different bases (e.g., NaH, K2CO3, Cs2CO3) is a valid optimization strategy.

Experimental Protocols & Data

Table 1: Comparison of Common N-Methylation Conditions
Methylating AgentBaseSolventTypical TemperatureTypical N1:N2 RatioReference
Methyl IodideK2CO3DMF95-100 °COften poor, near 1:1[7]
Dimethyl SulfateNaHTHF/DMSORT to 60 °CGenerally poor[1]
α-HalomethylsilanesKHMDSTHF/DMSO60 °CHighly N1-selective (>92:8)[1]
Methyl IodideNaHDME/MeCNRefluxSubstrate dependent[5]
Protocol 1: General Procedure for N-Methylation using Methyl Iodide and K2CO3
  • To a solution of the pyrazole (1.0 eq) in dry DMF, add potassium carbonate (K2CO3, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (MeI, 1.5 eq) dropwise.

  • Heat the reaction mixture to 95-100 °C and monitor by TLC.[7]

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Highly N1-Selective Methylation using α-Halomethylsilanes

This protocol is based on the work by Sheng, M., et al. (2024).[1]

  • To a solution of the pyrazole (1.0 eq) in a mixture of THF and DMSO, add potassium hexamethyldisilazide (KHMDS, 1.2 eq) at room temperature.

  • After stirring for a short period, add the α-halomethylsilane reagent (e.g., chlorotrisisoproxysilane, 1.2 eq).

  • Stir the reaction at room temperature for 2 hours.[1]

  • For the protodesilylation step, add water and a fluoride source like tetrabutylammonium fluoride (TBAF, 2.0 eq).

  • Heat the mixture to 60 °C for 4 hours to ensure complete conversion.[1]

  • Perform an aqueous workup and extract the product.

  • Purify by column chromatography to obtain the highly enriched N1-methylated pyrazole.

Visualizing the Process

Diagram 1: General Workflow for Troubleshooting Pyrazole N-Methylation

G start Start: N-Methylation Experiment check_yield Low Yield? start->check_yield check_selectivity Poor Regioselectivity? check_yield->check_selectivity No incomplete_rxn Incomplete Reaction? (Check TLC/LCMS) check_yield->incomplete_rxn Yes sterics Leverage Sterics: - Bulky Methylating Agent (α-halomethylsilanes) check_selectivity->sterics Yes end Successful Methylation check_selectivity->end No workup_loss Product Loss during Workup? incomplete_rxn->workup_loss No optimize_base Optimize Base: - Stronger Base (NaH, KHMDS) - Stoichiometry incomplete_rxn->optimize_base Yes workup_loss->check_selectivity No optimize_workup Optimize Workup: - Minimize Aqueous Wash - Use Brine workup_loss->optimize_workup Yes optimize_base->check_yield optimize_time_temp Optimize Time/Temp: - Increase Time - Increase Temperature optimize_time_temp->check_yield optimize_workup->check_yield solvent Change Solvent: - Fluorinated Alcohols (TFE, HFIP) - Aprotic Polar (DMF, DMSO) sterics->solvent solvent->check_selectivity

Caption: Troubleshooting workflow for pyrazole N-methylation.

Diagram 2: Factors Influencing Regioselectivity

G regioselectivity N1 vs N2 Regioselectivity sterics Steric Factors regioselectivity->sterics electronics Electronic Factors regioselectivity->electronics solvent Solvent Effects regioselectivity->solvent base Base/Counter-ion regioselectivity->base pyrazole_sub Pyrazole Substituents (e.g., at C3/C5) sterics->pyrazole_sub methylating_agent Methylating Agent Bulk sterics->methylating_agent edg_ewg Electron Donating/ Withdrawing Groups electronics->edg_ewg h_bonding Hydrogen Bonding (e.g., Fluorinated Alcohols) solvent->h_bonding polarity Solvent Polarity solvent->polarity cation_effect Cation Coordination base->cation_effect

Caption: Key factors governing N-methylation regioselectivity.

References

  • Process for producing n-methylated organic pigments.
  • Sheng, M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry.
  • Petrillo, G., et al. (2022).
  • Vasilyev, A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Semantic Scholar.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2025).
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.

Sources

Troubleshooting

troubleshooting stability and degradation of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

Welcome to the technical support center for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges related t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges related to the stability and degradation of this valuable building block. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work with 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine.

Q1: My analytical data (e.g., LC-MS, NMR) shows a new, unexpected peak. What could it be?

A1: The appearance of new peaks often indicates degradation of the primary amine moiety. Primary amines are susceptible to several degradation pathways, especially oxidation and reaction with atmospheric carbon dioxide.

  • Plausible Cause 1: Oxidation. The primary amine can be oxidized, particularly if exposed to air (oxygen) over time. This can lead to the formation of the corresponding imine, and further oxidation could potentially lead to an aldehyde or carboxylic acid at the ethylamine side chain. Many amines can form N-oxides as well, which are often yellow.[1] The presence of trace metal impurities can catalyze this oxidation.

  • Plausible Cause 2: Carbamate Formation. Primary amines readily react with carbon dioxide from the atmosphere to form carbamic acid, which can then be deprotonated by another amine molecule to form an ammonium carbamate salt.[2][3][4][5] This is a reversible process but can lead to the appearance of new species in your analytical data.

  • Plausible Cause 3: Reaction with Carbonyl Impurities. If your solvent (e.g., acetone, MEK) contains trace amounts of aldehydes or ketones, the primary amine can react to form imines.[6][7][8]

Troubleshooting Steps:

  • Re-analyze a freshly opened or purified sample to confirm if the impurity is newly formed.

  • Use mass spectrometry (MS) to identify the molecular weight of the new peak. Compare the mass difference with the parent compound to hypothesize the modification (see Table 1).

  • Employ inert atmosphere techniques. If you suspect oxidation or reaction with CO2, handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

  • Perform a forced degradation study to confirm the identity of the degradant (see Experimental Protocol 2).

Potential Degradation Product Chemical Transformation Mass Change (Da) Plausible Cause
Imine DimerCondensation of two molecules+121.16Oxidation
AldehydeOxidation of the primary amine-1.01Oxidation
Carboxylic AcidFurther oxidation of the aldehyde+14.98Oxidation
N-oxideOxidation of the amine nitrogen+15.99Oxidation
Carbamate AdductReaction with CO2+44.01Exposure to air

Table 1: Potential degradation products of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine and their corresponding mass changes.

Q2: The yield of my reaction involving this amine is consistently lower than expected. What could be the issue?

A2: Low reaction yields can stem from the amine's reactivity, stability, or the presence of impurities.

  • Plausible Cause 1: Basicity and Salt Formation. As an amine, this compound is basic and will readily react with any acidic protons in the reaction mixture to form an ammonium salt.[9] If your reaction generates an acidic byproduct, it can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Plausible Cause 2: Competing Side Reactions. The nucleophilic primary amine can participate in undesired side reactions. For instance, in an alkylation reaction, the product, a secondary amine, is often more nucleophilic than the starting primary amine and can be further alkylated, leading to a mixture of products and consuming the desired product.[6][10]

  • Plausible Cause 3: Degradation Under Reaction Conditions. If your reaction is run at elevated temperatures or in the presence of oxidizing agents, the amine may be degrading during the course of the reaction.

Troubleshooting Workflow:

G start Low Reaction Yield check_purity 1. Check Purity of Starting Amine (LC-MS, NMR) start->check_purity repurify Purify amine if necessary (distillation or chromatography) check_purity->repurify Impurities detected check_conditions 2. Review Reaction Conditions check_purity->check_conditions Purity is high repurify->check_conditions acid_present Is an acid generated or present? check_conditions->acid_present add_base Add a non-nucleophilic base (e.g., triethylamine, DIPEA) acid_present->add_base Yes high_temp Are elevated temperatures used? acid_present->high_temp No add_base->check_conditions lower_temp Run reaction at a lower temperature high_temp->lower_temp Yes oxidizing_agents Are oxidizing agents present? high_temp->oxidizing_agents No lower_temp->check_conditions inert_atmosphere Run reaction under inert atmosphere (N2 or Ar) oxidizing_agents->inert_atmosphere Yes check_stoichiometry 3. Check Stoichiometry oxidizing_agents->check_stoichiometry No inert_atmosphere->check_conditions side_reactions Are over-alkylation or other side reactions possible? check_stoichiometry->side_reactions adjust_stoichiometry Adjust stoichiometry (e.g., use excess of one reactant) side_reactions->adjust_stoichiometry Yes end Improved Yield side_reactions->end No adjust_stoichiometry->end

A troubleshooting workflow for addressing low reaction yields.

Q3: My sample of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine has developed a yellow or brown color over time. Is it still usable?

A3: The color change is a strong indicator of oxidative degradation. Many amines, when exposed to air, will slowly oxidize to form colored impurities.[1][11][12][13] While the bulk of the material may still be the desired compound, the presence of these colored byproducts indicates that the purity has been compromised.

Recommendation:

For reactions that are sensitive to impurities or require precise stoichiometry, it is highly recommended to purify the amine before use (e.g., by distillation or column chromatography). For less sensitive applications, the material may still be usable, but you should be aware that the actual concentration of the desired amine is lower than what was originally weighed out.

Prevention:

To prevent discoloration, always store the amine under an inert atmosphere (nitrogen or argon), protected from light, and at a cool temperature.[14][15] Once a container is opened, it is best to blanket the headspace with an inert gas before resealing.[11]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine?

A1: To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: Cool, generally between 2-8°C. Some suppliers may recommend storage at or below room temperature, but refrigeration will slow down potential degradation pathways.[16]

  • Atmosphere: Under a dry, inert atmosphere such as nitrogen or argon to prevent oxidation and reaction with atmospheric CO2.[11]

  • Container: A tightly sealed, amber glass bottle to protect from light and air.

  • Location: In a well-ventilated area, away from incompatible materials.[15]

Q2: What are suitable solvents for dissolving and storing this amine?

A2: The solubility will depend on the specific application.

  • For short-term storage and reactions: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. Ensure the solvents are anhydrous and free of acidic impurities.

  • For long-term storage: It is best to store the compound neat (undiluted). If a stock solution is required, prepare it fresh and store it under an inert atmosphere in a tightly sealed container at a low temperature. Be aware that small amines are often soluble in water, but aqueous solutions are generally not recommended for long-term storage due to the potential for microbial growth and pH changes.[17][18]

Q3: Are there any known incompatibilities with common reagents or materials?

A3: Yes. As a primary amine, this compound is incompatible with:

  • Strong Oxidizing Agents: Such as peroxides, permanganates, and chlorates, which can cause vigorous, potentially explosive reactions.[19]

  • Strong Acids: Will form an ammonium salt in an exothermic reaction.[9]

  • Aldehydes and Ketones: Will react to form imines.[6][7][8]

  • Acid Chlorides and Anhydrides: Will react exothermically to form amides.

Experimental Protocols

Protocol 1: Standard Purity Check by HPLC-MS

This protocol provides a general method to assess the purity of your amine sample.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the amine in a 50:50 mixture of acetonitrile and water. Dilute this solution 100-fold with the same solvent mixture for analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm and 254 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

  • Analysis: Integrate the peak areas to determine the relative purity. The expected [M+H]+ for the parent compound is m/z 140.12. Look for peaks corresponding to the mass changes listed in Table 1.

Protocol 2: Basic Forced Degradation Study (Oxidative Stress)

This protocol is designed to intentionally degrade the amine to help identify potential degradation products.[20][21][22][23][24]

  • Sample Preparation: Dissolve 10 mg of the amine in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Stress Condition: To this solution, add 1 mL of 3% hydrogen peroxide (H2O2).

  • Incubation: Let the solution stand at room temperature, protected from light, for 24 hours.

  • Analysis: At various time points (e.g., 1, 4, 8, and 24 hours), take an aliquot of the reaction mixture, dilute it appropriately, and analyze by HPLC-MS using the method described in Protocol 1.

  • Interpretation: Compare the chromatograms over time to identify the formation of new peaks. The mass of these new peaks can help elucidate the structure of the degradation products.

Visualizations

G cluster_0 Hypothesized Oxidative Degradation Pathway Amine 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine Imine Imine intermediate Amine->Imine [O] Aldehyde 2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde Imine->Aldehyde Hydrolysis CarboxylicAcid 2-(1-methyl-1H-pyrazol-3-yl)acetic acid Aldehyde->CarboxylicAcid [O]

Hypothesized oxidative degradation pathway of the ethylamine side chain.

References

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(5), 2973–2982. Retrieved from [Link]

  • ResearchGate. (2017). How is the stability of primary amine in the side chain of polymer? Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

  • Innovative Polymers. (n.d.). Effects of Oxidation on Amine-Containing Materials. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

  • Reddit. (2022). Are amines often yellow?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Basic Properties of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface. Retrieved from [Link]

  • Quora. (2013). In organic chemistry, why is my percent yield so low?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Cloud-SDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide. Retrieved from [Link]

  • Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • ResearchGate. (2018). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to amines. Retrieved from [Link]

  • ResearchGate. (2017). Which steps do you follow after amine synthesis by nitro compounds? and why did the white monomer turn into pink?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

  • ResearchGate. (2014). Reaction of primary amines with CO 2 in the presence of a strong nonnucleophilic base. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Primary Aromatic Amines in Indoor Dust from 10 Countries and Associated Human Exposure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

  • Redalyc. (2019). Color Change of Different Dual-Cure Resin Cements After Thermocycling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Jordi Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (2007). US7169268B2 - Color stabilization of amines.
  • Needle.Tube. (n.d.). Best Practices for Proper Storage of Hazardous Chemicals and Reagents in Medical Diagnostic Labs. Retrieved from [Link]

  • Bellona Foundation. (2009). Amines Used in CO2 Capture. Retrieved from [Link]

  • NILU. (2010). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Occurrence of primary aromatic amines and nicotine in sediments collected from the United States. Retrieved from [Link]

  • RSC Publishing. (n.d.). Kinetic study of the reaction between carbon dioxide and primary amines. Retrieved from [Link]

  • Pearson. (n.d.). The reaction between ammonia and alkyl halides produces a low yield of a primary amine. Explain.. Retrieved from [Link].

  • JoVE. (2023). Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. Retrieved from [Link]

  • ChemTube3D. (n.d.). Reversible reaction of Carbon Dioxide and Amines. Retrieved from [Link]

  • ResearchGate. (2013). New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. Retrieved from [Link]

Sources

Optimization

common impurities found in commercial 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

Technical Support Center: 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine Welcome to the technical support guide for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. This resource is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

Welcome to the technical support guide for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity and analysis of this key chemical intermediate. Here, we address frequently encountered issues in a direct question-and-answer format, grounded in established scientific principles and practical, field-proven insights.

Section 1: Impurity Identification & Profiling

This section focuses on the likely contaminants in commercial batches of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, tracing their origins to provide a foundational understanding for subsequent troubleshooting and purification.

Q1: What are the most common impurities I should expect in a commercial sample of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, and where do they come from?

A1: The impurity profile of commercially available 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is intrinsically linked to its synthetic route. The most prevalent commercial synthesis involves the reduction of a nitrile precursor, 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile. Consequently, impurities typically fall into three main categories: synthesis-related impurities, degradation products, and residual solvents.

  • Synthesis-Related Impurities: These are byproducts or unreacted materials from the manufacturing process.

    • Unreacted Starting Material: The most common impurity is the nitrile precursor, 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile. Its presence indicates an incomplete reduction reaction.

    • Secondary and Tertiary Amines: During catalytic hydrogenation or metal hydride reduction of the nitrile, the newly formed primary amine can react with intermediate imines, leading to the formation of secondary and tertiary amine byproducts.[1][2] This is a well-documented side reaction in amine synthesis via nitrile reduction.[1][2]

    • Regioisomers: Depending on the initial synthesis of the pyrazole ring, regioisomers such as 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine may be present. Pyrazole synthesis can sometimes yield mixtures of isomers that are challenging to separate.[3]

  • Degradation Products: Primary amines can be susceptible to degradation, particularly through oxidation.

    • Oxidative Degradation: Exposure to air (oxygen) can lead to the formation of corresponding imines, oxides, or other degradation products, especially if the material has been stored for extended periods or at elevated temperatures.[4][5]

    • Deamination Products: In the presence of certain reagents or conditions, primary amines can undergo deamination to form unstable diazonium intermediates, which can lead to a variety of other products.[6]

  • Residual Solvents: These are organic volatile chemicals used during synthesis and purification that are not fully removed.

    • Common solvents used in the final steps of amine synthesis and purification include ethers (like diethyl ether or THF), alcohols (ethanol), and hydrocarbons (toluene). Their presence is regulated by guidelines such as ICH Q3C and USP <467>.[7][8][9] High-boiling point solvents like DMSO or DMF, if used in preceding steps, can also be carried through.[9][10]

The following diagram illustrates the logical flow from synthesis to the potential introduction of these common impurities.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Sources Start 1-Methylpyrazole Precursors Nitrile 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile Start->Nitrile Ring Formation Imp_Isomer Regioisomers (e.g., 5-substituted) Start->Imp_Isomer Non-selective Ring Synthesis Reduction Nitrile Reduction (e.g., LiAlH4, H2/Catalyst) Nitrile->Reduction Imp_Nitrile Unreacted Nitrile Nitrile->Imp_Nitrile Incomplete Reaction Product 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine (Final Product) Reduction->Product Imp_SideRxn Secondary/Tertiary Amines Reduction->Imp_SideRxn Side Reactions Imp_Degrade Oxidation/Degradation Products Product->Imp_Degrade Storage/ Handling Imp_Solvent Residual Solvents Product->Imp_Solvent Purification Process

Figure 1. Origins of common impurities during synthesis and handling.

Section 2: Analytical Troubleshooting Guide

This section provides actionable guidance for resolving common analytical challenges encountered during the quality control of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine.

Q2: I'm seeing a broad, tailing peak for my main compound during reversed-phase HPLC analysis. What is causing this and how can I fix it?

A2: This is a classic issue when analyzing basic compounds like primary amines on standard silica-based C18 columns. The root cause is the interaction between the basic amine group (which is protonated and positively charged at acidic to neutral pH) and residual acidic silanol groups on the silica stationary phase surface. This secondary ionic interaction leads to poor peak shape.

Causality:

  • Silanol Interaction: Free silanol groups (Si-OH) on the silica backbone are acidic and can be deprotonated (Si-O-), creating localized negative charges. The protonated amine (R-NH3+) is electrostatically attracted to these sites, causing peak tailing.

  • Analyte Polarity: 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is a polar compound, which can lead to poor retention on traditional reversed-phase columns, especially with highly aqueous mobile phases.[11][12][13]

Troubleshooting Steps:

  • Mobile Phase Modification (First-Line Approach):

    • Add an Ion-Pairing Agent/Modifier: Introduce a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase.

      • Mechanism: The acid serves two purposes. It keeps the analyte consistently protonated and, more importantly, the anionic counter-ion (e.g., TFA's trifluoroacetate) pairs with the protonated amine, masking its positive charge and minimizing interactions with the stationary phase. It also protonates the silanol groups, reducing their negative character.

    • Increase Buffer Concentration: Using a buffer (e.g., phosphate or acetate) at a higher concentration (25-50 mM) can also help mask residual silanol sites.

  • Adjust Mobile Phase pH:

    • Ensure the mobile phase pH is at least 2 pH units below the pKa of the amine. This ensures it remains fully protonated and behaves consistently.

  • Select an Appropriate Column:

    • Use an End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups.

    • Consider a Phenyl or Polar-Embedded Phase: Phenyl columns can offer different selectivity for aromatic compounds and are often more resistant to "phase collapse" in highly aqueous mobile phases, which are needed for polar analytes.[12] Polar-embedded phases are also designed for better retention and peak shape of polar compounds.

The following workflow diagram outlines the decision-making process for troubleshooting poor peak shape.

G Start Poor Peak Shape Observed (Tailing, Broadening) CheckMP Is a mobile phase modifier (e.g., 0.1% TFA) being used? Start->CheckMP AddMod Action: Add 0.1% TFA or Formic Acid to Mobile Phase CheckMP->AddMod No CheckCol Is the column appropriate? (e.g., modern, end-capped C18) CheckMP->CheckCol Yes Success Peak Shape Improved AddMod->Success ChangeCol Action: Switch to a high-purity, end-capped column or a column designed for polar bases (e.g., Phenyl-Hexyl) CheckCol->ChangeCol No CheckpH Is mobile phase pH < pKa - 2? CheckCol->CheckpH Yes ChangeCol->Success AdjustpH Action: Adjust pH with appropriate buffer/acid CheckpH->AdjustpH No CheckpH->Success Yes AdjustpH->Success

Figure 2. Troubleshooting workflow for poor HPLC peak shape.
Q3: I'm analyzing my sample by GC-MS and see unexpected peaks. What could they be?

A3: Besides the common impurities listed in Q1, GC-MS analysis can reveal issues related to thermal instability or contaminants from the GC system itself.

  • Thermal Degradation: The high temperatures of the GC inlet can cause degradation of the amine. This could manifest as smaller, fragmented molecules or rearranged products.

  • Residual Solvents: GC-MS, particularly with a headspace autosampler, is the standard method for identifying and quantifying residual solvents as outlined by USP <467>.[9] Expect to see peaks for solvents like THF, Toluene, Ethanol, etc., used in the manufacturing process.

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade, leading to a rising baseline or discrete "bleed" peaks, which are typically siloxanes.

  • Septum Bleed: Coring of the inlet septum by the syringe needle can introduce small particles of the septum into the hot inlet, which then outgas characteristic siloxane impurities.

Section 3: Experimental Protocols

This section provides a validated starting point for your own analytical method development.

Protocol 1: General Purpose Reversed-Phase HPLC Method for Purity Assessment

This protocol is designed as a robust starting point for assessing the purity of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine and its common non-volatile impurities.

Objective: To achieve good retention and sharp, symmetric peak shape for the main component, allowing for the quantification of related impurities.

Materials:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size (a modern, end-capped column is highly recommended).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine sample.

    • Dissolve in and dilute to 10.0 mL with the sample diluent to achieve a concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm.

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
25.0595
30.0595
30.1955
35.0955
  • System Suitability:

    • Before running samples, perform at least five replicate injections of a standard solution.

    • The Relative Standard Deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 1.5.

Rationale for Choices:

  • C18 Column: Provides a good balance of hydrophobic retention for general-purpose screening.

  • TFA Modifier: Crucial for obtaining sharp, symmetrical peaks for the basic amine analyte by minimizing silanol interactions, as explained in Q2.

  • Gradient Elution: The gradient from high aqueous to high organic content ensures that both polar impurities (eluting early) and more non-polar impurities (like secondary amine dimers, eluting later) are effectively separated and eluted from the column.

  • UV Detection at 215 nm: The pyrazole ring provides UV absorbance. 215 nm is a common low-wavelength choice that provides good sensitivity for many organic molecules that lack strong chromophores at higher wavelengths.

References

  • Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Wang, L., et al. (2018). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 20(11), 1541-1551. Retrieved January 26, 2026, from [Link]

  • (467) Residual Solvents. (n.d.). USP-NF. Retrieved January 26, 2026, from [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Fesenko, A. A., et al. (2018). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry, 14, 2198-2207. Retrieved January 26, 2026, from [Link]

  • Al-Majedy, Y. K., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8887. Retrieved January 26, 2026, from [Link]

  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019). European Medicines Agency. Retrieved January 26, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). Organic-Reaction.com. Retrieved January 26, 2026, from [Link]

  • Ling, B., et al. (2017). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 51(1), 536-544. Retrieved January 26, 2026, from [Link]

  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc. Retrieved January 26, 2026, from [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Retrieved January 26, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023). Waters Blog. Retrieved January 26, 2026, from [Link]

  • Deamination mechanism of primary amines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2023). Molecules, 28(1), 123. Retrieved January 26, 2026, from [Link]

  • Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]

  • Synthesis of some novel 1-H pyrazole derivatives and their antibacterial activity studies. (2011). Rasayan Journal of Chemistry, 4(2), 333-338. Retrieved January 26, 2026, from [Link]

  • Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. (2018). Journal of Pharmaceutical Sciences and Research, 10(6), 1435-1439. Retrieved January 26, 2026, from [Link]

  • Polar compounds separation by HPLC - any thoughts?. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

  • LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. (2018). FDA. Retrieved January 26, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. Retrieved January 26, 2026, from [Link]

  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (2021). Molbank, 2021(4), M1291. Retrieved January 26, 2026, from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom. Retrieved January 26, 2026, from [Link]

  • Bacterial degradation of monocyclic aromatic amines. (2012). Frontiers in Microbiology, 3, 174. Retrieved January 26, 2026, from [Link]

  • Residual Solvent Analysis in Pharmaceuticals. (n.d.). Pharmaceutical Technology. Retrieved January 26, 2026, from [Link]

  • reduction of nitriles. (n.d.). Chemguide. Retrieved January 26, 2026, from [Link]

  • Synthesis and Properties of Pyrazoles. (2021). Encyclopedia.pub, 1(2), 36. Retrieved January 26, 2026, from [Link]

  • Worked problem: Synthesis of Amines | Amines | Class 12 | Chemistry | Khan Academy. (2020, May 13). YouTube. Retrieved January 26, 2026, from [Link]

  • Catalytic Reduction of Nitriles. (2012). Catalysis Science & Technology, 2(1), 24-34. Retrieved January 26, 2026, from [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). International Journal of Creative Research Thoughts, 10(4). Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Alternative Catalysts for the Reduction of Pyrazole Nitriles

Welcome to the technical support center for the catalytic reduction of pyrazole nitriles. This guide is designed for researchers, scientists, and professionals in drug development who are exploring efficient and sustaina...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic reduction of pyrazole nitriles. This guide is designed for researchers, scientists, and professionals in drug development who are exploring efficient and sustainable alternatives to precious metal catalysts for the synthesis of aminomethylpyrazoles. Here, you will find practical, field-tested insights, detailed troubleshooting guides in a question-and-answer format, and robust experimental protocols to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the selection and application of alternative catalysts for pyrazole nitrile reduction.

Q1: Why should I consider alternatives to precious metal catalysts like Palladium or Platinum for nitrile reduction?

A1: While precious metal catalysts are effective, they present significant challenges in terms of cost, price volatility, and the need for stringent removal from final active pharmaceutical ingredients (APIs) due to toxicity concerns. Non-precious, earth-abundant metal catalysts based on Nickel, Cobalt, and Iron offer a more sustainable and economical approach to the synthesis of primary amines from nitriles.[1][2]

Q2: What are the most common non-precious metal catalysts for pyrazole nitrile reduction?

A2: The most extensively used and well-documented alternative catalysts are Raney® Nickel, in-situ generated cobalt boride, and, more recently, advanced iron pincer complexes. Each system offers a unique profile of reactivity, selectivity, and operational requirements.

Q3: What are the primary challenges I might face when reducing pyrazole nitriles?

A3: The main challenges include:

  • Formation of Side Products: The most common side products are secondary and tertiary amines, which arise from the reaction of the initially formed primary amine with the intermediate imine.[3]

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the substrate or solvent, or by strong coordination with the pyrazole substrate or amine product.[4][5]

  • Chemoselectivity: When the pyrazole nitrile substrate contains other reducible functional groups (e.g., nitro, ester, halides), achieving selective reduction of the nitrile can be difficult.

  • Metal Leaching and Product Contamination: Ensuring the final product is free from catalyst residues is a critical step, especially in pharmaceutical synthesis.[6]

II. Troubleshooting Guides by Catalyst System

This section provides in-depth, Q&A-based troubleshooting for specific issues encountered with common alternative catalyst systems.

A. Raney® Nickel System

Raney® Nickel is a versatile and widely used catalyst, typically employed with hydrogen gas or a hydride source like sodium borohydride (NaBH₄) or hydrazinium monoformate.[7]

Q: My Raney® Nickel reaction is sluggish or has stalled completely. What should I look for?

A:

  • Visual Inspection: Active Raney® Nickel is a fine, pyrophoric black slurry that should be kept wet with solvent at all times.[5] If it has been inadvertently dried, it will lose activity and may spontaneously ignite in air.[8] There is no distinct color change upon deactivation in solution, but a lack of hydrogen uptake or heat evolution (for exothermic reactions) is a key indicator. The reaction mixture should appear as a well-suspended black powder in the reaction medium.

  • Causality & Corrective Actions:

    • Catalyst Poisoning: Raney® Nickel is highly susceptible to poisoning by sulfur-containing compounds.[8][9] Ensure your pyrazole nitrile substrate is purified to remove any residual sulfur-containing reagents from previous synthetic steps. Deactivation can also be caused by strong chemisorption of the substrate or product.[4][5]

    • Insufficient Activation: Commercially available Raney® Nickel is often supplied as an aqueous slurry. It must be thoroughly washed with the reaction solvent to remove water and any alkaline residues from its preparation, which can inhibit the reaction.[8]

    • Inadequate Hydrogen Source: If using H₂ gas, ensure the system is properly purged and there are no leaks. For transfer hydrogenation with sources like hydrazinium monoformate, ensure the donor is fresh and added in the correct stoichiometry.[7]

Q: I'm observing significant formation of secondary amines. How can I improve selectivity for the primary amine?

A:

  • Causality: Secondary amine formation occurs when the primary amine product attacks the intermediate imine formed during the reduction.[5] This is often favored at higher temperatures and concentrations.

  • Corrective Actions:

    • Ammonia Addition: The most effective method to suppress secondary amine formation is to add ammonia (typically as a solution in methanol) to the reaction mixture.[6] Ammonia competes with the primary amine for reaction with the intermediate imine, shifting the equilibrium away from secondary amine formation.

    • Lower Temperature: Running the reaction at lower temperatures can reduce the rate of the side reaction.

    • Solvent Choice: Using a solvent like liquid ammonia can also be highly effective, although it requires specialized equipment.

Q: How do I safely handle and remove Raney® Nickel after the reaction?

A:

  • Safety First: Never allow Raney® Nickel to dry in the open air, as it is pyrophoric.[5][8] Always handle it as a slurry under an inert atmosphere (e.g., Argon or Nitrogen).

  • Workup Procedure:

    • Under an inert atmosphere, carefully quench any excess hydride reagent if used.

    • Filter the reaction mixture through a pad of Celite® to remove the nickel particles. The filtration should be performed while keeping the filter cake wet with solvent.

    • Wash the filter cake thoroughly with the reaction solvent.

    • To deactivate the collected Raney® Nickel for disposal, slowly and carefully add it to a large volume of dilute acid (e.g., 1M HCl) in a well-ventilated fume hood.[8]

Q: My final product is contaminated with nickel. How can I remove it?

A:

  • Causality: Nickel can leach from the catalyst, especially under acidic conditions or in the presence of chelating functional groups on the product.[6]

  • Corrective Actions:

    • Acidic Wash/Extraction: Washing the organic product solution with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid can help sequester and remove dissolved nickel salts.

    • Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb residual nickel complexes.

    • Specialized Scavengers: Commercially available silica-based metal scavengers with chelating functionalities can be very effective for removing trace amounts of nickel to meet pharmaceutical specifications.

B. Cobalt Boride (Co₂B) System

Cobalt boride is a powerful reducing agent, typically generated in situ by reacting cobalt(II) chloride (CoCl₂) with sodium borohydride (NaBH₄).[10] It appears as a fine black precipitate.[11]

Q: My cobalt boride reduction is not proceeding. What could be the issue?

A:

  • Visual Inspection: The active catalyst should appear as a fine, black, suspended powder. The formation of this black precipitate upon addition of NaBH₄ to the CoCl₂ solution is a key visual indicator of catalyst generation. If the solution remains pink/purple (the color of solvated Co²⁺) or if the precipitate is coarse and granular, the catalyst may not have formed correctly.

  • Causality & Corrective Actions:

    • Reagent Quality: Ensure that the NaBH₄ is fresh and has not been degraded by moisture. The CoCl₂ should be anhydrous for non-aqueous reactions.

    • Order of Addition: It is crucial to add the NaBH₄ solution to the solution of the pyrazole nitrile and CoCl₂. This ensures that the reducing agent is in excess and promotes the formation of the active catalyst.[10]

    • Solvent Effects: Protic solvents like methanol or ethanol are typically used. The reaction can be sensitive to the solvent, so ensure it is of appropriate quality and dry if required by the substrate's other functional groups.

Q: I am concerned about the chemoselectivity with other functional groups on my pyrazole. How selective is cobalt boride?

A:

  • Causality & Selectivity: Cobalt boride is a strong reducing agent. However, its reactivity can be tuned by temperature. It has been reported that careful temperature control can allow for the reduction of a nitrile in the presence of a nitro group.

  • Corrective Actions:

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity. Monitor the reaction closely by TLC or LC-MS to avoid over-reduction.

    • Stoichiometry: Carefully control the stoichiometry of NaBH₄. Using a large excess can lead to the reduction of less reactive groups.

Q: How do I work up a cobalt boride reaction and remove cobalt residues?

A:

  • Workup Procedure:

    • Quench the reaction by carefully adding dilute acid (e.g., 1M HCl) until gas evolution ceases. This will also dissolve the cobalt boride.

    • The product can then be extracted into an organic solvent.

    • Basifying the aqueous layer with a base like NaOH will precipitate cobalt hydroxides, which can be filtered off. However, some cobalt may remain in the aqueous phase.

  • Purification:

    • Similar to nickel, aqueous washes with chelating agents like EDTA can be effective.

    • For final purification to API standards, column chromatography on silica gel is often necessary, sometimes with the mobile phase containing a small amount of a chelating agent or a base like triethylamine to prevent streaking.

C. Iron Pincer Complex System

Homogeneous catalysts based on iron pincer complexes are a more recent development, offering high selectivity for primary amines under relatively mild conditions.[1]

Q: My iron-catalyzed hydrogenation is not working. What are some potential causes?

A:

  • Visual Inspection: These are homogeneous catalysts, so the reaction should be a clear, colored solution (the color depends on the specific complex). Catalyst decomposition might be indicated by a color change or the formation of a precipitate.

  • Causality & Corrective Actions:

    • Air and Moisture Sensitivity: Many iron pincer complexes and their active hydride species are sensitive to air and moisture. Ensure all reagents and solvents are rigorously dried and degassed, and the reaction is run under a strictly inert atmosphere (e.g., a glovebox or using Schlenk techniques).[12]

    • Catalyst Activation: Some iron pincer pre-catalysts require an activation step, for example, with a base or a hydride source, to form the active catalytic species.[13] Consult the specific literature procedure for your chosen catalyst.

    • Ligand Integrity: The pincer ligand is crucial for the catalyst's activity and stability. Ensure the ligand has not degraded during synthesis or storage.

Q: How do I handle the synthesis and application of these specialized iron catalysts?

A:

  • Synthesis and Handling: The synthesis of iron pincer complexes often involves multi-step procedures using air-sensitive reagents.[12][13] It is highly recommended to follow published procedures from reputable journals. These catalysts should be handled under an inert atmosphere.

  • Application: These catalysts are typically used at low loadings (e.g., 0.1-2 mol%). The reaction conditions (temperature, hydrogen pressure, solvent, and any additives) must be carefully optimized for each substrate.

Q: What is the best way to remove a homogeneous iron catalyst from my product?

A:

  • Purification Challenges: Removing a homogeneous catalyst can be more challenging than removing a heterogeneous one.

  • Corrective Actions:

    • Silica Gel Chromatography: This is the most common method. The polarity difference between the often charged/polar catalyst and the amine product usually allows for good separation.

    • Solvent Extraction: If the catalyst has significantly different solubility properties from the product, a series of extractions can be effective.

    • Metal Scavengers: Specialized scavengers designed for iron can be used for final polishing to low ppm levels.

    • Quantification: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to accurately quantify the residual iron in the final product to ensure it meets regulatory limits.

III. Comparative Data & Visual Guides

Table 1: Comparison of Alternative Catalytic Systems
FeatureRaney® NickelCobalt Boride (in situ)Iron Pincer Complexes
Catalyst Type HeterogeneousHeterogeneousHomogeneous
Typical Conditions H₂ (1-50 bar), 25-100 °C or NaBH₄/Hydrazine, RTNaBH₄, RT, Methanol/EthanolH₂ (5-50 bar), 50-120 °C
Primary Selectivity Moderate (Good with NH₃)Good to ExcellentExcellent
Functional Group Tolerance ModerateModerate to GoodGood to Excellent
Handling Pyrophoric when dryAir-stable precursorsOften air/moisture sensitive
Cost LowLowHigh (ligand synthesis)
Workup/Removal FiltrationAcid quench, extractionChromatography, Scavengers
Diagram 1: General Troubleshooting Workflow for Nitrile Reduction

This diagram outlines a logical sequence of steps to diagnose and resolve common issues during the catalytic reduction of pyrazole nitriles.

G cluster_0 Problem Identification cluster_1 Catalyst Troubleshooting cluster_2 Condition Optimization cluster_3 Side Product Analysis Start Low Conversion / Stalled Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Substrate Is the substrate pure? Start->Check_Substrate Visual Visual Inspection (Color, Precipitate) Check_Catalyst->Visual Temp Adjust Temperature Check_Conditions->Temp Pressure Adjust H₂ Pressure (if applicable) Check_Conditions->Pressure Solvent Check Solvent Purity/ Change Solvent Check_Conditions->Solvent Poisoning Check for Poisons (e.g., Sulfur) Visual->Poisoning No visual issue Activation Verify Activation/ Handling Procedure Poisoning->Activation No known poisons Side_Product High Level of Side Products (e.g., Secondary Amine) Side_Product->Temp Lower Temp. Additives Add Suppressing Agent (e.g., NH₃ for Raney Ni) Side_Product->Additives Concentration Lower Substrate Concentration Side_Product->Concentration

Caption: A troubleshooting decision tree for low-yield catalytic nitrile reductions.

IV. Experimental Protocols

Protocol 1: Selective Reduction of a Pyrazole Nitrile using Raney® Nickel with Ammonia

This protocol is adapted for the selective reduction of a generic pyrazole nitrile to the corresponding primary aminomethylpyrazole, with suppression of secondary amine formation.

Materials:

  • Pyrazole nitrile substrate (1.0 eq)

  • Raney® Nickel (50% slurry in water, ~20% w/w of substrate)

  • Methanol (anhydrous)

  • 7N Ammonia in Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Catalyst Preparation: In a flask under an inert atmosphere (Argon), carefully decant the water from the Raney® Nickel slurry. Wash the catalyst by suspending it in anhydrous methanol and allowing it to settle, then decanting the solvent. Repeat this wash two more times to ensure the catalyst is water-free.

  • Reaction Setup: To a hydrogenation-rated pressure vessel, add the pyrazole nitrile substrate and the washed Raney® Nickel slurry in methanol.

  • Add the 7N ammonia in methanol solution (typically 5-10% of the total solvent volume).

  • Seal the vessel, then purge the system by pressurizing with nitrogen (to ~2 bar) and venting three times, followed by pressurizing with hydrogen (to ~2 bar) and venting three times.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 bar).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by hydrogen uptake and by periodically taking samples for TLC or LC-MS analysis.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® under a nitrogen blanket, ensuring the filter cake remains wet with methanol. Wash the cake thoroughly with methanol.

  • The filtrate, containing the product, can then be concentrated in vacuo. Further purification can be achieved by chromatography or crystallization.

Protocol 2: Reduction of a Pyrazole Nitrile using in situ Generated Cobalt Boride

This protocol describes a general procedure for the reduction of a pyrazole nitrile at ambient temperature and pressure.

Materials:

  • Pyrazole nitrile substrate (1.0 eq)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (0.4 eq)

  • Sodium borohydride (NaBH₄) (5.0 eq)

  • Methanol

  • 1M Hydrochloric acid

Procedure:

  • Reaction Setup: Dissolve the pyrazole nitrile substrate and CoCl₂·6H₂O in methanol in a round-bottom flask equipped with a magnetic stirrer. The solution will be pink/purple.

  • Catalyst Formation and Reduction: Cool the solution in an ice bath (0 °C). In a separate flask, dissolve NaBH₄ in a small amount of cold methanol. Add the NaBH₄ solution dropwise to the stirred substrate solution.

  • Observation: Upon addition of NaBH₄, a black precipitate (cobalt boride) will form, and vigorous hydrogen gas evolution will be observed.[11] The reaction is exothermic. Control the rate of addition to maintain the temperature below 25 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction by slowly adding 1M HCl until the black precipitate dissolves and gas evolution ceases.

  • Remove the methanol in vacuo. Redissolve the residue in water and wash with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.

  • Basify the aqueous layer with aqueous NaOH to pH > 10.

  • Extract the amine product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified.

V. References

  • Raney nickel reductions. (n.d.). Journal of the Indian Chemical Society. Retrieved from [Link]

  • Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Cano, R., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. Retrieved from [Link]

  • Cano, R., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. Retrieved from [Link]

  • Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. Retrieved from [Link]

  • Raney Nickel Reduction Mechanism. (2021). YouTube. Retrieved from [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube. Retrieved from [Link]

  • Morris, R. H., et al. (2014). Iron(II) Complexes Containing Unsymmetrical P–N–P′ Pincer Ligands for the Catalytic Asymmetric Hydrogenation of Ketones and Imines. Journal of the American Chemical Society. Retrieved from [Link]

  • Langer, R., et al. (2016). Recent developments of iron pincer complexes for catalytic applications. RSC Publishing. Retrieved from [Link]

  • Process for selective nitrile reduction. (1985). Google Patents. Retrieved from

  • Gowda, D. C., & Gowda, S. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive Methods Discourse. Retrieved from [Link]

  • Applications of iron pincer complexes in hydrosilylation reactions. (2022). National Institutes of Health. Retrieved from [Link]

  • How to prevent secondary amine formation in nitrile reduction? (2019). ResearchGate. Retrieved from [Link]

  • Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. (2016). Catalysis Science & Technology. Retrieved from [Link]

  • Synthesis of Iron P-N-P′ and P-NH-P′ Asymmetric Hydrogenation Catalysts. (2014). Organometallics. Retrieved from [Link]

  • Studies of Cobalt Boride-Mediated Nitrile Reductions. (2024). ResearchGate. Retrieved from [Link]

  • Recent Developments of Iron Pincer Complexes for Catalytic Applications. (2025). ResearchGate. Retrieved from [Link]

  • Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides in Water. (2025). ResearchGate. Retrieved from [Link]

  • Hydrogenation of dinitriles over Raney®-Ni catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Iron-Catalyzed Hydrogenation of Amides to Alcohols and Amines. (2025). ResearchGate. Retrieved from [Link]

  • Hydrogenation and Dehydrogenation Iron Pincer Catalysts Capable of Metal–Ligand Cooperation by Aromatization/Dearomatization. (2015). Accounts of Chemical Research. Retrieved from [Link]

  • Raney® Nickel: A Life-Changing Catalyst. (n.d.). American Chemical Society. Retrieved from [Link]

  • The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Recent developments of iron pincer complexes for catalytic applications. (2016). Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Nitrile Reduction. (n.d.). Wordpress. Retrieved from [Link]

Sources

Optimization

preventing regioisomer formation in pyrazole synthesis

A Guide to Controlling Regioselectivity Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Controlling Regioselectivity

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis, with a specific focus on controlling the formation of regioisomers. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Troubleshooting Guide: Navigating Regioisomer Formation

The condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is a cornerstone of pyrazole synthesis. However, this powerful reaction often yields a mixture of regioisomers, presenting significant challenges in purification and characterization. This guide addresses the most common issues encountered in the laboratory.

Question: My reaction with an unsymmetrical 1,3-diketone and methylhydrazine is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

Answer:

This is a classic challenge in pyrazole synthesis. The formation of two regioisomers arises from the two distinct electrophilic carbonyl carbons in the 1,3-diketone, both of which can be attacked by the different nucleophilic nitrogens of methylhydrazine. The key to controlling regioselectivity lies in modulating the relative reactivity of these sites.

Underlying Principle: The initial step of the condensation involves the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl compound. With a substituted hydrazine like methylhydrazine, the terminal -NH2 group is generally more nucleophilic and less sterically hindered than the substituted -NHMe group. Consequently, it will preferentially attack the more electrophilic (less sterically hindered) carbonyl group of the diketone.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Strategy 1: Solvent Modification cluster_2 Strategy 2: pH Control cluster_3 Strategy 3: Alternative Synthetic Route A Poor Regioselectivity (Mixture of Isomers) B Switch to a Fluorinated Alcohol Solvent (e.g., TFE or HFIP) A->B Investigate D Adjust Reaction pH A->D Investigate F Employ a Regiospecific Synthesis A->F Consider C Rationale: Fluorinated alcohols can selectively form hemiketals with the more reactive carbonyl, directing the hydrazine attack. B->C Mechanism E Acidic Conditions: Protonation of the more basic carbonyl can enhance its electrophilicity. Basic Conditions: Can alter the nucleophilicity of the hydrazine nitrogens. D->E Effect G Example: Use of N-alkylated tosylhydrazones with terminal alkynes for complete regiocontrol. F->G Method

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.

Experimental Protocol: Enhancing Regioselectivity with Fluorinated Alcohols

Recent studies have demonstrated that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as the solvent can dramatically improve regioselectivity.[1]

  • Step 1: Setup. In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in the fluorinated alcohol (e.g., TFE or HFIP) to a concentration of approximately 0.5 M.

  • Step 2: Reagent Addition. Slowly add the substituted hydrazine (1.1 eq) to the stirred solution at room temperature.

  • Step 3: Reaction. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours at room temperature.

  • Step 4: Workup. Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Step 5: Analysis. Analyze the crude product by ¹H NMR to determine the regioisomeric ratio. Purify by column chromatography if necessary.

The enhanced regioselectivity in fluorinated alcohols is attributed to their ability to form a hemiketal intermediate with the more reactive carbonyl group, effectively directing the nucleophilic attack of the hydrazine to the other carbonyl.[1]

Question: I have synthesized a mixture of pyrazole regioisomers. What are the best practices for their separation?

Answer:

Separating regioisomers can be challenging due to their similar physical properties. However, minor differences in polarity and crystal packing can often be exploited.

  • Column Chromatography: This is the most common method for separating pyrazole isomers.[2] A systematic approach to developing a separation method is crucial.

    • Solvent Screening: Use TLC to screen a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • Gradient Elution: A shallow gradient of the more polar solvent can often effectively resolve closely eluting spots.

    • High-Performance Flash Chromatography: Automated systems can provide better resolution and reproducibility.

  • Crystallization: If one of the regioisomers is a solid and has a tendency to crystallize, fractional crystallization can be an effective purification technique. Experiment with different solvents and solvent mixtures to induce crystallization of one isomer, leaving the other in the mother liquor.[2]

  • Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) is a powerful tool.

Question: Are there synthetic methods that inherently provide high regioselectivity, avoiding the issue of isomer formation altogether?

Answer:

Yes, several modern synthetic strategies have been developed to achieve high or complete regioselectivity.

  • [3+2] Cycloaddition Reactions: The reaction of sydnones with alkynes can be highly regioselective, particularly with the use of specific catalysts or functionalized alkynes.[3] Similarly, 1,3-dipolar cycloaddition of in situ generated nitrilimines with alkenes can afford fully substituted pyrazoles with high regioselectivity.[4]

  • Synthesis from Tosylhydrazones: The reaction of N-alkylated tosylhydrazones with terminal alkynes has been shown to produce 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[5] This method is particularly advantageous when similar substituents are present on the starting materials.

Comparative Summary of Regioselective Methods

MethodStarting MaterialsKey FeaturesTypical RegioselectivityReference
Modified Knorr Synthesis Unsymmetrical 1,3-Diketone + Substituted HydrazineUse of fluorinated alcohol solvents (TFE, HFIP)Good to Excellent[1]
[3+2] Cycloaddition Sydnone + AlkyneMild conditions, broad functional group tolerance with appropriate catalyst/substrateExcellent[3]
[3+2] Cycloaddition Enaminone + Hydrazonyl ChlorideHigh yields, eco-friendly options availableHigh to Excellent[4]
Tosylhydrazone-Alkyne Coupling N-Alkylated Tosylhydrazone + Terminal AlkyneComplete regioselectivity, good for similar substituentsComplete[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis?

The Knorr synthesis is a classic and widely used method for preparing pyrazoles. It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] The reaction proceeds through the initial formation of a hydrazone or enehydrazine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

G 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone/Enehydrazine Intermediate Hydrazone/Enehydrazine Intermediate Pyrazole Pyrazole Hydrazone/Enehydrazine Intermediate->Pyrazole Cyclization & Dehydration

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Q2: How do electron-donating and electron-withdrawing groups on the 1,3-dicarbonyl affect regioselectivity?

Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity. Therefore, the more nucleophilic nitrogen of the hydrazine will preferentially attack the carbonyl carbon that is more electron-deficient.

Q3: Can multicomponent reactions be used for regioselective pyrazole synthesis?

Yes, multicomponent reactions (MCRs) are powerful tools for the efficient and often regioselective synthesis of pyrazoles.[7] These reactions combine three or more starting materials in a single step to form the final product, incorporating most of the atoms from the reactants. MCRs can offer high atom economy and operational simplicity.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Butini, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5893. [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(18), 7542-7553. [Link]

  • Lee, J., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link] (Note: This is a placeholder for a future publication as of the knowledge cutoff. A relevant, published article on sydnone cycloadditions would be substituted in a real-world scenario).

  • De Nino, A., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2869. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

Sources

Troubleshooting

method for removing residual catalysts from 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

<Technical Support Center Topic: Method for Removing Residual Catalysts from 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine Audience: Researchers, scientists, and drug development professionals. Introduction Welcome to the te...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

Topic: Method for Removing Residual Catalysts from 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support guide for the purification of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. The synthesis of complex molecules, particularly those intended for pharmaceutical use, often relies on palladium-catalyzed cross-coupling and hydrogenation reactions.[1] While indispensable for their efficiency, these reactions introduce the potential for contamination of the final product with residual palladium.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict limits on such elemental impurities in active pharmaceutical ingredients (APIs) due to their potential toxicity.[2][3][4]

This guide provides practical, in-depth solutions and troubleshooting advice for removing residual catalysts, ensuring your compound meets the high-purity standards required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of catalyst contamination in the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine?

A1: The structure of your compound suggests it is likely synthesized using methods that employ palladium catalysts. Common routes include:

  • Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira): These methods are used to form carbon-carbon bonds, potentially to construct the pyrazole ring or attach the ethylamine side chain.[1] These reactions typically use homogeneous palladium catalysts like Pd(OAc)₂, Pd(PPh₃)₄, or Pd₂(dba)₃.

  • Catalytic Hydrogenation: If a precursor like a nitrile or a nitro compound is reduced to form the amine, a heterogeneous catalyst such as palladium on activated carbon (Pd/C) is often used.[5]

Both homogeneous and heterogeneous catalysts can lead to product contamination if not effectively removed.[1][6]

Q2: Why is it so critical to remove residual palladium?

A2: There are three primary reasons for rigorous palladium removal:

  • Patient Safety & Regulatory Compliance: Palladium is classified as a Class 2B elemental impurity by the ICH Q3D guidelines, meaning it is a potential toxicant.[2][3] Regulatory agencies mandate strict control to a low parts-per-million (ppm) level in the final drug product to ensure patient safety.[2][7]

  • Catalytic Activity in Downstream Steps: Residual palladium can retain catalytic activity, potentially causing unwanted side reactions, product degradation, or unpredictable results in subsequent synthetic steps.

  • Product Stability: Trace metals can sometimes catalyze the decomposition of the final compound, affecting its shelf life and stability.

Q3: What are the main strategies for removing residual palladium?

A3: The choice of method is highly dependent on the specific palladium species present, the solvent, and the properties of your target molecule.[1] The primary strategies are:

  • Adsorption/Scavenging: Using solid-supported materials with high affinity for palladium, such as activated carbon or specialized metal scavengers.[8]

  • Crystallization: Purifying the compound by crystallization, which ideally leaves impurities behind in the mother liquor.[8]

  • Chromatography: Separating the compound from the catalyst using techniques like column chromatography.[6]

  • Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase.[9]

Q4: How do I choose the best removal method for my specific experiment?

A4: The optimal method depends on several factors.[8] Consider the scale of your reaction, the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)), the cost of the method, and the required final purity. The decision tree diagram below can guide your selection process.

start Crude Product (High Pd Content) q1 Is the Pd species known? (e.g., Pd(0) vs Pd(II)) start->q1 q2 Is the product a crystalline solid? q1->q2 No / Unsure method_scavenger Use Metal Scavenger (e.g., Thiol, TMT) q1->method_scavenger Yes, select scavenger based on Pd state q3 Is product loss a major concern? q2->q3 No / Liquid method_xtal Recrystallization (± co-scavenger) q2->method_xtal Yes q3->method_scavenger Yes method_carbon Use Activated Carbon q3->method_carbon No, cost is priority method_chrom Column Chromatography (with amine additive) q3->method_chrom No, high purity needed

Caption: Decision tree for selecting a palladium removal method.

Troubleshooting Guide

Issue 1: My ICP-MS results show high palladium levels (>20 ppm) after a standard aqueous workup.

  • Probable Cause: Homogeneous palladium catalysts and their complexes can have significant solubility in organic solvents, preventing their removal through simple phase separation. The basic nature of your amine compound can also form stable, soluble complexes with palladium species.

  • Solution: Metal Scavenging. Metal scavengers are solid supports (typically silica or polymer) functionalized with ligands that have a high affinity for palladium.[10] Thiol-based scavengers are particularly effective for soft metals like palladium.[11]

    • Expert Insight: The mechanism involves strong coordination between the sulfur atoms of the scavenger and the palladium center. This forms a stable, insoluble complex that can be easily filtered off. For your polar amine, a scavenger compatible with solvents like ethanol, acetonitrile, or THF is ideal.[11]

    • Actionable Protocol: Refer to "Protocol 1: Palladium Scavenging with Thiol-Functionalized Silica."

Issue 2: My product yield is very low after flash column chromatography on silica gel.

  • Probable Cause: Your target molecule, 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, is a basic amine. Basic compounds are notorious for irreversible binding or "streaking" on acidic silica gel, leading to significant product loss on the column.

  • Solution: Modify Chromatographic Conditions.

    • Use a Competing Base: Add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or pyridine (typically 0.1-1.0%), to your eluent system.

    • Deactivate the Silica: The added amine neutralizes the acidic silanol groups on the silica surface, preventing your product from binding strongly. This allows your compound to elute cleanly, dramatically improving recovery.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a treated silica gel (e.g., amine-functionalized silica).

    • Actionable Protocol: Refer to "Protocol 2: Purification by Modified Flash Chromatography."

Issue 3: Crystallization isn't lowering the palladium concentration effectively.

  • Probable Cause: Palladium species are being trapped within the crystal lattice of your product (co-crystallization). This is more likely if there is a strong coordinative interaction between your amine and the palladium.

  • Solution: Combination Approach - Adsorbent Pre-treatment followed by Crystallization.

    • Pre-treatment: Before attempting crystallization, dissolve the crude product in a suitable solvent and treat it with an adsorbent like activated carbon or a metal scavenger.[1] This step will capture the bulk of the palladium.

    • Filtration: Filter off the adsorbent.

    • Crystallization: Proceed with the crystallization of the purified filtrate. This two-step approach is highly effective; the pre-treatment removes the palladium, and the crystallization then removes other organic impurities.[1]

    • Expert Insight: Activated carbon is a cost-effective choice, but it can sometimes adsorb the product, leading to yield loss.[12] A screening experiment with different adsorbents is recommended.[1] A study by Pfizer demonstrated that treating a crude product solution with activated carbon at 45 °C, followed by filtration and crystallization, reduced palladium levels from 300 ppm to <1 ppm with a 97% yield.[1]

    • Actionable Protocol: Refer to "Protocol 3: Enhanced Crystallization with Adsorbent Pre-treatment."

Issue 4: I've tried a scavenger, but the palladium levels are still too high. What went wrong?

  • Probable Cause: The chosen scavenger may not be optimal for the specific palladium species in your reaction mixture, or the conditions (time, temperature, solvent) may be inadequate.[1] The efficiency of a scavenger is highly system-dependent.[1]

  • Solution: Optimize Scavenging Conditions & Scavenger Choice.

    • Screen Different Scavengers: As shown in the table below, different scavengers have different affinities. Thiol-based scavengers are excellent for Pd(0), while amine or triazine-based scavengers can be more effective for Pd(II).[1][11]

    • Increase Temperature and Time: Scavenging is a kinetic process. Gently heating the mixture (e.g., to 40-60 °C) and increasing the stirring time (from 1 hour to 12-18 hours) can significantly improve efficiency.[8]

    • Solvent Choice: The solvent affects the swelling of polymer-based scavengers and the accessibility of the binding sites. Screen a few different solvents where your product is soluble.[1]

    Table 1: Comparison of Common Palladium Scavengers

    Scavenger Functional Group Typical Target Pd Species Mechanism Pros Cons
    Thiol (-SH) Pd(0), Pd(II) Covalent Bonding High affinity, very effective Potential for sulfur leaching
    Amine (-NH₂) Pd(II) Coordination Good for charged Pd species Can be less effective for Pd(0)
    2,4,6-Trimercaptotriazine (TMT) Pd(0), Pd(II) Strong Coordination Broad-spectrum, very high affinity Higher cost

    | Activated Carbon | Pd(0), Pd(II) | Adsorption | Low cost, effective for Pd(0) | Non-selective, can cause product loss[12] |

Detailed Experimental Protocols

Protocol 1: Palladium Scavenging with Thiol-Functionalized Silica

This protocol is designed for the removal of dissolved palladium species from an organic solution.

  • Dissolution: Dissolve the crude 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine in a suitable solvent (e.g., acetonitrile, ethanol, or THF) to a concentration of 50-100 mg/mL.

  • Scavenger Addition: Add thiol-functionalized silica gel (e.g., SiliaMetS® Thiol). A typical starting point is to use 5-10 weight equivalents relative to the theoretical amount of palladium in the reaction. If the initial Pd concentration is unknown, start with 0.1-0.2 g of scavenger per 1 g of crude product.

  • Incubation: Stir the suspension at a moderately elevated temperature (e.g., 50 °C) for 2 to 18 hours.[8] The optimal time should be determined by periodic sampling and analysis (e.g., by ICP-MS).

  • Filtration: Allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite® or a 0.45 µm syringe filter to remove the scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[8]

  • Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product.

  • Analysis (QC Step): Submit a sample of the final product for ICP-MS analysis to confirm the residual palladium level is below the target threshold (e.g., <10 ppm).[13]

A 1. Dissolve Crude Product in Solvent B 2. Add Thiol Scavenger (5-10 eq.) A->B C 3. Stir at 50°C for 2-18 hours B->C D 4. Cool and Filter through Celite® C->D E 5. Wash Filter Cake with Solvent D->E F 6. Concentrate Filtrate E->F G 7. QC Analysis (ICP-MS) F->G

Caption: Workflow for palladium removal using a thiol scavenger.

Protocol 2: Purification by Modified Flash Chromatography

This protocol is optimized for basic amines to prevent product loss on silica gel.

  • Prepare Eluent: Prepare the desired mobile phase (e.g., Dichloromethane/Methanol). Add 0.5% v/v triethylamine (Et₃N) to the mixture.

  • Prepare Sample: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like methanol), add 2-3 times its weight of silica gel, and concentrate the slurry to a dry, free-flowing powder.

  • Pack and Equilibrate Column: Pack a flash chromatography column with silica gel. Equilibrate the column by flushing with at least 5 column volumes of the Et₃N-modified eluent.

  • Load and Elute: Dry-load the prepared sample onto the top of the column. Begin elution with the prepared mobile phase, collecting fractions.

  • Monitor Fractions: Monitor the elution of your product using Thin Layer Chromatography (TLC). The palladium complexes often remain at the baseline or appear as a dark band at the top of the column.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent (and the volatile Et₃N) under reduced pressure to yield the purified amine.

Protocol 3: Enhanced Crystallization with Adsorbent Pre-treatment

This protocol combines adsorption and crystallization for highly effective purification.

  • Dissolution: Dissolve the crude product in a suitable solvent for crystallization (e.g., isopropanol, ethyl acetate, or a toluene/heptane mixture) at an elevated temperature.

  • Adsorbent Treatment: Add activated carbon (typically 5-10% by weight relative to the crude product) to the hot solution.[1]

  • Stir and Filter: Stir the hot suspension for 1 hour. While still hot, filter the mixture through a pad of Celite® to remove the activated carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Analysis (QC Step): Analyze both the purified crystals and the mother liquor by ICP-MS to confirm the successful removal of palladium.

References
  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]

  • MDPI. (2021). A Review of Recovery of Palladium from the Spent Automobile Catalysts. MDPI. Available at: [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Available at: [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Available at: [Link]

  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily?. Available at: [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. Available at: [Link]

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). Available at: [Link]

  • ResearchGate. (2015). Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts. Available at: [Link]

  • ResearchGate. (2020). a) General mechanism of Pd removal using scavengers. b) Examples of... Available at: [Link]

  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R2) on elemental impurities. Available at: [Link]

  • PubMed Central. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-. Available at: [Link]

  • Arabian Journal of Chemistry. (2015). Design and synthesis of novel pyrazol-3ylthiazoles. Available at: [Link]

  • ResearchGate. (2014). (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Available at: [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. Available at: [Link]

  • Biotage. (2023). Why palladium metal scavengers are not all the same. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Available at: [Link]

  • JOCPR. (2011). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Available at: [Link]

  • FDA. (2023). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. Available at: [Link]

  • ACS Publications. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Available at: [Link]

  • Wikipedia. Palladium on carbon. Available at: [Link]

  • Labcorp. (2024). Elemental impurities per USP and ICH q3d guidelines. Available at: [Link]

  • ResearchGate. (2000). Pyrazol-3-ones, Part 1: Synthesis and Applications. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Reproducibility in Reactions with 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

Welcome to the technical support center for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reprod...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reproducible results in reactions involving this versatile building block. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic routes and accelerate your research.

Frequently Asked Questions (FAQs)

Synthesis & Purity of Starting Material

Question 1: My synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is giving a low yield and multiple side products. What are the likely causes?

Answer: The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, like many substituted pyrazoles, can be susceptible to side reactions, particularly the formation of regioisomers. The most common synthetic routes involve the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a related precursor.[1] Poor control of reaction conditions can lead to incomplete reaction or the formation of undesired isomers.

Scientist's Explanation: The reaction of methylhydrazine with a precursor containing a 1,3-dicarbonyl moiety can result in two different pyrazole regioisomers, depending on which nitrogen atom of the hydrazine attacks which carbonyl group. To favor the desired 1,3-substituted pyrazole, precise control of temperature and pH is crucial. Additionally, the purity of the starting materials is paramount; any impurities in the dicarbonyl compound can lead to a cascade of side reactions.

Question 2: I suspect my 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is impure. How can I purify it effectively?

Answer: A common and effective method for purifying pyrazole derivatives is through the formation and crystallization of their acid addition salts.[2] This technique can be highly selective for the desired product, leaving many impurities behind in the mother liquor.

Scientist's Explanation: By reacting the crude amine with a suitable inorganic or organic acid (e.g., HCl, HBr, or oxalic acid) in an appropriate solvent, you can precipitate the corresponding pyrazolium salt.[2] The crystalline nature of the salt often allows for significant purification. The free amine can then be regenerated by basification and extraction. It is crucial to choose a solvent system where the salt has limited solubility while the impurities remain dissolved.

Amide Coupling Reactions

Question 3: My amide coupling reaction with 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is sluggish and gives low conversion. How can I improve it?

Answer: Low conversion in amide coupling reactions is often due to suboptimal activation of the carboxylic acid or steric hindrance. Using a more potent coupling reagent like HATU in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) can significantly improve reaction rates and yields.[3][4]

Scientist's Explanation: Standard coupling reagents like EDC can sometimes be insufficient for activating the carboxylic acid, especially with sterically demanding substrates. HATU is a uronium-based coupling reagent that rapidly forms a highly reactive OAt-active ester with the carboxylic acid. This active ester is more susceptible to nucleophilic attack by the amine, driving the reaction to completion even with hindered partners. It is also critical to ensure that all reagents and solvents are anhydrous, as water can hydrolyze the activated species and the coupling reagent itself.

Question 4: I am observing significant epimerization of my chiral carboxylic acid during amide coupling with 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. How can I prevent this?

Answer: Epimerization during amide coupling is a common issue, particularly when using carbodiimide-based coupling reagents. The addition of a racemization-suppressing additive like 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended.

Scientist's Explanation: The mechanism of racemization often involves the formation of an oxazolone intermediate from the activated carboxylic acid. This intermediate has an acidic proton that can be abstracted, leading to loss of stereochemical integrity. Additives like HOAt intercept the activated acid to form an active ester that is more reactive towards the amine than it is towards oxazolone formation, thus minimizing the opportunity for epimerization.

Troubleshooting Guides

Guide 1: Poor Reproducibility in Reductive Amination

Issue: Inconsistent yields and formation of secondary amine byproducts in the reductive amination of an aldehyde or ketone with 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine.

Root Cause Analysis and Solutions:

Potential Cause Scientific Explanation Recommended Solution
Iminium Ion Formation is Too Slow The first step of reductive amination is the formation of an iminium ion from the carbonyl compound and the amine. This step is often pH-dependent and can be slow if the conditions are not optimal.Add a catalytic amount of a weak acid, such as acetic acid, to facilitate iminium ion formation. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting carbonyl compound before adding the reducing agent.
Over-reduction of the Carbonyl Group If the reducing agent is too reactive, it can reduce the starting aldehyde or ketone before it has a chance to form the iminium ion with the amine.Use a milder reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason. 2-Picoline-borane is another stable and effective alternative.[5]
Formation of Secondary Amine Byproduct The desired primary amine product can sometimes react with another molecule of the starting carbonyl compound, leading to the formation of a secondary amine after reduction.Use a slight excess of the 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine to ensure the complete consumption of the carbonyl compound. Alternatively, a large excess of ammonia can be used in a protecting-group-free approach to favor the formation of the primary amine.[6]
Degradation of the Amine Some amines can be unstable under certain reaction conditions, leading to lower yields.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the amine is susceptible to oxidation. Amine degradation can be accelerated by heat and light, so protecting the reaction from these elements may be beneficial.[7]

Experimental Workflow for Optimized Reductive Amination:

ReductiveAmination cluster_reactants Reactants & Reagents cluster_procedure Procedure A Aldehyde/Ketone P1 1. Dissolve carbonyl compound, amine, and acid catalyst in solvent. A->P1 B 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine (1.1 - 1.5 equiv) B->P1 C Weak Acid Catalyst (e.g., Acetic Acid) C->P1 D Selective Reducing Agent (e.g., STAB) P3 3. Add reducing agent portion-wise. D->P3 E Anhydrous Solvent (e.g., DCE, THF) E->P1 P2 2. Stir at room temperature for 1-2 hours to form iminium ion. P1->P2 P2->P3 P4 4. Monitor reaction by TLC/LC-MS until completion. P3->P4 P5 5. Work-up and purify. P4->P5

Caption: Optimized workflow for reductive amination.

Guide 2: Challenges in Purification of Reaction Products

Issue: Difficulty in separating the desired product from unreacted starting materials and byproducts, leading to low purity and poor reproducibility in downstream applications.

Root Cause Analysis and Solutions:

Potential Cause Scientific Explanation Recommended Solution
Similar Polarity of Product and Impurities If the desired product has a similar polarity to the starting materials or byproducts, separation by standard column chromatography can be challenging.Explore alternative purification techniques. If the product is basic, consider using an acidic aqueous wash to extract it from the organic phase, followed by basification and re-extraction. If the product is crystalline, recrystallization can be a powerful purification method.
Formation of Hard-to-Remove Byproducts Certain side reactions can generate byproducts that are particularly difficult to separate. For example, in amide couplings, unreacted activated ester can sometimes persist.Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. For amide couplings, adding a scavenger resin after the reaction is complete can help to remove excess coupling agents and activated species.
Product Instability on Silica Gel Some amine-containing compounds can be unstable on silica gel, leading to degradation during column chromatography.If product degradation on silica is suspected, consider deactivating the silica gel by pre-treating it with a small amount of a suitable base (e.g., triethylamine in the eluent). Alternatively, use a different stationary phase, such as alumina, or consider purification by preparative HPLC.

Decision Tree for Purification Strategy:

Purification Start Crude Reaction Mixture IsProductBasic Is the product basic? Start->IsProductBasic AcidWash Perform acidic aqueous wash, then basify and re-extract. IsProductBasic->AcidWash Yes IsProductCrystalline Is the product a solid? IsProductBasic->IsProductCrystalline No AcidWash->IsProductCrystalline Recrystallize Attempt recrystallization from a suitable solvent system. IsProductCrystalline->Recrystallize Yes ColumnChromatography Perform column chromatography. IsProductCrystalline->ColumnChromatography No Recrystallize->ColumnChromatography If still impure CheckStability Is the product stable on silica gel? ColumnChromatography->CheckStability DeactivateSilica Deactivate silica gel or use alternative stationary phase (e.g., alumina). CheckStability->DeactivateSilica No PrepHPLC Consider preparative HPLC. CheckStability->PrepHPLC Yes DeactivateSilica->PrepHPLC If still impure

Caption: Decision tree for selecting a purification strategy.

Safety Information

While a specific safety data sheet (SDS) for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine may not be readily available, data from analogous compounds such as 3-amino-1-methyl-1H-pyrazole and other aminopyrazoles suggest the following precautions should be taken:

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8][9][10]

  • Irritation: This compound is expected to be a skin and eye irritant. In case of contact, rinse the affected area with plenty of water.[8][9]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[8][10]

Always consult the material safety data sheet for the specific reagents you are using in your reaction and perform a thorough risk assessment before beginning any new experimental procedure.

References

  • Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.
  • Pyrazol-3-ones, Part 1: Synthesis and Applications.
  • 1, 3, 4-thiadiazol-2-amine and ( pyrazol-3-yl) - Google Patents.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 1 - SAFETY D
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. NETL.
  • Reductive amination with 2-picoline-borane complex. Sigma-Aldrich.
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Validation

A Comparative Guide to the Structural Confirmation of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine: A Case for X-ray Crystallography

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of modern drug discovery, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of r...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. For novel heterocyclic scaffolds such as 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, a compound of interest for its potential pharmacological applications, precise structural confirmation is not merely a formality but a critical step that underpins our understanding of its bioactivity and guides further optimization. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this pyrazole derivative, with a primary focus on the definitive power of single-crystal X-ray crystallography.

The Gold Standard: Unambiguous Structural Determination via X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[1] It provides a detailed atomic-level picture, revealing bond lengths, bond angles, and the precise spatial arrangement of atoms, which are crucial for understanding intermolecular interactions with biological targets.

While a crystal structure for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is not publicly available as of this writing, the methodology for its determination would follow a well-established and rigorous protocol. The availability of the dihydrochloride salt of this compound suggests a viable strategy for crystallization, as salt formation is a common and effective technique to improve the crystallinity of amines.[2]

The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands both careful experimental technique and a deep understanding of the underlying principles.

Caption: A generalized workflow for single-crystal X-ray crystallography.

  • Material Purity: Begin with highly pure (>98%) 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine or its dihydrochloride salt. Impurities can significantly hinder crystal growth.

  • Solvent Selection: Screen a variety of solvents in which the compound is sparingly soluble. For the dihydrochloride salt, polar solvents like methanol, ethanol, or water, and mixtures thereof, would be a logical starting point.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a dust-free environment. This is often the simplest and most effective method.[3]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the compound's solution can induce crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

Interpreting the Data: What a Crystal Structure Reveals

A successful crystallographic experiment on a pyrazole derivative would yield precise data on:

  • Molecular Conformation: The three-dimensional arrangement of the pyrazole ring, the ethylamine side chain, and the methyl group.

  • Intermolecular Interactions: Hydrogen bonding patterns, particularly involving the amine group and, in the case of the salt, the chloride ions. These interactions are critical for understanding the crystal packing and can provide insights into potential interactions in a biological context.

  • Stereochemistry: If chiral centers were present, their absolute configuration would be unambiguously determined.

For instance, crystallographic studies of other N-substituted pyrazolines have revealed nearly planar pyrazole rings and have detailed the intermolecular hydrogen bonding that dictates their crystal packing.[1][4][5]

Complementary and Alternative Structural Elucidation Techniques

While X-ray crystallography provides the ultimate structural confirmation, other spectroscopic and computational methods offer valuable and often more readily obtainable information.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, intermolecular interactions.Unambiguous, definitive structural information.Requires suitable single crystals, which can be challenging to obtain.
NMR Spectroscopy Connectivity, chemical environment of nuclei (¹H, ¹³C), through-space proximity (NOESY).Provides detailed information about the structure in solution.Does not provide precise bond lengths or angles; interpretation can be complex.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.High sensitivity, provides molecular formula.Does not provide 3D structural information; isomers can be difficult to distinguish.
Computational Modeling Predicted 3D structure, conformational analysis, electronic properties.Provides theoretical insights and can guide experimental work.Predictions must be validated by experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Structure

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[6] For 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would confirm the pyrazole ring system and the attachment of the methyl and ethylamine substituents.

  • Methyl Group: A singlet around 3.5-4.0 ppm.

  • Ethylamine Moiety: Two triplets corresponding to the two CH₂ groups, and a broad singlet for the NH₂ protons.

  • Pyrazole Ring Protons: Two doublets in the aromatic region.

While NMR provides excellent information on the covalent structure, it does not directly yield the precise bond lengths and angles that crystallography does.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound with high accuracy.[7] High-resolution mass spectrometry (HRMS) would confirm the molecular formula of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. Furthermore, the fragmentation pattern can provide valuable structural clues.

The fragmentation of the target molecule would likely involve characteristic losses, such as the cleavage of the C-C bond between the ethyl group and the pyrazole ring, and fragmentation of the ethylamine side chain. The fragmentation of ethylamine itself is well-documented and would serve as a reference.[5][8]

fragmentation Molecule [M]+• Fragment1 [M - CH3]+ Molecule->Fragment1 Loss of •CH3 Fragment2 [M - NH2]+ Molecule->Fragment2 Loss of •NH2 Fragment3 [M - C2H4NH2]+ Molecule->Fragment3 Cleavage of side chain

Caption: A simplified representation of potential mass spectral fragmentation pathways.

Computational Chemistry: A Predictive and Complementary Tool

Computational modeling, particularly using methods like Density Functional Theory (DFT), can predict the three-dimensional structure, conformational preferences, and electronic properties of molecules. These theoretical models can be invaluable for:

  • Guiding experimental work: Predicting stable conformers can aid in the interpretation of NMR data.

  • Complementing crystallographic data: Comparing the theoretically predicted structure with the experimentally determined crystal structure can provide insights into the effects of crystal packing forces.

Conclusion: An Integrated Approach to Structural Confirmation

The definitive structural elucidation of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, a molecule with significant potential in drug development, is best achieved through an integrated analytical approach. While NMR and mass spectrometry provide essential information regarding connectivity and molecular formula, single-crystal X-ray crystallography remains the unparalleled method for obtaining a precise and unambiguous three-dimensional structure. The insights gained from a crystal structure are invaluable for understanding structure-activity relationships, guiding lead optimization, and ultimately accelerating the drug discovery process. The challenge of obtaining suitable crystals for this particular amine highlights the importance of strategic experimental design, such as salt formation, a common yet powerful technique in the arsenal of the medicinal and solid-state chemist.

References

  • Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386–2396. [Link][1][4]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern. Retrieved January 26, 2026, from [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • Birkbeck College, University of London. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. [Link]

  • MDPI. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved January 26, 2026, from [Link]

  • MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. [Link]

  • ResearchGate. (2024, December 23). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. [Link]

  • American Chemical Society. (2025). Developing Processes for Crystallization-Induced Asymmetric Transformation. [Link]

  • ResearchGate. (2025, August 7). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved January 26, 2026, from [Link]

  • Wiley Online Library. (2016, March 14). The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved January 26, 2026, from [Link]

  • SpringerLink. (n.d.). 1H NMR Spectroscopy. Retrieved January 26, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Crystal structure of tris-(3-methyl-1H-pyrazol-1-yl)methane. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • MDPI. (2026, January 26). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. [Link]

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Comparative

A Comparative Analysis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine and its Bioisosteres in the Context of Histamine Receptor Modulation

A Technical Guide for Researchers in Drug Discovery and Development Introduction: The Pyrazole Scaffold in Histamine Receptor Ligand Design The pyrazole nucleus is a privileged scaffold in medicinal chemistry, demonstrat...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Pyrazole Scaffold in Histamine Receptor Ligand Design

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Its structural and electronic properties make it an attractive bioisosteric replacement for other aromatic and heteroaromatic systems in drug design. The compound 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine represents a foundational structure for a class of compounds with the potential to interact with histamine receptors, given its structural similarity to histamine. The histamine receptor family, comprising four G-protein coupled receptors (GPCRs) (H1, H2, H3, and H4), is implicated in a diverse range of physiological and pathological processes, making them attractive targets for therapeutic intervention.

This guide provides a comparative analysis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine and its key bioisosteres. We will explore how subtle modifications to the pyrazole core and the ethylamine side chain can significantly impact receptor affinity, selectivity, and pharmacokinetic properties. The insights presented herein are intended to guide researchers in the rational design of novel histamine receptor modulators with improved therapeutic profiles.

The Parent Compound: An Expected Pharmacological Profile

While specific experimental data for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is not extensively available in the public domain, we can infer an expected pharmacological profile based on structure-activity relationship (SAR) studies of closely related pyrazole-containing histamine receptor ligands. The ethylamine moiety is a classic feature of histaminergic ligands, suggesting a likely interaction with one or more of the histamine receptor subtypes. The 1-methyl-pyrazole core serves as a bioisosteric replacement for the imidazole ring of histamine.

It is hypothesized that 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine will exhibit affinity for histamine H3 and/or H4 receptors. The H3 receptor is primarily expressed in the central nervous system and acts as an autoreceptor, modulating the release of histamine and other neurotransmitters[1]. The H4 receptor is predominantly found on hematopoietic cells and is involved in inflammatory and immune responses. Pyrazole-based antagonists for both H3 and H4 receptors have been reported, indicating the favorability of this scaffold for binding to these targets.

Bioisosteric Modifications: A Comparative Analysis

Bioisosterism is a powerful strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound while maintaining its primary biological activity. Here, we analyze key bioisosteric replacements for both the pyrazole ring and the ethylamine side chain of our parent compound.

Core Bioisosteres: Modulating Affinity and Selectivity

The pyrazole ring in our parent compound can be replaced with other five-membered heterocycles to fine-tune receptor interactions.

  • Imidazole: As the endogenous heterocycle in histamine, imidazole is a natural choice for a bioisostere. Imidazole-containing ethylamine derivatives are known to interact with all four histamine receptor subtypes. The tautomeric nature and hydrogen bonding capabilities of the imidazole ring are crucial for its interaction with key residues in the receptor binding pockets[2]. Compared to the pyrazole, the imidazole ring generally imparts different electronic and lipophilic characteristics, which can alter receptor affinity and selectivity.

  • Triazole: The 1,2,4-triazole ring is another common bioisostere for pyrazole. Its introduction can modulate the hydrogen bonding capacity and overall polarity of the molecule. In the context of histamine receptor ligands, triazole-containing compounds have been explored as both agonists and antagonists[2]. The position of the nitrogen atoms in the triazole ring can significantly influence the binding orientation and affinity.

  • Oxadiazole: The 1,3,4-oxadiazole ring, being more electron-withdrawing than pyrazole, can alter the electronic distribution of the molecule and its metabolic stability. While less common than imidazole or triazole in histamine ligand design, oxadiazole bioisosteres have been successfully employed in other therapeutic areas to improve pharmacokinetic profiles.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Core Bioisosteres

Compound/BioisostereHistamine H3 Receptor (Ki, nM)Histamine H4 Receptor (Ki, nM)
2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine (Expected) Moderate to HighModerate to High
Imidazole-ethylamine AnaloguesVariable (Sub-nanomolar to micromolar)Variable (Sub-nanomolar to micromolar)
Triazole-ethylamine AnaloguesReported with varying affinitiesReported with varying affinities
Oxadiazole-ethylamine AnaloguesLess explored, data limitedLess explored, data limited

Note: The "Expected" values for the parent compound are qualitative estimations based on SAR of related compounds. Specific values for analogues are highly dependent on other structural features.

Side Chain Bioisosteres: Impacting Potency and Pharmacokinetics

The ethylamine side chain is critical for the interaction with a conserved aspartate residue in the binding pocket of aminergic receptors[2]. Modifications to this side chain can influence potency, selectivity, and metabolic stability.

  • Chain Length Variation: Increasing or decreasing the length of the alkyl chain can alter the positioning of the basic amine group within the binding pocket, impacting affinity.

  • Introduction of Rigidity: Incorporating cyclic structures (e.g., cyclopropane, piperidine) into the side chain can restrict conformational flexibility. This can lead to an increase in affinity by reducing the entropic penalty upon binding, but requires a favorable conformation for receptor interaction.

  • Modification of the Basic Amine: The basicity of the terminal amine is crucial for the ionic interaction with the receptor. Modifications such as N-alkylation or incorporation into a heterocyclic ring (e.g., piperidine, pyrrolidine) can modulate this basicity and introduce additional steric bulk, influencing both affinity and selectivity.

Experimental Data: A Framework for Comparison

To provide a robust comparative analysis, experimental data on receptor binding, functional activity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties are essential. The following tables outline key parameters and provide a template for organizing such data.

Table 2: Comparative In Vitro Pharmacological Data

CompoundH3 Receptor Ki (nM)H4 Receptor Ki (nM)Functional Assay (cAMP, IC50/EC50, nM)
Parent CompoundData Not AvailableData Not AvailableData Not Available
Imidazole Analog[Insert Data][Insert Data][Insert Data]
Triazole Analog[Insert Data][Insert Data][Insert Data]
Side-Chain Modified Analog[Insert Data][Insert Data][Insert Data]

Table 3: Comparative ADME Properties

CompoundCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Liver Microsomal Stability (t½, min)Plasma Protein Binding (%)
Parent CompoundData Not AvailableData Not AvailableData Not Available
Imidazole Analog[Insert Data][Insert Data][Insert Data]
Triazole Analog[Insert Data][Insert Data][Insert Data]
Side-Chain Modified Analog[Insert Data][Insert Data][Insert Data]

Experimental Protocols: A Guide to In Vitro Characterization

The following protocols provide a detailed methodology for key in vitro assays to characterize and compare the performance of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine and its bioisosteres.

Histamine Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound to a specific histamine receptor subtype.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_mem Prepare cell membranes expressing the target histamine receptor (e.g., H3R or H4R) incubation Incubate membranes, radioligand, and test compound at a specified temperature and time prep_mem->incubation prep_ligand Prepare radioligand solution (e.g., [3H]-Nα-methylhistamine for H3R) prep_ligand->incubation prep_test Prepare serial dilutions of test compounds prep_test->incubation filtration Rapidly filter the incubation mixture to separate bound from free radioligand incubation->filtration washing Wash filters to remove non-specifically bound radioligand filtration->washing scintillation Measure radioactivity on filters using a scintillation counter washing->scintillation analysis Calculate IC50 values and convert to Ki using the Cheng-Prusoff equation scintillation->analysis

Radioligand Binding Assay Workflow

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target histamine receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle control.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for GPCRs

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in GPCR signaling. This is particularly relevant for H3 and H4 receptors, which are typically Gi-coupled and inhibit adenylyl cyclase, leading to a decrease in cAMP.

Workflow Diagram:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis cell_culture Culture cells expressing the target histamine receptor cell_seeding Seed cells into a 96-well plate and grow to confluence cell_culture->cell_seeding forskolin Stimulate cells with forskolin to increase basal cAMP levels cell_seeding->forskolin agonist_antagonist Add test compound (agonist or antagonist) at varying concentrations forskolin->agonist_antagonist incubation Incubate for a specified time at 37°C agonist_antagonist->incubation cell_lysis Lyse the cells to release intracellular cAMP incubation->cell_lysis cAMP_measurement Measure cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) cell_lysis->cAMP_measurement analysis Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values cAMP_measurement->analysis

cAMP Functional Assay Workflow

Step-by-Step Methodology:

  • Cell Culture: Culture a cell line stably expressing the histamine receptor of interest (e.g., CHO-H3R or HEK-H4R).

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere and grow to a confluent monolayer.

  • Compound Treatment:

    • For Antagonist Mode: Pre-incubate the cells with various concentrations of the test compound. Then, stimulate the cells with a fixed concentration of an agonist (e.g., histamine) in the presence of forskolin (an adenylyl cyclase activator).

    • For Agonist Mode: Treat the cells with varying concentrations of the test compound in the presence of forskolin.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

  • Data Analysis: Generate dose-response curves by plotting the cAMP signal against the logarithm of the test compound concentration. For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, calculate the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, providing an indication of its hepatic clearance.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis microsomes Thaw and dilute liver microsomes (human, rat, etc.) in buffer pre_incubation Pre-incubate microsomes and test compound at 37°C microsomes->pre_incubation compound Prepare a solution of the test compound compound->pre_incubation cofactor Prepare NADPH regenerating system start_reaction Initiate the reaction by adding the NADPH solution cofactor->start_reaction pre_incubation->start_reaction time_points Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points stop_reaction Quench the reaction in each aliquot with a cold organic solvent (e.g., acetonitrile) time_points->stop_reaction centrifugation Centrifuge samples to pellet precipitated proteins stop_reaction->centrifugation lc_ms Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound centrifugation->lc_ms calculation Plot the natural log of the % remaining vs. time and determine the half-life (t½) and intrinsic clearance (CLint) lc_ms->calculation

Liver Microsomal Stability Assay Workflow

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the test compound, liver microsomes (from the desired species), and an NADPH-regenerating system in a suitable buffer.

  • Incubation: Pre-warm the microsome and test compound solutions to 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with a cold organic solvent (e.g., acetonitrile containing an internal standard) to stop the enzymatic reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration).

Caco-2 Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells to predict the intestinal permeability of a compound.

Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_permeability_assay Permeability Assay cluster_analysis Analysis seeding Seed Caco-2 cells on permeable Transwell inserts differentiation Culture for ~21 days to allow monolayer formation and differentiation seeding->differentiation integrity_check Verify monolayer integrity by measuring transepithelial electrical resistance (TEER) differentiation->integrity_check dosing Add test compound to either the apical (A) or basolateral (B) chamber integrity_check->dosing incubation Incubate at 37°C with gentle shaking dosing->incubation sampling Collect samples from the receiver chamber at specified time points incubation->sampling quantification Quantify the concentration of the test compound in the receiver samples using LC-MS/MS sampling->quantification papp_calculation Calculate the apparent permeability coefficient (Papp) quantification->papp_calculation efflux_ratio Determine the efflux ratio (Papp(B-A) / Papp(A-B)) papp_calculation->efflux_ratio

Caco-2 Permeability Assay Workflow

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture them for approximately 21 days to form a differentiated monolayer.

  • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.

  • Permeability Measurement:

    • Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation and Sampling: Incubate the plates at 37°C. At specified time points, collect samples from the receiver chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor chamber. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.

Conclusion and Future Directions

The comparative analysis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine and its bioisosteres provides a valuable framework for the design of novel histamine receptor ligands. By systematically modifying the pyrazole core and the ethylamine side chain, researchers can modulate key pharmacological and pharmacokinetic properties. The use of bioisosteres such as imidazole and triazole offers established routes to tune receptor affinity and selectivity. Furthermore, modifications to the side chain can enhance potency and improve metabolic stability.

The experimental protocols provided in this guide offer a standardized approach to characterize and compare the performance of newly synthesized compounds. Future research should focus on obtaining comprehensive in vitro and in vivo data for a wider range of bioisosteres to build a more predictive SAR model. This will ultimately facilitate the development of next-generation histamine receptor modulators with optimized efficacy and safety profiles for the treatment of a variety of diseases.

References

  • Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. PubMed Central. [Link]

  • Histamine and its receptors. PubMed Central. [Link]

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Validation

Introduction: The Significance of N1-Substitution in Pyrazole Ethanamine Scaffolds

A Comparative Guide to the Biological Activity of 1-Methyl vs. 1-H Pyrazole Ethanamines for Researchers and Drug Development Professionals The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the co...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of 1-Methyl vs. 1-H Pyrazole Ethanamines for Researchers and Drug Development Professionals

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When coupled with an ethanamine side chain, it creates a pharmacophore with the potential to interact with a variety of biological targets, including G-protein coupled receptors and enzymes. A key determinant of the pharmacological profile of these molecules is the substitution pattern on the pyrazole ring, particularly at the N1 position. This guide provides an in-depth comparison of the biological activities of 1-H pyrazole ethanamines and their 1-methylated counterparts. Understanding the impact of this seemingly simple methylation is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

The Physicochemical Impact of N1-Methylation

The addition of a methyl group at the N1 position of the pyrazole ring, while a small structural modification, induces significant changes in the molecule's physicochemical properties, which in turn dictate its biological activity.

  • Hydrogen Bonding: The most profound difference is the loss of a hydrogen bond donor capability in the 1-methyl analog. The N-H proton in 1-H pyrazoles can participate in crucial hydrogen bond interactions with biological targets. Its replacement with a methyl group eliminates this possibility, which can dramatically alter binding affinity and selectivity.

  • Lipophilicity: Methylation increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, potentially leading to improved oral bioavailability and central nervous system effects. However, increased lipophilicity can also lead to off-target effects and increased metabolic clearance.

  • Basicity and Aromaticity: The pyrazole ring is a weak base. N-methylation can subtly influence the pKa of the second nitrogen atom and the overall electron distribution within the aromatic ring, which can affect its interaction with target proteins.

  • Steric Effects: The methyl group introduces steric bulk, which can influence the preferred conformation of the ethanamine side chain and its orientation within a binding pocket. This can either be beneficial, by locking the molecule in an active conformation, or detrimental, by preventing optimal binding.

Comparative Analysis of Biological Activities

While direct head-to-head comparative studies on a wide range of targets are limited, analysis of existing literature on structurally related compounds allows for a meaningful comparison of the biological activities of 1-H and 1-methyl pyrazole ethanamines.

Histamine Receptor Modulation

Pyrazole ethanamines are structural analogs of histamine and, as such, have been investigated for their activity at histamine receptors. The N1-substituent plays a critical role in determining their affinity and functional activity at the different histamine receptor subtypes.

It has been observed that for some histamine receptor subtypes, the N-H of an imidazole or pyrazole ring is a key interaction point. For instance, in the case of the histamine H4 receptor, 4-methylhistamine, which possesses a methyl group on the imidazole ring, is a potent and selective agonist. This suggests that for certain receptors, the presence of a methyl group can be advantageous.

Table 1: Hypothetical Comparative Histamine Receptor Binding Affinities (Ki, nM)

Compound ClassH1 ReceptorH2 ReceptorH3 ReceptorH4 Receptor
1-H Pyrazole Ethanamines50 - 200100 - 50010 - 50200 - 1000
1-Methyl Pyrazole Ethanamines100 - 50050 - 20050 - 20020 - 100

Note: The values in this table are illustrative and based on general trends observed for similar heterocyclic compounds. Actual values would require direct experimental determination.

The hypothetical data suggests that N-methylation could decrease affinity for receptors where the N-H is a critical hydrogen bond donor (e.g., H1 and H3 receptors) but potentially enhance affinity for others where a hydrophobic pocket is present near the N1 position (e.g., H4 receptor).

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. Pyrazole-containing compounds have been investigated as MAO inhibitors.

The presence of the N-H group in 1-H pyrazoles allows them to act as potential hydrogen bond donors to the active site of MAO. The replacement of this with a methyl group in 1-methyl pyrazoles removes this interaction but increases lipophilicity, which can favor binding to the more hydrophobic active site of MAO-B.

Table 2: Hypothetical Comparative MAO Inhibition (IC50, µM)

Compound ClassMAO-AMAO-BSelectivity (MAO-A/MAO-B)
1-H Pyrazole Ethanamines5 - 2020 - 100~0.2 - 0.5
1-Methyl Pyrazole Ethanamines10 - 501 - 10~1 - 10

Note: The values in this table are illustrative and based on general trends. Actual values would require direct experimental determination.

This hypothetical comparison suggests that 1-methyl pyrazole ethanamines might exhibit greater selectivity for MAO-B inhibition compared to their 1-H counterparts, a desirable feature for the treatment of Parkinson's disease.

Experimental Protocols

General Synthesis of 1-H and 1-Methyl Pyrazole Ethanamines

The synthesis of these compounds typically involves the construction of the pyrazole ring followed by the elaboration of the ethanamine side chain.

Synthesis_Workflow cluster_1H Synthesis of 1-H Pyrazole Ethanamines cluster_1M Synthesis of 1-Methyl Pyrazole Ethanamines start_1H 1,3-Dicarbonyl Compound + Hydrazine pyrazole_1H Substituted 1-H Pyrazole start_1H->pyrazole_1H formylation Vilsmeier-Haack or Duff Reaction pyrazole_1H->formylation aldehyde_1H Pyrazole-carbaldehyde formylation->aldehyde_1H henry Henry Reaction with Nitromethane aldehyde_1H->henry nitrovinyl Nitrovinyl Pyrazole henry->nitrovinyl reduction_1H Reduction (e.g., LiAlH4) nitrovinyl->reduction_1H product_1H 1-H Pyrazole Ethanamine reduction_1H->product_1H start_1M 1,3-Dicarbonyl Compound + Methylhydrazine pyrazole_1M Substituted 1-Methyl Pyrazole start_1M->pyrazole_1M formylation_1M Vilsmeier-Haack or Duff Reaction pyrazole_1M->formylation_1M aldehyde_1M 1-Methylpyrazole-carbaldehyde formylation_1M->aldehyde_1M henry_1M Henry Reaction with Nitromethane aldehyde_1M->henry_1M nitrovinyl_1M Nitrovinyl 1-Methylpyrazole henry_1M->nitrovinyl_1M reduction_1M Reduction (e.g., LiAlH4) nitrovinyl_1M->reduction_1M product_1M 1-Methyl Pyrazole Ethanamine reduction_1M->product_1M

Caption: General synthetic routes to 1-H and 1-Methyl Pyrazole Ethanamines.

Step-by-Step Protocol for Synthesis:

  • Pyrazole Ring Formation: React a suitable 1,3-dicarbonyl compound with either hydrazine hydrate (for 1-H pyrazoles) or methylhydrazine (for 1-methyl pyrazoles) in a suitable solvent like ethanol under reflux.

  • Formylation: Introduce a formyl group onto the pyrazole ring, typically at the 4-position, using a Vilsmeier-Haack or Duff reaction.

  • Henry Reaction: Condense the resulting pyrazole-carbaldehyde with nitromethane in the presence of a base to form the corresponding β-nitrovinyl pyrazole.

  • Reduction: Reduce the nitro group and the double bond of the β-nitrovinyl pyrazole using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent like THF to yield the final pyrazole ethanamine.

Receptor Binding Assay Protocol (Competitive Radioligand Binding)

This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.

Binding_Assay_Workflow prep Membrane Preparation Homogenize tissue/cells expressing the receptor of interest. Centrifuge and resuspend in assay buffer. incubation Incubation Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-mepyramine for H1 receptors) and varying concentrations of the test compound (1-H or 1-methyl pyrazole ethanamine). prep->incubation separation Separation Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash filters to remove non-specifically bound radioligand. incubation->separation quantification Quantification Place filters in scintillation vials with scintillation cocktail. Measure radioactivity using a scintillation counter. separation->quantification analysis {Data Analysis|Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation. } quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

MAO Inhibition Assay Protocol

This assay measures the ability of a compound to inhibit the activity of MAO enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B and a suitable substrate (e.g., kynuramine).

  • Incubation: Pre-incubate the enzyme with varying concentrations of the test compound (1-H or 1-methyl pyrazole ethanamine) in a buffer at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Termination: Stop the reaction after a defined period by adding a quenching solution (e.g., a strong base).

  • Detection: Measure the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The substitution at the N1 position of the pyrazole ring in pyrazole ethanamines is a critical determinant of their biological activity. While 1-H pyrazole ethanamines can act as hydrogen bond donors, 1-methyl pyrazole ethanamines exhibit increased lipophilicity and lack this hydrogen bonding capability. These fundamental differences can lead to significant variations in their receptor binding affinities, functional activities, and enzyme inhibitory potencies.

The illustrative comparisons presented in this guide suggest that N-methylation can be a valuable strategy to modulate the pharmacological profile of pyrazole ethanamines, potentially enhancing selectivity for certain targets like the H4 histamine receptor and MAO-B. However, it is imperative that these hypotheses are tested through direct, systematic, and comparative experimental studies. Future research should focus on the synthesis and parallel pharmacological evaluation of paired 1-H and 1-methyl pyrazole ethanamine analogs against a broad panel of biological targets to fully elucidate the structure-activity relationships and guide the development of novel and improved therapeutics.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Chemistry Applications. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873.
  • Naimi, E., et al. (2021).
  • Contreras, J. M., et al. (2001). Role of the N-1 and N-3 substituents in the affinity of pyrazole derivatives for the benzodiazepine receptor. Bioorganic & Medicinal Chemistry, 9(7), 1835-1843.
  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry, Katritzky, A. R., & Rees, C. W. (Eds.). Pergamon Press.
  • Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321.
  • Chaurasiya, A., et al. (2021). A review on pyrazole derivatives with diverse pharmacological activities. Journal of Molecular Structure, 1232, 129883.
  • Edmondson, D. E., et al. (2007). Structure and mechanism of monoamine oxidase. Current Medicinal Chemistry, 14(25), 2705-2721.
  • Limos, V. et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of pharmacology and experimental therapeutics, 314(3), 1310–1321. Available at: [Link]

Validation

A Comparative Guide to Purity Validation of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine: The Definitive Power of qNMR

In the landscape of pharmaceutical development, the journey from a synthesized molecule to a viable drug candidate is paved with rigorous analytical checkpoints. For intermediates like 2-(1-methyl-1H-pyrazol-3-yl)ethan-1...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the journey from a synthesized molecule to a viable drug candidate is paved with rigorous analytical checkpoints. For intermediates like 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, a crucial building block in various therapeutic agents, establishing absolute purity is not merely a procedural step but the foundation of safety, efficacy, and regulatory compliance.[1] This guide provides an in-depth, field-proven comparison of analytical methodologies for purity determination, focusing on the authoritative and often superior approach of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will dissect the causality behind experimental choices in qNMR and benchmark its performance against established chromatographic techniques.

The Analytical Imperative: Why Purity of this Pyrazole Amine Matters

The structure of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, featuring a reactive primary amine and a heterocyclic pyrazole ring, makes it a versatile synthon. However, its synthesis can introduce a spectrum of impurities, including residual starting materials, reagents, solvents, and side-products. These impurities can carry forward into the final Active Pharmaceutical Ingredient (API), potentially altering its pharmacological profile, inducing toxicity, or compromising its stability.[2] Therefore, a robust analytical method is required—one that provides an unambiguous, accurate, and precise measure of the target molecule's mass fraction in the synthesized material.

Quantitative ¹H NMR: The Primary Standard for Purity Assessment

Quantitative NMR (qNMR) stands apart from other analytical techniques because it is a primary ratio method. The integral of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) giving rise to that signal.[3] This fundamental principle allows for the determination of a compound's purity without the need for a structurally identical reference standard of the analyte itself, a significant advantage when dealing with novel chemical entities.[4]

The Causality Behind a Self-Validating qNMR Protocol

A trustworthy qNMR experiment is a self-validating system. Every parameter is chosen to mitigate potential sources of error and ensure the final purity value is a true reflection of the sample's composition.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (~15 mg) weigh_is Accurately Weigh Internal Standard (e.g., Maleic Acid, ~5 mg) setup Instrument Setup (Tuning, Shimming, 90° Pulse Cal.) weigh_analyte->setup dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6, ~0.7 mL) transfer Vortex & Transfer to NMR Tube acquire Acquire Spectrum (Optimized Parameters) setup->acquire process Manual Phasing & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity (Using Standard Equation) integrate->calculate result Purity Value (%) calculate->result

Caption: Workflow for qNMR Purity Analysis.

Step-by-Step qNMR Protocol for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

1. Selection of the Internal Standard (IS): The choice of IS is the most critical decision in a qNMR experiment.

  • Rationale: We select Maleic Acid as the internal standard. It is non-volatile, chemically inert under the experimental conditions, and possesses high purity (available as a certified reference material).[5] Crucially, its single, sharp proton signal in the olefinic region (~6.3 ppm in DMSO-d6) does not overlap with any signals from our analyte. The acidic protons of maleic acid will exchange with any residual water but the C-H protons provide a stable, quantifiable signal.

  • Trustworthiness: Using a certified IS with a known purity (e.g., >99.9%) anchors the entire measurement to a traceable standard.

2. Sample Preparation: Precision in this stage is paramount for accuracy.

  • Protocol:

    • Using a calibrated microbalance with at least 0.01 mg readability, accurately weigh approximately 15 mg of the synthesized 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine into a clean glass vial.[6] Record the weight precisely (m_analyte).

    • Into the same vial, add approximately 5 mg of the maleic acid internal standard, accurately weighed.[3] Record the weight precisely (m_IS). The 3:1 mass ratio ensures comparable signal intensities for integration.

    • Add ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) to the vial. DMSO-d6 is chosen for its excellent solvating power for both the amine and the acidic IS, and its high boiling point minimizes evaporation.

    • Vortex the vial for 60 seconds to ensure complete dissolution and homogeneity.

    • Transfer the solution to a high-quality 5 mm NMR tube.[6]

3. NMR Data Acquisition: Acquisition parameters must be set to ensure uniform signal excitation and complete relaxation.

  • Rationale & Parameters: The goal is to suppress any sources of quantitative error. A long relaxation delay (d1) is essential to allow all protons to return to equilibrium before the next pulse, preventing signal saturation which would lead to inaccurate integrals.[7]

    Parameter Recommended Value Rationale
    Pulse Program Simple 90° Pulse (e.g., zg) Avoids distortions introduced by more complex pulse sequences.[3]
    Relaxation Delay (d1) 60 seconds Ensures full T1 relaxation for all protons, typically 5-7 times the longest T1 value.
    Number of Scans (ns) 64 Provides a signal-to-noise ratio (S/N) well over 250:1 for accurate integration.[8]
    Acquisition Time (aq) ~4 seconds Ensures adequate digital resolution to define the peaks properly.[8]

    | Temperature | 298 K (Regulated) | Maintains consistency and minimizes shifts in signal position.[6] |

4. Data Processing and Purity Calculation: Manual processing is recommended to avoid algorithmic errors.[3]

  • Protocol:

    • Apply a minimal line broadening (e.g., 0.1 Hz) to improve S/N without distorting lineshape.

    • Manually phase the spectrum to achieve a pure absorption signal.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum.[6]

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the N-methyl singlet or the pyrazole ring protons) and the olefinic C-H signal from the maleic acid IS.

  • Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:[3][9]

    P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons generating the signal

    • MW: Molar mass

    • m: Mass weighed

    • P_IS: Purity of the internal standard

Benchmarking qNMR Against Alternative Analytical Methods

While qNMR is a powerful primary method, other techniques are prevalent in pharmaceutical analysis.[2] Understanding their strengths and weaknesses in the context of this specific amine is crucial for selecting the appropriate tool for a given analytical challenge.

Decision Framework for Purity Analysis

decision_tree start Purity Analysis Required for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine q1 Need for Absolute Quantification (Primary Method)? start->q1 q2 Primary Goal: Identify & Quantify Trace Impurities? q1->q2 No res_qnmr Use qNMR q1->res_qnmr Yes q3 Routine High-Throughput Screening Needed? q2->q3 No res_lcms Use LC-MS q2->res_lcms Yes q4 Are Impurities Volatile? q3->q4 No res_hplc Use HPLC-UV q3->res_hplc Yes q4->res_hplc No res_gcms Use GC-MS q4->res_gcms Yes

Caption: Method Selection Decision Tree.

Comparative Data Summary
FeatureqNMRHPLC-UVLC-MSGC-MS
Principle Molar concentration via nuclear propertiesSeparation by polarity; UV absorbanceSeparation by polarity; mass-to-charge ratioSeparation by boiling point; mass-to-charge ratio
Selectivity High (based on unique chemical shifts)Moderate to High (can have co-elution)Very High (chromatography + mass)Very High (chromatography + mass)
Sensitivity Moderate (mg scale)High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Very High (ng/mL to pg/mL)
Quant. Accuracy Excellent (Primary Method)Very Good (Requires specific reference standard)Good to Very Good (Matrix effects can be an issue)Good to Very Good (Derivatization may be needed)
Impurity ID Possible for known structuresNoExcellentExcellent
Throughput Low to ModerateHighModerateModerate
Suitability for Analyte Excellent. Ideal for absolute purity. No chromophore needed. Not susceptible to volatility or thermal stability issues.Good. The pyrazole ring provides a UV chromophore. Peak tailing of the amine can be a challenge, requiring mobile phase modifiers.[10]Excellent. Best for detecting and identifying unknown trace impurities.[11][12]Challenging. The amine's polarity and low volatility make it difficult to analyze without derivatization to improve peak shape and thermal stability.[13][14]

Conclusion: An Integrated Approach to Purity Validation

For establishing the absolute, traceable purity of a key pharmaceutical intermediate like 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, qNMR is the unequivocal gold standard . Its foundation in a primary physical constant provides a level of trustworthiness that is difficult to achieve with methods reliant on reference standards of the same analyte. The self-validating nature of a well-designed qNMR protocol, as detailed in this guide, ensures a high degree of accuracy and precision, fulfilling the stringent requirements of regulatory bodies like the ICH.[15][16]

However, a comprehensive purity assessment strategy often employs orthogonal methods. While qNMR defines the mass fraction of the main component, high-sensitivity techniques like LC-MS are invaluable for profiling and identifying trace-level impurities that qNMR might not detect.[17] HPLC-UV remains a robust tool for routine quality control in a manufacturing environment due to its high throughput and reliability once the method is validated against a primary technique like qNMR.

By understanding the fundamental principles and practical nuances of each technique, researchers and drug development professionals can build a robust, multi-faceted analytical strategy that ensures the quality and safety of their pharmaceutical products from the intermediate stage to the final API.

References

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

  • Claridge, T. (2017). Quantitative NMR Spectroscopy. University of Oxford. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]

  • ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. Retrieved from [Link]

  • Mestrelab Research. (2016). qNMR Purity Recipe Book (3 - Data Processing). Retrieved from [Link]

  • Restek. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved from [Link]

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • ResearchGate. (2025). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Retrieved from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • ResearchGate. (2025). Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts. Retrieved from [Link]

  • Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]

  • PubMed. (n.d.). Fast LC/MS in the analysis of small molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Retrieved from [Link]

  • PubMed. (2010). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Retrieved from [Link]

  • European Medicines Agency (EMA). (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • YouTube. (2025). Advances in Chemical Purity Assignment | qNMR Workshop. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • ENFSI. (2019). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]

  • PubMed. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Retrieved from [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • LCGC. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • Chromatography Forum. (2011). Amines by GC-MS. Retrieved from [Link]

  • SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Retrieved from [Link]

  • SciELO. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]

  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (2014). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Retrieved from [Link]

  • ACS Publications. (n.d.). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparing In Vitro Metabolic Stability of Pyrazole Derivatives

Introduction: The Pyrazole Scaffold and the Metabolic Hurdle In the landscape of medicinal chemistry, the pyrazole nucleus is considered a "privileged scaffold."[1] Its versatile chemical nature and ability to form key i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Metabolic Hurdle

In the landscape of medicinal chemistry, the pyrazole nucleus is considered a "privileged scaffold."[1] Its versatile chemical nature and ability to form key interactions with biological targets have led to its incorporation into numerous clinically successful drugs.[2][3] However, for any promising compound to become a viable drug, it must navigate the body's metabolic machinery. Metabolic stability—a measure of a compound's susceptibility to biotransformation—is a critical determinant of its pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions.[4]

Recent approvals of pyrazole-containing drugs have highlighted the importance of this metabolically stable heterocycle.[1] For researchers and drug development professionals working with novel pyrazole derivatives, an early and accurate assessment of metabolic stability is not just a routine check; it is a pivotal step that guides lead optimization and prevents costly late-stage failures.

This guide provides an in-depth comparison of the essential in vitro assays used to evaluate the metabolic stability of pyrazole derivatives. Moving beyond mere protocols, we will explore the causality behind experimental choices, the interpretation of comparative data, and the crucial structure-metabolism relationships (SMR) that empower rational drug design.

Foundational Concepts: Understanding Metabolic Clearance

The primary organ responsible for drug metabolism is the liver, which is equipped with a vast arsenal of enzymes.[5] These are broadly categorized into two groups:

  • Phase I Enzymes: These enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, introduce or expose functional groups through oxidation, reduction, or hydrolysis.[4] The CYP450 system is a major pathway for the biotransformation of many drugs, including pyrazole derivatives.[6][7]

  • Phase II Enzymes: These enzymes conjugate endogenous molecules (like glucuronic acid or sulfate) to the parent compound or its Phase I metabolites, increasing water solubility and facilitating excretion.[4]

The rate at which these enzymes clear a compound is a key parameter. In in vitro systems, we measure the intrinsic clearance (CLint) , which reflects the inherent susceptibility of a compound to metabolism. This value, along with the compound's half-life (t½) , allows us to rank and compare derivatives for their metabolic liabilities.[8]

Core Experimental Assays for Metabolic Stability Assessment

To effectively compare pyrazole derivatives, a tiered approach is often employed, starting with a high-throughput screen to assess Phase I liability, followed by a more comprehensive assay that includes both Phase I and Phase II metabolism.

The Workhorse Screen: Liver Microsomal Stability Assay

Expertise & Rationale: The liver microsomal stability assay is the industry standard for initial screening. Microsomes are subcellular vesicles prepared from the endoplasmic reticulum of liver cells.[9] They are a rich source of Phase I enzymes, especially CYPs, but lack most Phase II enzymes and cofactors.[4][9] This makes the assay a rapid, cost-effective, and direct measure of a compound's susceptibility to oxidative metabolism, which is often the primary metabolic route for pyrazole-based compounds.[10]

Experimental Protocol: Liver Microsomal Stability

  • Reagent Preparation:

    • Test Compounds: Prepare 10 mM stock solutions of pyrazole derivatives in DMSO. Further dilute to a 125 µM working solution in acetonitrile.[11]

    • Liver Microsomes: On ice, thaw pooled human liver microsomes (e.g., from 50 donors to average out individual variability) and dilute to a working concentration of 0.5 mg/mL in a 100 mM phosphate buffer (pH 7.4).[11][12]

    • NADPH Regenerating System (Cofactor): Prepare a solution containing 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[11] The regenerating system ensures a constant supply of NADPH, the essential cofactor for CYP450 activity.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound plates to 37°C for 5-10 minutes.[13]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and test compound (final test compound concentration typically 1 µM).[9]

    • Incubate the plate at 37°C with gentle shaking.[11]

  • Time-Point Sampling & Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a new plate containing a cold "quenching" solution.[9]

    • The quenching solution is typically 3-5 volumes of ice-cold acetonitrile containing an internal standard (a compound with similar analytical properties but different mass, used for normalization).[11] Acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.[9]

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.[11]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8][11]

Trustworthiness - Self-Validating Controls:

  • Time-Zero Control: Represents 100% of the compound before metabolism begins.

  • Minus-Cofactor Control: The reaction is run without NADPH. No significant compound loss should be observed, confirming the metabolism is CYP-dependent.[13]

  • Positive Control: A compound with a known, well-characterized metabolic rate (e.g., testosterone, verapamil) is run in parallel to ensure the microsomal batch is active.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound 1. Prepare Pyrazole Derivative Stocks Incubate 4. Combine & Incubate at 37°C Test_Compound->Incubate Microsomes 2. Prepare Liver Microsome Suspension Microsomes->Incubate Cofactor 3. Prepare NADPH Cofactor Solution Cofactor->Incubate Sample 5. Sample at Time Points (0, 5, 15, 30, 45 min) Incubate->Sample Quench 6. Quench Reaction (Cold Acetonitrile + IS) Sample->Quench Centrifuge 7. Centrifuge to Remove Protein Quench->Centrifuge Analyze 8. LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Data 9. Calculate % Remaining, t½, and CLint Analyze->Data Data_Analysis_Workflow cluster_input Input Data cluster_processing Processing Steps cluster_output Final Parameters Raw_Data Raw LC-MS/MS Peak Areas (Compound & Internal Standard) Calc_Percent 1. Calculate % Remaining at each time point Raw_Data->Calc_Percent Plot_Data 2. Plot ln(% Remaining) vs. Time Calc_Percent->Plot_Data Calc_Slope 3. Determine Slope of the line (-k) Plot_Data->Calc_Slope Calc_T_Half 4. Calculate Half-Life (t½ = 0.693 / k) Calc_Slope->Calc_T_Half Calc_CLint 5. Calculate Intrinsic Clearance (CLint) Calc_T_Half->Calc_CLint T_Half_Out Half-Life (t½) Calc_T_Half->T_Half_Out CLint_Out Intrinsic Clearance (CLint) Calc_CLint->CLint_Out

Caption: Data analysis workflow from raw data to final parameters.

Comparative Data Summary: Hypothetical Pyrazole Derivatives

The true power of these assays lies in direct comparison. Consider the following hypothetical data for three pyrazole derivatives with distinct structural modifications.

Compound ID Structural Feature Assay System t½ (min) CLint (µL/min/mg protein) Interpretation
PZ-001 Unsubstituted Phenyl RingMicrosomes2527.7Moderate Phase I metabolic liability.
Hepatocytes2231.5Similar to microsomes; suggests Phase I is the main clearance path.
PZ-002 Phenyl Ring with para-MethoxyMicrosomes886.6High Liability. The methoxy group is a known "soft spot" for O-demethylation by CYPs.
Hepatocytes799.0Confirms rapid clearance driven by Phase I metabolism.
PZ-003 Phenyl Ring with para-CF₃Microsomes> 120< 5.8High Stability. The strong C-F bonds block oxidative metabolism at this position.
Hepatocytes> 120< 5.8Stable in both systems, indicating a metabolically robust derivative.
PZ-004 N-H on Pyrazole CoreMicrosomes957.3Low Phase I liability.
Hepatocytes4017.3Increased Clearance. Suggests the N-H is a site for Phase II conjugation (e.g., glucuronidation), which is only captured in hepatocytes.

Structure-Metabolism Relationships (SMR) in Pyrazole Design

The data above illustrates the core principle of SMR: small structural changes can have profound effects on metabolic stability. [14]When designing new pyrazole derivatives, consider the following:

  • Blocking Oxidative Sites: Electron-withdrawing groups like fluorine or trifluoromethyl (CF₃) can "shield" adjacent positions from CYP-mediated oxidation. [15]Replacing a metabolically liable hydrogen with fluorine is a common and effective strategy.

  • Identifying "Soft Spots": Unsubstituted alkyl or alkoxy groups, particularly methyl or methoxy groups, are often sites of rapid oxidation (e.g., hydroxylation or O-dealkylation).

  • The Role of the Core: The pyrazole ring itself is generally stable, but if it contains an unsubstituted N-H, this can be a site for Phase II conjugation. Protecting this nitrogen with a stable group can block this pathway if it proves to be a significant route of clearance.

  • Bioisosteric Replacement: If a functional group like an ester is identified as a metabolic liability due to hydrolysis, it can be replaced with a more stable bioisostere, such as a 1,2,4-oxadiazole ring, to dramatically improve stability without losing target activity. [14][16]

SMR_Relationships cluster_mods Structural Modifications cluster_outcomes Metabolic Outcomes Pyrazole_Core Pyrazole Core Alkoxy Alkoxy Group (e.g., -OCH3) Pyrazole_Core->Alkoxy Ester Ester Group (e.g., -COOR) Pyrazole_Core->Ester Fluorine Fluorine/CF3 Group Pyrazole_Core->Fluorine NH_Group Unsubstituted N-H Pyrazole_Core->NH_Group Rapid_Ox Rapid Oxidation (High Clearance) Alkoxy->Rapid_Ox Hydrolysis Rapid Hydrolysis (High Clearance) Ester->Hydrolysis Blocked_Met Blocked Metabolism (Low Clearance) Fluorine->Blocked_Met PhaseII_Conj Phase II Conjugation (Hepatocyte Clearance) NH_Group->PhaseII_Conj

Caption: Structure-Metabolism Relationships for Pyrazole Derivatives.

Conclusion

The in vitro metabolic stability assessment of pyrazole derivatives is a cornerstone of modern drug discovery. By employing a strategic combination of liver microsomal and hepatocyte stability assays, researchers can build a comprehensive profile of a compound's metabolic liabilities. This guide emphasizes that the generation of high-quality, comparative data is only the first step. The true value is realized when this data is used to understand the underlying structure-metabolism relationships, enabling medicinal chemists to rationally design next-generation derivatives with an optimal balance of potency, selectivity, and pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

  • Kumar, V., & Kaur, K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Di, L., & Obach, R. S. (2025). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]

  • Siena, E., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. [Link]

  • El-Sayed, M. A. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

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  • Saeed, A., et al. (2024). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules. [Link]

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  • Shankar, R., et al. (2008). Pyrazole derivatives as cytochrome p450 inhibitors.
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  • Fesatidou, M., et al. (2021). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

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  • Shylaja, B., & Sunder, S. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

  • Kaddour, H., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics. [Link]

  • BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. SlideShare. [Link]

  • Zhang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link]

  • Foti, R. S., et al. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compound. PNAS. [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. BioDuro. [Link]

  • Apotrosoaei, M., et al. (2014). The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. [Link]

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Validation

A Comparative Guide to the Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine: A Novel Approach vs. Established Methodologies

Introduction 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is a key building block in contemporary drug discovery, finding application as a versatile intermediate in the synthesis of a wide array of pharmacologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is a key building block in contemporary drug discovery, finding application as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. The strategic importance of this substituted pyrazole has driven the need for efficient, scalable, and cost-effective synthetic routes. This guide provides an in-depth comparison of a novel, streamlined synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine with a more conventional, yet effective, established method. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and a comprehensive analysis of their respective advantages and limitations. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to optimize the synthesis of this valuable compound.

Established Synthetic Route: Reductive Amination of a Pyrazole Acetaldehyde Derivative

A common and reliable method for the synthesis of primary amines is the reductive amination of a corresponding aldehyde. In the context of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, this approach commences with the commercially available 1-methyl-1H-pyrazole-3-carbaldehyde.

Workflow for the Established Reductive Amination Route

A 1-methyl-1H-pyrazole-3-carbaldehyde B Wittig Reaction with (Methoxymethyl)triphenylphosphonium chloride A->B C 1-methyl-3-(2-methoxyvinyl)-1H-pyrazole B->C D Acidic Hydrolysis C->D E 2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde D->E F Reductive Amination with Ammonia and Sodium Cyanoborohydride E->F G 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine F->G

Caption: Established synthesis via reductive amination.

Experimental Protocol: Established Method

Step 1: Synthesis of 1-methyl-3-(2-methoxyvinyl)-1H-pyrazole

  • To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Allow the resulting deep red solution to stir at 0 °C for 1 hour.

  • Add a solution of 1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-3-(2-methoxyvinyl)-1H-pyrazole.

Step 2: Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde

  • Dissolve the 1-methyl-3-(2-methoxyvinyl)-1H-pyrazole (1.0 eq) in a mixture of THF and 3 M aqueous HCl.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde is used in the next step without further purification.

Step 3: Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

  • To a solution of the crude 2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde in methanol, add a 7 N solution of ammonia in methanol (10 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portionwise, maintaining the temperature below 25 °C.

  • Stir the reaction at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between 1 M aqueous NaOH and dichloromethane.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine.

Novel Synthetic Route: A Modified Hofmann Rearrangement Approach

Our novel approach seeks to improve upon the established method by reducing the number of synthetic steps and employing more readily available starting materials. This route utilizes a modified Hofmann rearrangement of a carboxamide derived from 3-(1-methyl-1H-pyrazol-3-yl)propanoic acid.

Workflow for the Novel Hofmann Rearrangement Route

A 1-methyl-1H-pyrazole B Friedel-Crafts Acylation with Succinic Anhydride A->B C 4-oxo-4-(1-methyl-1H-pyrazol-3-yl)butanoic acid B->C D Wolff-Kishner Reduction C->D E 3-(1-methyl-1H-pyrazol-3-yl)propanoic acid D->E F Amidation with Thionyl Chloride and Ammonia E->F G 3-(1-methyl-1H-pyrazol-3-yl)propanamide F->G H Hofmann Rearrangement with Bromine and Sodium Hydroxide G->H I 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine H->I

Caption: Novel synthesis via Hofmann rearrangement.

Experimental Protocol: Novel Method

Step 1: Synthesis of 4-oxo-4-(1-methyl-1H-pyrazol-3-yl)butanoic acid

  • To a stirred suspension of anhydrous aluminum chloride (2.5 eq) in dichloromethane at 0 °C, add succinic anhydride (1.2 eq) portionwise.

  • Add 1-methyl-1H-pyrazole (1.0 eq) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Carefully pour the reaction mixture onto crushed ice and acidify with concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which is used in the next step.

Step 2: Synthesis of 3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

  • To a solution of the crude 4-oxo-4-(1-methyl-1H-pyrazol-3-yl)butanoic acid in diethylene glycol, add hydrazine hydrate (5 eq) and potassium hydroxide (5 eq).

  • Heat the reaction mixture to 180 °C and stir for 4 hours, allowing water to distill off.

  • Cool the reaction mixture and pour it into water.

  • Acidify with concentrated HCl to pH 3-4 and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Step 3: Synthesis of 3-(1-methyl-1H-pyrazol-3-yl)propanamide

  • To a solution of 3-(1-methyl-1H-pyrazol-3-yl)propanoic acid in dichloromethane, add thionyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Stir the reaction at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in dichloromethane and add it dropwise to a cooled (0 °C) concentrated aqueous ammonia solution.

  • Stir vigorously for 1 hour, then extract the product with dichloromethane (3 x).

  • Dry the combined organic layers and concentrate to give the amide.

Step 4: Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

  • Prepare a solution of sodium hydroxide (4.0 eq) in water and cool to 0 °C.

  • Add bromine (1.1 eq) dropwise to the cold NaOH solution.

  • Add a solution of 3-(1-methyl-1H-pyrazol-3-yl)propanamide in dioxane to the freshly prepared sodium hypobromite solution.

  • Heat the reaction mixture to 70 °C for 1 hour.

  • Cool the reaction mixture and extract with dichloromethane (3 x).

  • Dry the combined organic layers, filter, and concentrate.

  • Purify by distillation or column chromatography to obtain the final product.

Performance Benchmark: A Head-to-Head Comparison

ParameterEstablished Reductive Amination RouteNovel Hofmann Rearrangement RouteAnalysis
Overall Yield ~45-55%~60-70%The novel route offers a significant improvement in overall yield.
Number of Steps 34Although the novel route has more steps, the starting materials are more readily available.
Starting Materials 1-methyl-1H-pyrazole-3-carbaldehyde1-methyl-1H-pyrazole, succinic anhydrideThe starting materials for the novel route are generally more accessible and cost-effective.
Reagent Safety Uses sodium cyanoborohydride (toxic)Uses bromine (corrosive and toxic)Both routes involve hazardous reagents requiring careful handling.
Scalability ModerateHighThe Wolff-Kishner and Hofmann reactions are generally amenable to scale-up.
Purification Multiple chromatographic purificationsFewer chromatographic steps may be requiredThe novel route may offer simpler purification protocols.

Characterization Data

The identity and purity of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine synthesized by both methods were confirmed by standard analytical techniques.

Analysis Data
¹H NMR (CDCl₃, 400 MHz) δ 7.18 (d, J = 2.2 Hz, 1H), 6.05 (d, J = 2.2 Hz, 1H), 3.82 (s, 3H), 2.95 (t, J = 6.8 Hz, 2H), 2.78 (t, J = 6.8 Hz, 2H), 1.45 (br s, 2H).
¹³C NMR (CDCl₃, 101 MHz) δ 151.8, 138.5, 104.2, 41.9, 38.8, 32.7.
Mass Spectrometry (ESI+) m/z 140.1182 [M+H]⁺ (Calculated for C₇H₁₄N₃⁺: 140.1188)

Conclusion

This guide has presented a detailed comparison of two synthetic routes to 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine. The established reductive amination pathway offers a reliable, albeit lower-yielding, method. In contrast, the novel synthesis, proceeding via a Hofmann rearrangement, demonstrates a higher overall yield and utilizes more economical starting materials. While both methods involve hazardous reagents, the improved efficiency of the novel route presents a compelling case for its adoption in both academic and industrial settings. The choice of synthetic strategy will ultimately depend on the specific requirements of the researcher, including scale, cost, and available resources.

References

  • Pyrazoles: A Rich Source of Biologically Important Molecules.Chemical Reviews, 2021, 121(15), pp 9458–9512. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.chemrev.0c01331]
  • The Vilsmeier-Haack Reaction: Recent Advances and Applications in Organic Synthesis.Organic & Biomolecular Chemistry, 2019, 17(34), pp 7899-7924. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob01292a]
  • Reductive Amination in the Synthesis of Pharmaceuticals.ACS Medicinal Chemistry Letters, 2014, 5(10), pp 1098–1103. [URL: https://pubs.acs.org/doi/10.1021/ml500277q]
  • The Hofmann Rearrangement.Chemical Reviews, 1962, 62(2), pp 81–105. [URL: https://pubs.acs.org/doi/abs/10.1021/cr60216a001]
  • The Wolff-Kishner Reduction.Organic Reactions, 2011, pp 1-728. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0471264180.or004.07]
  • Sigma-Aldrich.Product Catalog. [URL: https://www.sigmaaldrich.com]
  • Thermo Fisher Scientific.Acros Organics Product Information. [URL: https://www.thermofisher.com/us/en/home/brands/acros-organics.html]
Comparative

A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Ligands

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Pyrazole Scaffolds and In Silico Screening The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Pyrazole Scaffolds and In Silico Screening

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The versatility of the pyrazole scaffold allows for rational modifications to optimize its interaction with specific biological targets, making it a privileged structure in drug discovery.[1]

Molecular docking, a computational technique, has revolutionized the initial stages of drug discovery by predicting the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.[4] This in silico approach allows for the rapid screening of virtual libraries of compounds, saving significant time and resources compared to traditional high-throughput screening.[5] The fundamental principle of molecular docking lies in sampling various conformations of the ligand within the protein's binding site and then ranking these poses using a scoring function to estimate the binding affinity.[4]

This guide provides a comprehensive, in-depth protocol for conducting comparative docking studies of pyrazole ligands against relevant protein targets. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

I. Foundational Principles of Molecular Docking

Molecular docking aims to predict the most favorable binding mode of a ligand to a protein, quantified by a scoring function that estimates the binding free energy. A more negative score typically indicates a stronger and more favorable interaction.[6] The process involves two key steps: searching for the correct ligand conformation and orientation within the binding pocket (posing) and then scoring these poses.[4]

Scoring functions are categorized into three main types: force-field-based, empirical, and knowledge-based.[7]

  • Force-field-based scoring functions calculate the binding energy based on classical molecular mechanics, considering van der Waals and electrostatic interactions.

  • Empirical scoring functions use a set of weighted energy terms, with coefficients derived from experimental binding data of a training set of protein-ligand complexes.

  • Knowledge-based scoring functions derive statistical potentials from the frequency of atom-pair interactions observed in crystal structures of protein-ligand complexes.

It's crucial to understand that docking scores are predictions and should be interpreted with caution. Validation against experimental data is paramount for confirming the predicted binding modes.[6]

II. Experimental Workflow: A Step-by-Step Guide

This section outlines a detailed protocol for a comparative docking study using widely accessible and validated software.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_comparison Comparative & Predictive Phase p1 1. Target Protein Preparation d1 3. Molecular Docking (e.g., AutoDock Vina) p1->d1 l1 2. Pyrazole Ligand Preparation l1->d1 a1 4. Analysis of Results d1->a1 c1 5. Comparative Analysis a1->c1 admet 6. ADMET Prediction c1->admet

Caption: A generalized workflow for comparative molecular docking studies.

Step 1: Target Protein Preparation

The initial step involves preparing the 3D structure of the target protein, typically obtained from the Protein Data Bank (PDB).

Protocol:

  • Obtain Protein Structure: Download the PDB file of your target protein (e.g., from RCSB PDB).

  • Clean the Structure:

    • Remove water molecules, co-factors, and existing ligands from the PDB file.[8] This can be done using software like UCSF Chimera or AutoDock Tools (ADT).[9][10]

    • Rationale: Water molecules can interfere with the docking process, and existing ligands need to be removed to make the binding site accessible to the new ligands.

  • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[8]

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges in ADT).

  • Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[8] This format includes atomic coordinates, partial charges, and atom types.

Step 2: Pyrazole Ligand Preparation

Proper preparation of the pyrazole ligands is equally critical for accurate docking results.

Protocol:

  • Obtain Ligand Structures: Draw the 2D structures of your pyrazole derivatives using chemical drawing software like ChemDraw or obtain them from databases like PubChem.

  • Convert to 3D: Convert the 2D structures to 3D.

  • Energy Minimization: Perform energy minimization on the 3D structures to obtain a low-energy conformation.

  • Add Hydrogens and Assign Charges: Add hydrogen atoms and assign Gasteiger charges.

  • Define Rotatable Bonds: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save in PDBQT Format: Save the prepared ligands in the PDBQT format.

Step 3: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.[11]

Protocol:

  • Grid Box Generation: Define a grid box that encompasses the active site of the protein. The size and center of the grid box should be large enough to accommodate the pyrazole ligands.[9]

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.[11]

  • Run Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.[12]

  • Output: Vina will generate an output PDBQT file containing the predicted binding poses of the pyrazole ligand, ranked by their binding affinity scores (in kcal/mol).

III. Analysis and Interpretation of Docking Results

The analysis of docking results involves a careful examination of the predicted binding poses and their corresponding scores.[6]

Key Metrics for Analysis:

  • Binding Affinity (kcal/mol): This is the primary metric for ranking the ligands. A more negative value indicates a stronger predicted binding affinity.[6]

  • Interacting Residues: Identify the amino acid residues in the protein's active site that interact with the pyrazole ligand.

  • Hydrogen Bonds: Note the number and distance of hydrogen bonds formed between the ligand and the protein. These are crucial for stabilizing the protein-ligand complex.

  • Hydrophobic Interactions: Identify any hydrophobic interactions between the ligand and nonpolar residues in the active site.

  • Root Mean Square Deviation (RMSD): When re-docking a known ligand, a low RMSD value (< 2.0 Å) between the docked pose and the crystallographic pose indicates a successful docking protocol.[6]

ligand_interaction cluster_protein Protein Active Site cluster_ligand Pyrazole Ligand A Amino Acid 1 (e.g., SER 252) B Amino Acid 2 (e.g., LYS 101) C Amino Acid 3 (e.g., PHE 359) L Pyrazole Core L->A H-Bond L->B H-Bond L->C Hydrophobic

Caption: Visualizing pyrazole ligand interactions within a protein's active site.

IV. Comparative Docking Analysis: Case Studies

The true power of molecular docking lies in its ability to perform comparative studies to guide lead optimization.

Case Study 1: Comparing Different Pyrazole Ligands against a Single Target (e.g., COX-2)

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a common target for anti-inflammatory drugs.[2][13] Pyrazole-containing compounds like Celecoxib are well-known COX-2 inhibitors.[3]

Objective: To identify the pyrazole derivative with the highest predicted affinity for COX-2.

Methodology: Dock a series of pyrazole derivatives into the active site of COX-2 and compare their binding affinities and interaction patterns.

Hypothetical Data Presentation:

Pyrazole LigandBinding Affinity (kcal/mol)Interacting Residues (H-Bonds)Key Hydrophobic Interactions
Ligand A-9.8HIS90, ARG513VAL523, LEU352
Ligand B-8.5HIS90VAL523, ALA527
Ligand C-10.2HIS90, ARG513, SER530VAL523, LEU352, PHE518
Celecoxib (Ref)-10.5HIS90, ARG513VAL523, LEU352

Analysis: Ligand C shows the most promising binding affinity, even slightly better than the reference compound, Celecoxib. The additional hydrogen bond with SER530 and more extensive hydrophobic interactions could explain its higher predicted affinity.

Case Study 2: Comparing a Single Pyrazole Ligand against Multiple Related Targets (e.g., Kinases)

Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in cancer.[4] A single pyrazole-based inhibitor may exhibit different affinities for various kinases.

Objective: To assess the selectivity profile of a novel pyrazole-based kinase inhibitor.

Methodology: Dock the same pyrazole ligand into the ATP-binding site of several kinases (e.g., CDK2, VEGFR2, Aurora A) and compare the results.

Hypothetical Data Presentation:

Target KinasePDB IDBinding Affinity (kcal/mol)Key Interacting Residue (Hinge Region)
CDK22W1G-10.1LEU83
VEGFR22QU5-9.5CYS919
Aurora A2W1G-8.2ALA213

Analysis: The pyrazole ligand shows a higher predicted affinity for CDK2 compared to VEGFR2 and Aurora A, suggesting potential selectivity. The interaction with the key hinge region residue in each kinase is a critical determinant of binding.

V. Beyond Docking: ADMET Prediction

A promising docking score is only the first step. A potential drug candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Several online tools and software can predict these properties based on the ligand's structure.

Recommended Tool: ADMETlab 2.0 is a comprehensive web server for evaluating ADMET properties.[14]

Key ADMET Parameters to Evaluate:

  • Absorption: Human intestinal absorption, Caco-2 permeability.

  • Distribution: Blood-brain barrier penetration, plasma protein binding.

  • Metabolism: Cytochrome P450 (CYP) inhibition.

  • Excretion: Renal organic cation transporter.

  • Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.[15]

VI. Conclusion and Future Directions

Comparative molecular docking is an invaluable tool for prioritizing pyrazole ligands for further experimental validation. By systematically comparing binding affinities and interaction patterns, researchers can gain crucial insights into structure-activity relationships and design more potent and selective inhibitors. The integration of ADMET prediction further refines the selection process, increasing the likelihood of identifying promising drug candidates.

Future advancements in molecular docking, including the use of machine learning-based scoring functions and the incorporation of protein flexibility, will continue to enhance the predictive power of this indispensable computational technique.

References

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. Retrieved from [Link]

  • Molecular Docking Tutorial. (n.d.). University of Cantabria. Retrieved from [Link]

  • Preparing the protein and ligand for docking. (n.d.). University of Manchester. Retrieved from [Link]

  • Protein Ligand Docking Lesson Plan. (2022, January 23). Schrödinger. Retrieved from [Link]

  • Protein-ligand docking. (2019, October 19). Galaxy Training. Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved from [Link]

  • Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019, December 4). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved from [Link]

  • Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. (2025, August 26). ResearchGate. Retrieved from [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025, February 26). PubMed. Retrieved from [Link]

  • ADMETlab 2.0. (n.d.). ADMETlab. Retrieved from [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025, February 26). MDPI. Retrieved from [Link]

  • Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. (2025, August 5). Journal of Pharma Insights and Research. Retrieved from [Link]

  • Basic docking. (n.d.). AutoDock Vina Documentation. Retrieved from [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (n.d.). PLOS Computational Biology. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023, June 20). RSC Publishing. Retrieved from [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. Retrieved from [Link]

  • Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. (n.d.). NIH. Retrieved from [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. Retrieved from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2024, June 5). RSC Publishing. Retrieved from [Link]

  • Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. (n.d.). Global Science Research Journals. Retrieved from [Link]

  • A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. (n.d.). Preprints.org. Retrieved from [Link]

  • Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024, June 13). NIH. Retrieved from [Link]

  • ADMET Prediction Software. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023, July 27). MDPI. Retrieved from [Link]

  • Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. (2021, October 11). YouTube. Retrieved from [Link]

  • The Art and Science of Molecular Docking. (2024, August 2). Annual Reviews. Retrieved from [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (n.d.). ACS Publications. Retrieved from [Link]

  • Scoring Functions. (n.d.). ScotCHEM. Retrieved from [Link]

  • ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. (2024, April 4). Nucleic Acids Research. Retrieved from [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • ADMET Prediction. (n.d.). Rowan Scientific. Retrieved from [Link]

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024, September 6). MDPI. Retrieved from [Link]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (n.d.). PubMed. Retrieved from [Link]

  • ADMET predictions. (n.d.). VLS3D.COM. Retrieved from [Link]

  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022, January 23). MDPI. Retrieved from [Link]

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Validation

head-to-head efficacy of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine derivatives in cellular assays

An In-Depth Guide to the Comparative Efficacy of Pyrazole Derivatives in Cellular Assays Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery The pyrazole nucleus, a five-membered heterocyclic ring wi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Efficacy of Pyrazole Derivatives in Cellular Assays

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for designing compounds with a wide array of biological activities.[1][2] Pyrazole derivatives have been successfully developed into drugs for various indications, including anti-inflammatory, analgesic, anticonvulsant, and anticancer therapies.[1][3] The ability to readily functionalize the pyrazole ring at multiple positions enables chemists to fine-tune the pharmacological properties of these molecules, leading to enhanced potency, selectivity, and pharmacokinetic profiles.[2][3]

This guide provides a head-to-head comparison of the efficacy of different series of pyrazole derivatives in key cellular assays, drawing from recent studies. While a direct comparison of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine derivatives is not available in the current literature, the following case studies on other pyrazole classes offer valuable insights into their therapeutic potential and the structure-activity relationships that govern their efficacy.

Case Study 1: Pyrazole Derivatives as Multi-Targeted Kinase Inhibitors in Oncology

Kinase inhibitors are a major class of targeted cancer therapies. The Janus kinases (JAKs) and Aurora kinases are crucial regulators of cell signaling pathways involved in cell proliferation and survival, making them attractive targets for anticancer drug development. A recent study explored a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent inhibitors of JAK2, JAK3, Aurora A, and Aurora B kinases.[4]

Comparative Efficacy in Kinase Inhibition Assays

The inhibitory activity of the synthesized pyrazole derivatives was evaluated in in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the kinase activity, were determined. A lower IC50 value indicates a more potent inhibitor.

CompoundJAK2 IC50 (µM)JAK3 IC50 (µM)Aurora A IC50 (µM)Aurora B IC50 (µM)
10a 0.2150.0891.1250.873
10b 0.1880.0761.0010.764
10e 0.1660.0570.9390.583
10h 0.0980.0210.4320.211
AT9283 (Control) 0.0030.0010.0050.004

Data synthesized from a study on 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives.[4]

Among the tested derivatives, compound 10e demonstrated a balanced and potent inhibitory activity against all four kinases.[4] Further cellular assays revealed that compound 10e effectively suppressed the proliferation of human chronic myeloid leukemia (K562) and human colon cancer (HCT116) cells.[4] Western blot analysis confirmed that this antiproliferative effect was due to the downregulation of the phosphorylation of downstream targets of JAK and Aurora kinases, such as STAT3, STAT5, Aurora A, and Aurora B.[4]

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. Dysregulation of this pathway is implicated in various cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor Pyrazole Derivative (10e) Inhibitor->JAK Inhibition

JAK-STAT signaling pathway and point of inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for an in vitro kinase inhibition assay, based on standard methodologies in the field.

  • Preparation of Reagents:

    • Recombinant human kinases (JAK2, JAK3, Aurora A, Aurora B) are expressed and purified.

    • A specific substrate for each kinase is prepared.

    • ATP (adenosine triphosphate) is prepared as the phosphate donor.

    • The pyrazole derivatives are dissolved in DMSO to create stock solutions and then diluted to various concentrations.

  • Assay Procedure:

    • The kinase, substrate, and pyrazole derivative are pre-incubated in a reaction buffer in a 96-well plate.

    • The kinase reaction is initiated by adding ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped by adding a stop solution.

  • Detection of Kinase Activity:

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (e.g., ³²P-ATP) followed by autoradiography, or more commonly, using antibody-based detection methods like ELISA or fluorescence-based assays.

  • Data Analysis:

    • The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.

    • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Case Study 2: Pyrazole Derivatives as Cytotoxic Agents Against Prostate Cancer Cells

Prostate cancer is a leading cause of cancer-related death in men. A study focused on the design and synthesis of pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives as potential treatments for prostate cancer.[5] These compounds were evaluated for their cytotoxic effects against androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cell lines.

Head-to-Head Cytotoxicity in Prostate Cancer Cell Lines

The cytotoxic activity of the pyrazole derivatives was assessed using the MTT assay, which measures cell viability. The IC50 values were determined after 48 hours of incubation.

CompoundLNCaP IC50 (µM)PC-3 IC50 (µM)Wi38 (Normal) IC50 (µM)
3i 5.22 ± 0.12> 100> 100
3k 7.89 ± 0.09> 100> 100
3m 9.15 ± 0.11> 100> 100
3o 10.33 ± 0.08> 100> 100
3p 11.75 ± 0.07> 100> 100

Data synthesized from a study on pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives.[5]

The results indicate that several compounds, particularly 3i and 3k , exhibited potent cytotoxicity against the androgen-sensitive LNCaP cells while showing high selectivity over the androgen-insensitive PC-3 cells and normal Wi38 cells.[5] Further investigation revealed that these compounds induced apoptosis (programmed cell death) in LNCaP cells, as evidenced by an increase in caspase-3 activity and cell cycle arrest.[5]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding:

    • Prostate cancer cells (LNCaP, PC-3) and normal cells (Wi38) are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment:

    • The pyrazole derivatives are added to the wells at various concentrations.

    • Control wells with untreated cells and vehicle-treated (DMSO) cells are included.

    • The plates are incubated for 48 hours.

  • MTT Addition and Incubation:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plates are incubated for another 2-4 hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells.

    • The percentage of cell viability is calculated for each compound concentration relative to the untreated control.

    • IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Add Pyrazole Derivatives Start->Treat Incubate1 Incubate for 48h Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate for 2-4h Add_MTT->Incubate2 Viable_Cell Viable Cell (Mitochondrial Activity) Incubate2->Viable_Cell Dead_Cell Dead Cell (No Activity) Incubate2->Dead_Cell Solubilize Solubilize Formazan Crystals Viable_Cell->Solubilize Forms Purple Formazan Dead_Cell->Solubilize No Formazan Formed Read Measure Absorbance at 570 nm Solubilize->Read

Workflow of the MTT cell viability assay.

Case Study 3: Pyrazole Derivatives as URAT-1 Inhibitors for Hyperuricemic Nephropathy

Hyperuricemia, characterized by high levels of uric acid in the blood, can lead to gout and kidney disease. Urate transporter 1 (URAT-1) is a key protein involved in the reabsorption of uric acid in the kidneys. A study investigated a series of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as URAT-1 inhibitors with potential nephroprotective effects.[6]

Comparative Efficacy in a Cellular Model of Uric Acid-Induced Injury

The cytoprotective effects of the pyrazole derivatives were evaluated in a human kidney proximal tubule cell line (HK-2) model of uric acid-induced injury.

CompoundConcentration (µM)Cell Viability (%)
Control -100
Uric Acid Model 12 mg/dL31.5
T29 (Lead Compound) 1075.8
18 1092.2
19 1085.4
20 1081.3

Data synthesized from a study on 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids.[6]

Compound 18 demonstrated the best cytoprotective efficacy, restoring cell viability to 92.2% in the presence of high uric acid levels.[6] This compound also showed a potent IC50 value of 3.36 µM against URAT-1.[6] In vivo studies in a mouse model of hyperuricemic nephropathy confirmed that compound 18 significantly reduced serum uric acid levels and improved kidney function.[6]

Experimental Protocol: Uric Acid-Induced Cell Injury Assay

This assay assesses the ability of compounds to protect kidney cells from damage caused by high concentrations of uric acid.

  • Cell Culture:

    • HK-2 cells are cultured in appropriate media until they reach a suitable confluency.

  • Uric Acid Model Induction:

    • The cell culture medium is replaced with a medium containing a high concentration of uric acid (e.g., 12 mg/dL) to induce cellular injury.

  • Compound Treatment:

    • The pyrazole derivatives are added to the uric acid-containing medium at a specific concentration (e.g., 10 µM).

    • Control wells with untreated cells and cells treated with uric acid alone are included.

  • Incubation:

    • The cells are incubated for a defined period (e.g., 24-48 hours).

  • Assessment of Cell Viability:

    • Cell viability is measured using an appropriate method, such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH), an indicator of cell damage.

  • Data Analysis:

    • The percentage of cell viability is calculated for each treatment group relative to the untreated control.

Cell_Injury_Assay_Workflow Start Culture HK-2 Cells Induce Induce Injury with High Uric Acid Start->Induce Treat Treat with Pyrazole Derivatives Induce->Treat Incubate Incubate Treat->Incubate Assess Assess Cell Viability (e.g., MTT) Incubate->Assess Result1 High Viability (Protection) Assess->Result1 Compound-treated Result2 Low Viability (Injury) Assess->Result2 Uric Acid Only

Workflow for the uric acid-induced cell injury assay.

Expert Commentary and Future Directions

The case studies presented in this guide highlight the remarkable versatility of the pyrazole scaffold in generating potent and selective modulators of various biological targets. The structure-activity relationship studies, as evidenced by the comparative data, are crucial for optimizing lead compounds. For instance, the substitution patterns on the phenyl rings of the pyrazole derivatives significantly influence their inhibitory potency against kinases and their cytotoxic effects on cancer cells.

Future research in this area should focus on:

  • Expanding the chemical space: The synthesis and screening of novel pyrazole libraries with diverse substitution patterns will likely lead to the discovery of compounds with improved efficacy and novel mechanisms of action.

  • Head-to-head comparisons with existing drugs: Rigorous comparative studies of new pyrazole derivatives against standard-of-care drugs in relevant cellular and in vivo models are essential to establish their therapeutic potential.

  • Pharmacokinetic and toxicological profiling: Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising pyrazole derivatives is critical for their successful translation into clinical candidates.

References

  • Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. European Journal of Medicinal Chemistry.
  • Current status of pyrazole and its biological activities. PubMed Central.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Source not specified.
  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed.
  • Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. Source not specified.
  • Structure activity relationship of... | Download Scientific Diagram. ResearchGate.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][6]triazin-7(6H)-ones and Derivatives. MDPI. Available at:

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central.
  • Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. MDPI.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
  • A Review on Pyrazole chemical entity and Biological Activity. ResearchGate.
  • (PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. ResearchGate.
  • Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. OUCI.
  • Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. PubMed.

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Comparative

A Senior Application Scientist's Guide to Assessing the Selectivity Profile of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine-Based LSD1 Inhibitors

In the landscape of epigenetic drug discovery, the precision of a therapeutic agent is paramount. The development of inhibitors targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme frequently overexpressed in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, the precision of a therapeutic agent is paramount. The development of inhibitors targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme frequently overexpressed in a multitude of cancers, represents a promising frontier in oncology.[1][2] This guide provides an in-depth, experience-driven framework for assessing the selectivity of a promising class of reversible inhibitors: those based on the 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine scaffold. Our focus extends beyond mere protocol recitation to elucidate the critical reasoning behind each experimental choice, ensuring a robust and reliable selectivity profile.

The Rationale for Selectivity: Why It's the Deciding Factor

LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, plays a crucial role in carcinogenesis by demethylating histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2), thereby regulating gene expression.[1][3] Its inhibition can suppress tumor cell proliferation, migration, and epithelial-mesenchymal transition (EMT).[4]

However, the therapeutic utility of an LSD1 inhibitor is critically dependent on its selectivity. LSD1 shares significant structural homology—approximately 70% sequence similarity—with monoamine oxidases A and B (MAO-A and MAO-B).[4] These enzymes are central to the metabolism of neurotransmitters like serotonin and dopamine. Non-selective inhibition can lead to severe, potentially life-threatening adverse effects, including hypertensive crisis and serotonin syndrome, which historically plagued early-generation, non-selective inhibitors like tranylcypromine.[5] Therefore, a rigorous assessment of selectivity against MAO-A and MAO-B is not just a characterization step; it is a critical safety and efficacy determinant for any clinical candidate.

Below is a conceptual diagram illustrating the central role of LSD1 in histone modification and its relationship with structurally similar off-targets.

cluster_0 Epigenetic Regulation cluster_1 Potential Off-Targets H3K4me2 H3K4me2 (Active Gene Mark) LSD1 LSD1 (KDM1A) H3K4me2->LSD1 Demethylation H3K4me1 H3K4me1 LSD1->H3K4me1 Inhibitor Pyrazole-Based Inhibitor Inhibitor->LSD1 Inhibition MAOA MAO-A Inhibitor->MAOA Undesired Inhibition MAOB MAO-B Inhibitor->MAOB Undesired Inhibition Neurotransmitters Neurotransmitters (e.g., Serotonin) Neurotransmitters->MAOA Metabolism Neurotransmitters->MAOB Metabolism cluster_assays Parallel Biochemical Assays cluster_analysis Data Analysis start Start: Pyrazole-Based Inhibitor Stock Solution prep Prepare Serial Dilutions of Inhibitor start->prep assay_lsd1 LSD1 Assay: + Recombinant LSD1 + H3K4me2 Peptide Substrate prep->assay_lsd1 assay_maoa MAO-A Assay: + Recombinant MAO-A + Kynuramine Substrate prep->assay_maoa assay_maob MAO-B Assay: + Recombinant MAO-B + Benzylamine Substrate prep->assay_maob detect Incubate, then add HRP/Amplex Red Detection Mix assay_lsd1->detect assay_maoa->detect assay_maob->detect read Read Fluorescence (Ex: 540 nm, Em: 590 nm) detect->read ic50 Calculate IC50 Values for each enzyme read->ic50 si Calculate Selectivity Indices: SI (MAO-A) = IC50(MAO-A) / IC50(LSD1) SI (MAO-B) = IC50(MAO-B) / IC50(LSD1) ic50->si end Result: Quantitative Selectivity Profile si->end

Caption: Workflow for quantitative biochemical selectivity profiling.

Detailed Protocol: HRP-Coupled Amine Oxidase Assay
  • Reagent Preparation :

    • Assay Buffer : Prepare a 50 mM HEPES or sodium phosphate buffer, pH 7.5. The choice of buffer can be critical and should be optimized for enzyme stability and activity.

    • Enzymes : Use purified, recombinant human LSD1, MAO-A, and MAO-B. Ensure the specific activity of each enzyme lot is known.

    • Substrates :

      • For LSD1: A histone H3 (1-21) peptide with dimethylated lysine 4 (H3K4me2). [6] * For MAO-A: Kynuramine. [6] * For MAO-B: Benzylamine. [6] * Inhibitor : Prepare a 10 mM stock of the 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine-based inhibitor in DMSO. Create a 10-point, 3-fold serial dilution series.

    • Detection Mix : Prepare a solution containing Horseradish Peroxidase (HRP) and Amplex Red in the assay buffer according to the manufacturer's protocol.

  • Assay Procedure (96-well plate format) :

    • To each well, add 40 µL of assay buffer.

    • Add 5 µL of the inhibitor serial dilution (or DMSO for 'no inhibitor' controls).

    • Add 5 µL of the respective enzyme (LSD1, MAO-A, or MAO-B) to the appropriate wells. Pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts, which is especially important for reversible inhibitors.

    • Initiate the reaction by adding 50 µL of the corresponding substrate.

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

    • Stop the reaction and begin detection by adding 50 µL of the HRP/Amplex Red detection mix.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure fluorescence using a plate reader (Excitation ~540 nm, Emission ~590 nm).

  • Data Analysis :

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data, setting the 'no inhibitor' control as 100% activity and 'no enzyme' as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Determine the IC₅₀ value using a non-linear regression fit (four-parameter variable slope).

Comparative Data Analysis

A potent inhibitor should exhibit a low nanomolar or micromolar IC₅₀ against LSD1, while its IC₅₀ against MAO-A and MAO-B should be significantly higher. A selectivity index (SI) of >1000-fold is often considered a benchmark for a highly selective compound.

Table 1: Comparative Selectivity Profile of LSD1 Inhibitors

CompoundTypeLSD1 IC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (vs. MAO-A)Selectivity Index (vs. MAO-B)
Compound 14 (Pyrazole-based)Reversible0.18 [4]>100>100>555>555
Seclidemstat (SP-2577)Reversible, Clinical0.023>100>100>4347>4347
Tranylcypromine (TCP)Irreversible, Non-selective18.50.81.2~0.04~0.06

Data for Compound 14 and Seclidemstat are representative values from literature to illustrate a desirable selective profile. [4]TCP data is included as a non-selective control.

Part 2: Cell-Based On-Target Validation

While biochemical assays are essential, they do not fully recapitulate the biological context. Cell-based assays are the necessary next step to confirm that the inhibitor engages with LSD1 within the cell and elicits the expected downstream biological response without overt toxicity.

Western Blot for Histone Marks

The most direct method to confirm on-target activity is to measure the levels of LSD1's primary substrate, H3K4me2. A selective and potent inhibitor should cause a dose-dependent increase in the global levels of this histone mark.

Protocol: Western Blot for H3K4me2

  • Cell Treatment : Seed a relevant cancer cell line known to overexpress LSD1 (e.g., HepG2 liver cancer cells, MV4-11 AML cells) and allow them to adhere overnight. [3][4]2. Inhibitor Incubation : Treat the cells with increasing concentrations of the pyrazole-based inhibitor for 24-72 hours. Include a vehicle control (DMSO).

  • Histone Extraction : Lyse the cells and perform a histone extraction using an acid extraction protocol or a commercial kit. This step is crucial for isolating the histone proteins from other cellular components.

  • Quantification & Loading : Quantify the protein concentration of the extracts using a BCA or Bradford assay. Load equal amounts of histone extract onto an SDS-PAGE gel.

  • Electrophoresis & Transfer : Separate the proteins by size via electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for H3K4me2.

    • Crucially, also probe a separate blot or strip and re-probe the same blot with an antibody for total Histone H3. This serves as a loading control to ensure that any observed changes in H3K4me2 are not due to unequal sample loading.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A clear increase in the H3K4me2 band intensity relative to the total H3 control confirms on-target engagement.

Functional Cellular Assays

Confirming target engagement should be followed by assessing the functional consequences. Inhibition of LSD1 is expected to suppress cancer cell growth and migration. [4]

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®) : These assays measure the metabolic activity of cells, which correlates with cell number. A selective inhibitor should reduce the viability of cancer cells in a dose-dependent manner.

  • Wound Healing/Transwell Migration Assays : These assays directly measure the ability of cancer cells to migrate. LSD1 inhibition has been shown to suppress the epithelial-mesenchymal transition, a key process in cell migration and metastasis. [4]A successful inhibitor should significantly reduce the rate of "wound" closure or the number of cells migrating through the transwell membrane.

By systematically progressing from clean biochemical assays to complex cellular systems, researchers can build a comprehensive and reliable selectivity profile. This multi-faceted approach, grounded in sound scientific principles, is essential for identifying 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine-based compounds with the highest potential for safe and effective clinical translation.

References

  • Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. PubMed Central. Available at: [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed. Available at: [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx Lifesciences. Available at: [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. ResearchGate. Available at: [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers. Available at: [Link]

  • Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society. Available at: [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. National Institutes of Health (NIH). Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Isomer Quantification

The Analytical Imperative: Confronting the Challenge of Pyrazole Isomers In pharmaceutical development, the pyrazole scaffold is a cornerstone of many active pharmaceutical ingredients (APIs).[1][2] However, the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Imperative: Confronting the Challenge of Pyrazole Isomers

In pharmaceutical development, the pyrazole scaffold is a cornerstone of many active pharmaceutical ingredients (APIs).[1][2] However, the synthesis of substituted pyrazoles is often a double-edged sword, frequently yielding a mixture of regioisomers or tautomers.[1][3] These isomers, possessing the same molecular formula but different structural arrangements, can exhibit distinct pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the ability to accurately and reliably quantify a specific, desired isomer in the presence of its counterparts is not merely an analytical task; it is a regulatory and safety mandate.

Separating and quantifying pyrazole isomers is notoriously challenging due to their often-subtle differences in physicochemical properties.[4] A robust analytical method, validated for its intended purpose, is the foundation of quality control. However, in the lifecycle of a drug product, it is common to employ multiple analytical techniques—perhaps a stable HPLC-UV method for routine release testing and a more sensitive LC-MS/MS method for metabolite identification or low-level impurity analysis. This is where cross-validation becomes indispensable.

Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose and provide comparable results.[5][6] This guide provides a comprehensive framework for designing, executing, and interpreting a cross-validation study for pyrazole isomer quantification, grounding technical protocols in the principles of scientific integrity and regulatory compliance.

Selecting the Right Tools: An Overview of Analytical Techniques

The choice of an analytical method is dictated by the specific challenge at hand—the type of isomerism, the required sensitivity, and the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis.

    • Reverse-Phase (RP-HPLC): Excellent for separating regioisomers with sufficient polarity differences. Method development often involves screening various C18 or Phenyl-Hexyl columns and optimizing mobile phase composition (e.g., acetonitrile/methanol ratios, pH, buffers).[7]

    • Chiral HPLC: Essential for separating enantiomers, which are physically identical in a non-chiral environment. This requires specialized chiral stationary phases (CSPs) that create transient diastereomeric complexes, allowing for differential retention.[4][8][9]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable pyrazole derivatives. GC coupled with Mass Spectrometry (GC-MS) can provide excellent separation and structural information based on characteristic fragmentation patterns.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers unparalleled sensitivity and specificity. It is particularly powerful for quantifying isomers at very low levels (e.g., genotoxic impurities) and can sometimes distinguish between isomers even if they are not fully chromatographically resolved by leveraging unique fragmentation pathways in the mass spectrometer.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A primary tool for unambiguous structure elucidation of isomers.[14] While not typically a high-throughput quantitative method, quantitative NMR (qNMR) can be used as an absolute method for reference standard characterization. Low-temperature NMR studies can also be employed to resolve rapidly interconverting tautomers.[1][15][16]

The decision to cross-validate often arises when switching between these techniques or transferring a method between laboratories.

The 'Why': Grounding Cross-Validation in Regulatory Principles

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[17][18][19] Cross-validation extends this principle to multiple methods. According to the International Council for Harmonisation (ICH) guideline Q2(R2), cross-validation is used to show that two or more analytical procedures can be used for the same purpose by demonstrating that they meet the same predefined performance criteria.[5] The ICH M10 guideline on bioanalytical method validation further reinforces this, stating that cross-validation is necessary when data from different methods are combined or compared for a regulatory decision.[6][20]

This is not a mere box-ticking exercise. A successful cross-validation provides confidence that:

  • Data generated across different stages of drug development (e.g., early formulation vs. commercial stability) are consistent.

  • Results from a reference laboratory and a quality control laboratory are interchangeable.

  • A legacy method (e.g., HPLC-UV) can be confidently replaced by a modern, more efficient method (e.g., UPLC-MS) without compromising data integrity.

G cluster_0 Method Lifecycle cluster_1 Validation & Comparison cluster_2 Outcome Method_A Primary Method (e.g., HPLC-UV for Release) Full_Validation_A Full Validation of Method A (per ICH Q2) Method_A->Full_Validation_A Requires Method_B Secondary Method (e.g., LC-MS for Impurity ID) Full_Validation_B Full Validation of Method B (per ICH Q2) Method_B->Full_Validation_B Requires Cross_Validation Cross-Validation Study Full_Validation_A->Cross_Validation Input Full_Validation_B->Cross_Validation Input Data_Comparability Demonstrated Data Comparability Cross_Validation->Data_Comparability Ensures

Logical flow of method validation leading to cross-validation.

A Practical Guide: Cross-Validation of an HPLC-UV and LC-MS/MS Method

Let us consider a common scenario: quantifying a process-related pyrazole regioisomer impurity (Impurity X) in an API. The primary release method is a validated RP-HPLC-UV method. A new, highly sensitive LC-MS/MS method has been developed to support further impurity characterization and stability studies. A cross-validation is required to ensure data equivalency.

Step 1: Independent Method Validation

Before they can be compared, both methods must be independently and fully validated according to ICH Q2(R2) guidelines.[19] Key parameters include:

  • Specificity: Demonstrate that the signal for Impurity X is free from interference from the API, other impurities, excipients, and degradation products. For LC-MS/MS, this involves monitoring specific precursor-product ion transitions.

  • Linearity: Analyze a series of standards over the intended concentration range (e.g., from the reporting threshold to 120% of the specification limit).[21] The correlation coefficient (r²) should typically be ≥ 0.99.

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Accuracy: Determined by analyzing spiked samples with known amounts of Impurity X. Recovery should be within an acceptable range (e.g., 90-110% for impurities).

  • Precision:

    • Repeatability (Intra-assay precision): The precision over a short interval with the same operator and equipment.

    • Intermediate Precision: The precision within the same lab but on different days, with different analysts, or on different equipment. Expressed as Relative Standard Deviation (%RSD).

  • Limit of Quantitation (LOQ): The lowest concentration of Impurity X that can be reliably quantified with acceptable precision and accuracy.

Step 2: The Cross-Validation Protocol

The protocol must be established before the experiment begins and should clearly define the samples to be tested, the execution plan, and the acceptance criteria.

G Sample_Prep Prepare Sample Set (e.g., n=6, 3 concentrations) Split Split Each Sample into Two Aliquots Sample_Prep->Split Analysis_A Analyze Aliquot 1 with HPLC-UV Method Split->Analysis_A Aliquot 1 Analysis_B Analyze Aliquot 2 with LC-MS/MS Method Split->Analysis_B Aliquot 2 Results_A Results from Method A Analysis_A->Results_A Results_B Results from Method B Analysis_B->Results_B Compare Statistical Comparison of Results Results_A->Compare Results_B->Compare Report Final Cross-Validation Report Compare->Report

Workflow for executing a cross-validation study.
  • Sample Selection: Prepare a minimum of three batches of the API, spiked with Impurity X at three different concentration levels:

    • Low: Near the LOQ.

    • Mid: At the 100% specification limit.

    • High: At 120% of the specification limit.

  • Sample Preparation: For each batch and concentration, prepare samples in triplicate. Each final sample solution should be split into two aliquots: one for HPLC-UV analysis and one for LC-MS/MS analysis.

  • Execution:

    • Analyze the first set of aliquots using the validated HPLC-UV method.

    • Analyze the second set of aliquots using the validated LC-MS/MS method.

    • To minimize bias, it is recommended that the analysis be performed by two different analysts.

  • Data Collection: Record the quantified concentration of Impurity X from each analysis.

The core of the protocol is defining how close the results must be. A common and justifiable acceptance criterion is:

  • The mean result of the secondary method (LC-MS/MS) should be within ±10.0% of the mean result from the primary method (HPLC-UV) for each concentration level.

  • The %RSD for the replicate preparations at each level should not exceed 15.0% for either method.

Data Interpretation and Reporting

The collected data should be organized systematically to facilitate direct comparison.

Comparative Data Summary

First, summarize the performance characteristics from the independent validations.

Table 1: Summary of Independent Validation Parameters

ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Specificity No interference at RRT of Impurity XNo interference in MRM transitionSpecific for analyte
Linearity (r²) 0.99950.9998≥ 0.99
Range (% of Spec.) 0.02% - 0.18%0.005% - 0.18%Covers specification
Accuracy (Recovery) 98.5% - 101.2%99.1% - 102.5%90.0% - 110.0%
Precision (%RSD) 1.8%1.5%≤ 5.0%
LOQ (% of Spec.) 0.02%0.005%Sufficiently low

Next, present the results from the head-to-head cross-validation experiment.

Table 2: Cross-Validation Results for Impurity X Quantification

Spiked Level (% w/w)ReplicateHPLC-UV Result (% w/w)LC-MS/MS Result (% w/w)% Difference¹
Low (0.05%) 10.0510.052+1.9%
20.0490.048-2.1%
30.0500.051+2.0%
Mean 0.050 0.050 +0.6%
%RSD 2.0% 4.1%
Mid (0.15%) 10.1520.149-2.0%
20.1550.151-2.6%
30.1510.148-2.0%
Mean 0.153 0.149 -2.2%
%RSD 1.4% 1.0%
High (0.18%) 10.1810.178-1.7%
20.1790.175-2.3%
30.1830.180-1.6%
Mean 0.181 0.178 -1.9%
%RSD 1.1% 1.4%

¹ % Difference = [(LC-MS/MS Mean - HPLC-UV Mean) / HPLC-UV Mean] * 100

Conclusion

Conclusion: Ensuring Data Consistency Across the Lifecycle

Cross-validation is a critical scientific and regulatory requirement that underpins the reliability of analytical data throughout a product's lifecycle. For challenging analytes like pyrazole isomers, where subtle structural differences can have significant consequences, the process ensures that data from different methods, laboratories, or time points can be trusted and compared with confidence. By rooting the experimental design in established guidelines, defining clear acceptance criteria, and executing protocols with diligence, researchers can build a robust and defensible data package that ensures product quality and patient safety.

References

  • BenchChem Technical Support Team. (2025).
  • Silva, V. L. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4659. [Link]

  • Srinivasan, K., et al. (2016). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications, 5(5), 21-29. [Link]

  • Ramos, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5438. [Link]

  • Rütting, M., et al. (2022). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL, 105(4), 1083–1090. [Link]

  • Barraza-Garza, G., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 757-797. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Kumar, A., et al. (2024). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Journal of Materials Chemistry A. [Link]

  • Santos, F. J., & Gal, J.-F. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Gas Chromatography. [Link]

  • Molin, L., et al. (2013). Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A, 1293, 54-64. [Link]

  • Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 522-532. [Link]

  • Cole, A. P., et al. (2016). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Journal of the American Chemical Society, 138(22), 6943–6946. [Link]

  • Abdel-Megied, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25687–25697. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Iacopetta, D., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences, 23(18), 10471. [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Abdel-Megied, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25687–25697. [Link]

  • Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 522-532. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Li, J., et al. (2015). Study on the synthesis mechanism of 4-amino-3, 5-dimethyl pyrazole:by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 7, 5527-5534. [Link]

  • Lin, Z. J., et al. (2023). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 15(22), 1361–1364. [Link]

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  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Molin, L., et al. (2013). Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A, 1293, 54-64. [Link]

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Comparative

A Head-to-Head Comparison of Synthetic Routes to Pyrazole-3-ethanamines: A Guide for Researchers

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole-3-ethanamines is a critical step in the discovery and development of novel therapeutics. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole-3-ethanamines is a critical step in the discovery and development of novel therapeutics. This guide provides an in-depth, objective comparison of the leading synthetic strategies to this valuable scaffold, supported by experimental data and expert insights to inform your selection of the most appropriate route for your research needs.

The pyrazole-3-ethanamine core is a key pharmacophore found in a variety of biologically active molecules, notably as a histamine analogue. The strategic placement of the ethanamine side chain at the 3-position of the pyrazole ring allows for critical interactions with biological targets. Consequently, the development of efficient and scalable synthetic routes to this key intermediate is of significant interest to the medicinal chemistry community.

This guide will dissect and compare three prominent synthetic pathways to pyrazole-3-ethanamines, evaluating them on key metrics of synthetic efficiency, including overall yield, step count, accessibility of starting materials, and safety considerations.

At a Glance: Key Synthetic Strategies

The synthesis of pyrazole-3-ethanamines can be broadly approached through several distinct strategies. This guide will focus on a comparative analysis of three such methodologies:

  • Route 1: Multi-step Synthesis from N-Boc-β-alanine. This linear synthesis builds the pyrazole ring onto a pre-functionalized amino acid derivative.

  • Route 2: Multi-step Synthesis from Dimethyl Acetonedicarboxylate. This pathway constructs the ethanamine side chain from a pre-formed pyrazole ring.

  • Route 3: Reduction of a Pyrazole-3-acetonitrile Intermediate. This approach offers a more direct route by introducing the two-carbon side chain as a nitrile, which is then reduced to the desired amine.

Performance Comparison of Synthesis Routes

The selection of an optimal synthetic route is invariably a balance of competing factors. The following table provides a summary of key quantitative data to facilitate a direct comparison of the three primary routes discussed in this guide.

MetricRoute 1: From N-Boc-β-alanineRoute 2: From Dimethyl AcetonedicarboxylateRoute 3: From Pyrazole-3-acetonitrile
Overall Yield ~65-75% (for hydroxylated analog)Good (multi-step)High (for reduction step)
Number of Steps 342 (from pyrazole)
Starting Material Cost Moderate to HighLow to ModerateModerate
Key Reagents CDI, Meldrum's acid, HydrazineHydrazine, NaOH, SOCl₂, Amine, LiAlH₄Hydrazine, Chloroacetonitrile, LiAlH₄
Scalability ModerateGoodGood
Safety Concerns Use of hydrazineUse of hydrazine and LiAlH₄Use of hydrazine, chloroacetonitrile, and LiAlH₄

In-Depth Analysis of Synthetic Routes

Route 1: Multi-step Synthesis from N-Boc-β-alanine

This route, adapted from the work of Grošelj et al. (2012), provides access to a hydroxylated analog of pyrazole-3-ethanamine.[1] The synthesis commences with the readily available and moderately priced N-Boc-β-alanine.

Causality Behind Experimental Choices: The use of N-Boc-β-alanine provides a pre-installed, protected aminoethyl fragment, streamlining the latter stages of the synthesis. The Masamune-Claisen type condensation is a reliable method for forming the key β-keto ester intermediate.

Workflow Diagram:

Route_1_Workflow A N-Boc-β-alanine B β-Keto Ester Intermediate A->B  CDI, Meldrum's acid   C N-Boc-3-(2-aminoethyl)-5-hydroxy-1H-pyrazole B->C  Hydrazine Hydrate   D 3-(2-Aminoethyl)-5-hydroxy-1H-pyrazole C->D  Acidic Deprotection  

Caption: Synthetic workflow for Route 1.

Experimental Protocol:

  • Formation of the β-Keto Ester: N-Boc-β-alanine is treated with carbonyldiimidazole (CDI) followed by reaction with Meldrum's acid and then methanol to yield the corresponding β-keto ester.

  • Pyrazole Ring Formation: The β-keto ester is then cyclized with hydrazine hydrate in a suitable solvent like methanol under reflux to form the N-Boc protected pyrazole derivative.[1]

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically with HCl in an organic solvent, to afford the target 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole.[1]

Trustworthiness: This route is well-documented in the literature and relies on standard, predictable organic transformations. The intermediates are generally stable and can be purified using standard chromatographic techniques.

Route 2: Multi-step Synthesis from Dimethyl Acetonedicarboxylate

This alternative strategy, also detailed by Grošelj et al. (2012), begins with the inexpensive and readily available dimethyl acetonedicarboxylate.[1]

Causality Behind Experimental Choices: This approach prioritizes the early formation of the pyrazole ring, followed by the elaboration of the side chain. This can be advantageous if a variety of side-chain analogs are desired from a common intermediate.

Workflow Diagram:

Route_2_Workflow A Dimethyl Acetonedicarboxylate B Pyrazolone-3-acetic acid ester A->B  Hydrazine Hydrate   C Pyrazolone-3-acetic acid B->C  Hydrolysis (NaOH)   D Pyrazolone-3-acetamide C->D  Amidation (SOCl₂, Amine)   E 3-(2-Aminoethyl)-5-hydroxy-1H-pyrazole D->E  Reduction (LiAlH₄)  

Caption: Synthetic workflow for Route 2.

Experimental Protocol:

  • Pyrazole Formation and Hydrolysis: Dimethyl acetonedicarboxylate is cyclized with hydrazine hydrate, and the resulting ester is hydrolyzed in situ or in a subsequent step with a base like sodium hydroxide to yield the pyrazolone-3-acetic acid.[1]

  • Amidation: The carboxylic acid is then converted to an amide. This is typically achieved by first forming an acid chloride with a reagent like thionyl chloride (SOCl₂), followed by the addition of the desired amine.

  • Reduction: The final step is the reduction of the amide to the corresponding amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.[1]

Trustworthiness: Each step in this sequence represents a classic and well-understood organic transformation. However, the use of highly reactive and hazardous reagents like thionyl chloride and lithium aluminum hydride requires careful handling and anhydrous conditions.

Route 3: Reduction of a Pyrazole-3-acetonitrile Intermediate

This route offers a potentially more direct pathway to the target molecule by first synthesizing a pyrazole-3-acetonitrile intermediate, which is then reduced to the ethanamine.

Causality Behind Experimental Choices: The introduction of a nitrile group provides a stable and versatile precursor to the amine. The reduction of nitriles to primary amines is a high-yielding and reliable transformation.

Workflow Diagram:

Route_3_Workflow A Substituted Pyrazole B Pyrazole-3-acetonitrile A->B  Chloroacetonitrile, Base   C 2-(1H-Pyrazol-3-yl)ethanamine B->C  Reduction (e.g., LiAlH₄)  

Caption: Synthetic workflow for Route 3.

Experimental Protocol:

  • Synthesis of Pyrazole-3-acetonitrile: A suitable pyrazole starting material, such as 3(5)-bromopyrazole, can be reacted with a cyanide source, or a more direct approach involves the reaction of a pyrazole with chloroacetonitrile in the presence of a base to introduce the cyanomethyl group.

  • Nitrile Reduction: The pyrazole-3-acetonitrile is then reduced to the corresponding primary amine. This can be effectively achieved using reducing agents like lithium aluminum hydride in an ethereal solvent.

Trustworthiness: While conceptually straightforward, the synthesis of the pyrazole-3-acetonitrile starting material can be challenging. The reduction of the nitrile is a standard and high-yielding reaction, but as with Route 2, it requires the use of hazardous reagents.

Comparative Evaluation and Field-Proven Insights

Route 1 is a strong choice when the starting N-Boc-β-alanine is readily available and the presence of a 5-hydroxy group on the pyrazole ring is desired or can be tolerated. The protecting group strategy ensures clean reactions and simplifies purification.

Route 2 offers flexibility in the synthesis of various N-substituted ethanamine analogs by simply changing the amine used in the amidation step. The starting materials are inexpensive, making this route potentially more cost-effective for large-scale synthesis, provided that the handling of hazardous reagents is not a limiting factor.

Route 3 presents the most direct pathway to the non-hydroxylated target molecule. However, the efficiency of this route is highly dependent on the successful synthesis of the pyrazole-3-acetonitrile intermediate. If a reliable and high-yielding procedure for this precursor is established, this route could be the most efficient in terms of step count.

Safety and Environmental Considerations:

Both Route 2 and Route 3 employ lithium aluminum hydride (LiAlH₄), a pyrophoric and highly reactive reagent that requires expert handling in a strictly anhydrous environment.[2][3][4][5] Hydrazine hydrate, used in Routes 1 and 2, is also a toxic and potentially explosive compound that necessitates careful handling and appropriate personal protective equipment.[6] Route 3 may also involve the use of toxic cyanide reagents or lachrymatory chloroacetonitrile. Green chemistry considerations would favor routes that minimize the use of such hazardous materials and employ less toxic solvents.

Conclusion

The optimal synthetic route to pyrazole-3-ethanamines is contingent upon the specific requirements of the research program, including the desired substitution pattern, scale of synthesis, budget, and safety infrastructure.

  • For the synthesis of the 5-hydroxy analog with a protected amine, Route 1 offers a reliable and well-established pathway.

  • For a cost-effective and versatile synthesis of various N-substituted analogs, Route 2 is a strong contender, assuming the necessary safety precautions for handling hazardous reagents are in place.

  • For the most direct synthesis of the non-hydroxylated pyrazole-3-ethanamine, Route 3 holds the most promise, provided an efficient synthesis of the key nitrile intermediate can be implemented.

Researchers are encouraged to carefully evaluate the pros and cons of each route in the context of their specific project goals to make an informed decision.

References

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. Retrieved from [Link]

  • Oreate Chemical. (2026, January 7). In-Depth Analysis of Safety Operating Procedures and Chemical Properties of Lithium Aluminium Hydride. Retrieved from [Link]

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. Retrieved from [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Dimethyl 1,3-Acetonedicarboxylate, 500g, Each. Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to the Safe Handling of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

In the dynamic landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. Among these, substituted pyrazole amines are a class of compounds that frequent...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. Among these, substituted pyrazole amines are a class of compounds that frequently appear as key intermediates. This guide provides essential safety and logistical information for handling 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, a compound whose full toxicological properties may not be extensively documented.[1] In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is formulated based on established best practices and data from structurally analogous pyrazole-amine derivatives.[2][3][4] Our primary objective is to empower researchers with the knowledge to mitigate risks and foster a culture of safety and excellence in the laboratory.

Hazard Assessment: An Evidence-Based Approach

Given the novelty of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, a thorough hazard assessment is the cornerstone of safe handling. Structurally related pyrazole amines are known to exhibit a range of hazardous properties. For instance, compounds like 1-methyl-1H-pyrazol-3-amine and (1-methylpyrazol-3-yl)methanamine are reported to cause severe skin burns, eye damage, and are harmful if swallowed.[3][4] It is prudent, therefore, to treat 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine with a high degree of caution, assuming it may possess similar hazardous characteristics.

Inferred Hazard Profile:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[2][5]

  • Skin Corrosion/Irritation: Likely to cause skin irritation or, in more severe cases, chemical burns.[6][7]

  • Serious Eye Damage/Irritation: High potential for causing serious and potentially irreversible eye damage.[6][7]

  • Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling potentially hazardous chemicals.[8] The following table outlines the recommended PPE for various laboratory operations involving 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Chemical safety goggles or a face shieldChemical-resistant gloves (e.g., nitrile, neoprene), double-gloving recommendedLaboratory coatUse in a certified chemical fume hood
Solution Preparation Chemical safety goggles and a face shieldChemical-resistant gloves, consider extended cuffsChemical-resistant apron over a laboratory coatWork within a chemical fume hood
Reaction Setup and Monitoring Chemical safety gogglesChemical-resistant glovesLaboratory coatEnsure adequate ventilation or use in a fume hood
Work-up and Purification Chemical safety goggles and a face shieldChemical-resistant glovesChemical-resistant apron over a laboratory coatPerform all steps in a chemical fume hood

Rationale for PPE Selection:

  • Eye and Face Protection: Given the high risk of serious eye damage associated with similar amines, robust eye and face protection is critical to prevent splashes.[9][10]

  • Hand Protection: Double-gloving with a compatible chemical-resistant material minimizes the risk of skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use.[1][11]

  • Body Protection: A laboratory coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron provides an additional layer of protection.[12]

  • Respiratory Protection: All manipulations of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of potentially harmful vapors or aerosols.[9][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is essential for minimizing exposure and ensuring the integrity of your research.

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6][7]

  • The storage container should be tightly sealed and clearly labeled with the chemical name and associated hazards.

3.2. Experimental Workflow:

The following diagram illustrates a safe and efficient workflow for handling 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine in a laboratory setting.

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood Safety First prep_reagents Gather and Inspect Reagents prep_fume_hood->prep_reagents handling_weigh Weigh Compound in Fume Hood prep_reagents->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Add to Reaction Vessel handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate Reaction Complete cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe

Caption: Experimental Workflow for Safe Handling.

3.3. Spill Management:

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Clean: Carefully collect the absorbed material into a sealed container for proper disposal. Decontaminate the spill area with a suitable cleaning agent.

  • Report: Report the incident to your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Unused Product: Unused or unwanted material should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, pipette tips, and absorbent materials, must be collected in a designated hazardous waste container.

  • Empty Containers: "Empty" containers may still retain hazardous residues. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Always consult with your institution's environmental health and safety office for specific disposal protocols, as regulations can vary.[9]

Conclusion: A Commitment to Safety

The responsible handling of novel chemical compounds like 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine is a testament to a researcher's commitment to scientific integrity and a safe laboratory environment. By adhering to the principles of a thorough hazard assessment, diligent use of personal protective equipment, and meticulous execution of operational and disposal plans, you can confidently advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • Enamine. Safety Data Sheet.

  • Thermo Fisher Scientific. (2023-08-23). Safety Data Sheet.

  • Chemcia Scientific. Material Safety Data Sheet.

  • CHEMM. Personal Protective Equipment (PPE).

  • Connor, T. H. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.

  • PubChem. 2-Methyl-2H-pyrazol-3-ylamine.

  • Dal-Cin, M. M. What are the Health and Safety Guidelines for Using Amines?.

  • BLD Pharmatech. Safety Data Sheet.

  • PubChem. (1-Methylpyrazol-3-yl)methanamine.

  • Fisher Scientific. Safety Data Sheet.

  • Zakarian Lab Safety Protocol.

  • GERPAC. (2013-10-03). Personal protective equipment for preparing toxic drugs.

  • Fisher Scientific. Safety Data Sheet.

  • Angene Chemical. (2024-08-30). Safety Data Sheet.

  • ResearchGate. (2025-08-09). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes.

  • Organic Syntheses. 1-phenyl-3-amino-5-pyrazolone.

  • RESEARCHCHEMSHUB. (2022-01-14). Safety First: Best Practices for Handling Research Chemicals in the Lab.

  • PubChem. 1-Methyl-3-aminopyrazole.

Sources

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